molecular formula C21H17NO2 B130953 (R)-4,5,5-Triphenyloxazolidin-2-one CAS No. 156481-74-2

(R)-4,5,5-Triphenyloxazolidin-2-one

Cat. No.: B130953
CAS No.: 156481-74-2
M. Wt: 315.4 g/mol
InChI Key: QCWBJFYOEHCELV-LJQANCHMSA-N
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Description

(R)-4,5,5-Triphenyloxazolidin-2-one is a useful research compound. Its molecular formula is C21H17NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4,5,5-Triphenyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4,5,5-Triphenyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4,5,5-triphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBJFYOEHCELV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565406
Record name (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156481-74-2
Record name (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Role of (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of (R)-4,5,5-Triphenyloxazolidin-2-one

In the landscape of modern organic chemistry, the predictable control of stereochemistry is paramount. The synthesis of enantiomerically pure molecules is critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to direct a chemical transformation, ensuring the formation of a specific stereoisomer.[1][2] Among the pantheon of these molecules, oxazolidinone-based auxiliaries, popularized by David A. Evans, stand out for their reliability and versatility in a multitude of asymmetric reactions, including aldol, alkylation, and Diels-Alder reactions.[1][3][4]

This guide focuses on (R)-4,5,5-Triphenyloxazolidin-2-one, a specialized chiral auxiliary. Its defining feature is the presence of three phenyl groups, which impart significant steric bulk. This pronounced steric hindrance is not a trivial structural element; it is a deliberately designed feature that creates a highly biased and predictable three-dimensional environment. This environment forces incoming reagents to approach the substrate from a specific trajectory, thereby achieving exceptional levels of diastereoselectivity in the formation of new stereocenters. This guide provides a comprehensive overview of the synthesis and purification of this high-value chiral auxiliary, grounded in mechanistic understanding and practical, field-proven protocols.

Part 1: Synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one

The synthesis of the target oxazolidinone is achieved through the cyclization of its corresponding chiral amino alcohol precursor, (R)-2-amino-1,1,2-triphenylethanol. The core of the synthesis is the formation of a carbamate ring by reacting the amino and hydroxyl functionalities with a suitable carbonylating agent.

Causality Behind Experimental Choices
  • Precursor Selection : The synthesis begins with (R)-2-amino-1,1,2-triphenylethanol. The absolute configuration of this starting material directly translates to the (R)-configuration of the final product at the C4 position. The two geminal phenyl groups at the C5 position provide a powerful steric shield, which is fundamental to the auxiliary's function in directing stereoselective reactions.[1]

  • Carbonylating Agent : Phosgene (COCl₂) or its safer liquid equivalent, diphosgene, is a highly effective reagent for this transformation.[5] It reacts readily with both the amine and alcohol to form the cyclic carbamate. The choice of phosgene is driven by its high reactivity, which ensures a complete and efficient cyclization.

  • Base : A non-nucleophilic base, such as pyridine or triethylamine, is crucial.[6][7] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct during the reaction. Neutralizing the HCl is essential to prevent the protonation of the starting amino alcohol, which would render it unreactive towards the electrophilic phosgene.

  • Solvent : An inert, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used. These solvents are chosen because they do not react with phosgene or the other reagents involved and effectively dissolve the organic starting materials.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: (R)-2-amino-1,1,2-triphenylethanol Reaction Cyclization Reaction Start->Reaction Dissolve in THF Reagents Reagents: - Phosgene (or Diphosgene) - Pyridine - Anhydrous THF Reagents->Reaction Add to solution at 0°C Quench Aqueous Quench Reaction->Quench After 2-4 hours Workup Extraction & Drying Quench->Workup Separate Layers Crude Crude Product: (R)-4,5,5-Triphenyloxazolidin-2-one Workup->Crude

Caption: High-level workflow for the synthesis of the target chiral auxiliary.

Detailed Experimental Protocol: Synthesis
  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-2-amino-1,1,2-triphenylethanol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling : Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition : Add pyridine (2.2 eq) to the cooled solution while stirring.

  • Reagent Addition : Slowly add a solution of phosgene in toluene (~20% w/w, 1.2 eq) or diphosgene (0.6 eq) via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (R)-4,5,5-Triphenyloxazolidin-2-one as a solid.

Part 2: Purification

Purification is a critical step to ensure the chiral auxiliary is free from impurities that could interfere with subsequent stereoselective reactions. For a solid compound like (R)-4,5,5-Triphenyloxazolidin-2-one, recrystallization is the most effective and scalable method of purification.[8][9]

The Principle of Recrystallization

Recrystallization leverages the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed by hot filtration). As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out in a pure form, leaving the impurities behind in the solution.[8][10]

Visualizing the Purification Workflow

Purification_Workflow Crude Start: Crude Solid Product Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) Crude->Dissolve Cool Slow Cooling Dissolve->Cool Allow to reach RT, then ice bath Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Collect crystals Pure Pure Crystalline Product: (R)-4,5,5-Triphenyloxazolidin-2-one Filter->Pure Wash with cold solvent & dry

Caption: Step-by-step workflow for the purification via recrystallization.

Detailed Purification Protocol: Recrystallization
  • Solvent Selection : A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude solid should be highly soluble in the first solvent (e.g., ethanol) and poorly soluble in the second (e.g., water).

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the mixture to a gentle boil. Continue adding the solvent until the solid just dissolves, creating a saturated solution.

  • Induce Crystallization : Remove the flask from the heat source. If needed, add the anti-solvent (water) dropwise until the solution becomes slightly cloudy (turbid). Re-heat gently until the solution is clear again.

  • Cooling : Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be assessed by melting point analysis and NMR spectroscopy.

Quantitative Data Summary

ParameterValue/DescriptionRationale
Starting Material (R)-2-amino-1,1,2-triphenylethanolChiral precursor that sets the stereochemistry.
Reagents Phosgene (1.2 eq), Pyridine (2.2 eq)Phosgene for cyclization; Pyridine to neutralize HCl byproduct.
Solvent Anhydrous Tetrahydrofuran (THF)Inert aprotic solvent to prevent side reactions.
Reaction Temperature 0 °C to Room TemperatureControlled addition at low temperature for safety and selectivity.
Reaction Time 2-4 hoursTypical duration for complete conversion.
Purification Method RecrystallizationHighly effective for purifying crystalline organic solids.
Recrystallization Solvent Ethanol/Water or Ethyl Acetate/HexaneProvides the necessary solubility differential for purification.
Expected Yield >85% (post-purification)High-yielding reaction and efficient purification.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

(R)-4,5,5-Triphenyloxazolidin-2-one stands as a significant chiral auxiliary in the field of asymmetric synthesis. Its rigid, well-defined stereochemical structure provides a powerful tool for the enantioselective introduction of chirality in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. This guide offers a comprehensive overview of the core physicochemical properties of this versatile molecule, providing researchers and drug development professionals with the essential data and methodologies for its effective application. The strategic placement of three phenyl groups imparts unique steric and electronic properties, influencing its reactivity and the stereochemical outcome of reactions in which it participates. Understanding these fundamental properties is paramount for its successful implementation in synthetic strategies.

Molecular Structure and Core Properties

The foundational attributes of (R)-4,5,5-Triphenyloxazolidin-2-one are summarized below. It is important to note that while the data presented here is for the (S)-enantiomer, the physical properties, with the exception of optical activity, are identical for the (R)-enantiomer.

PropertyValueSource
Chemical Name (4R)-4,5,5-Triphenyloxazolidin-2-oneN/A
Synonyms (R)-4,5,5-Triphenyloxazolidin-2-oneN/A
CAS Number 62183-23-7 ((S)-enantiomer)[1]
Molecular Formula C₂₁H₁₇NO₂[1]
Molecular Weight 315.37 g/mol [1]
Melting Point 245-249 °C[1]
Boiling Point 513.0 ± 50.0 °C (Predicted)[1]
Density 1.25 ± 0.1 g/cm³ (Predicted)[1]
pKa 11.07 ± 0.60 (Predicted)[1]
Optical Activity [α]²⁰/D -216° (c = 1 in chloroform) for (S)-enantiomer[1]

The optical rotation for the (R)-enantiomer is expected to be equal in magnitude but opposite in sign, i.e., +216° (c = 1 in chloroform).

Synthesis and Purification

The synthesis of enantiomerically pure (R)-4,5,5-Triphenyloxazolidin-2-one is a critical step for its application as a chiral auxiliary. A common and effective method involves the cyclization of the corresponding chiral amino alcohol, (R)-2-amino-1,1,2-triphenylethanol.

Synthetic Workflow

SynthesisWorkflow Start (R)-2-amino-1,1,2-triphenylethanol Reaction Cyclization Reaction Start->Reaction Reagent Phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) Reagent->Reaction Solvent Aprotic Solvent (e.g., THF, CH2Cl2) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product (R)-4,5,5-Triphenyloxazolidin-2-one Purification->Product

Caption: General workflow for the synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one.

Experimental Protocol: Synthesis from (R)-2-amino-1,1,2-triphenylethanol

This protocol describes a general procedure for the cyclization of the corresponding amino alcohol. Researchers should optimize conditions based on their specific experimental setup and available reagents.

Materials:

  • (R)-2-amino-1,1,2-triphenylethanol

  • Triphosgene (or another phosgene equivalent)

  • Triethylamine (or another suitable base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethyl acetate/hexane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-2-amino-1,1,2-triphenylethanol (1.0 eq) in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF or DCM.

  • Slowly add the triphosgene solution to the amino alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to afford pure (R)-4,5,5-Triphenyloxazolidin-2-one.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (R)-4,5,5-Triphenyloxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Expected Chemical Shifts, CDCl3, 400 MHz):

  • δ 7.20-7.50 (m, 15H): Aromatic protons of the three phenyl groups. The complex multiplet arises from the overlapping signals of the ortho, meta, and para protons.

  • δ 5.50-5.80 (s, 1H): Proton at the C4 position (methine proton).

  • δ 5.00-5.30 (br s, 1H): NH proton of the oxazolidinone ring. The chemical shift and peak shape can be variable and dependent on concentration and solvent.

13C NMR (Expected Chemical Shifts, CDCl3, 100 MHz):

  • δ 158.0-160.0: Carbonyl carbon (C2) of the oxazolidinone ring.

  • δ 135.0-145.0: Quaternary aromatic carbons (ipso-carbons).

  • δ 125.0-130.0: Aromatic carbons (CH).

  • δ 85.0-90.0: Quaternary carbon at the C5 position.

  • δ 60.0-65.0: Methine carbon at the C4 position.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions (KBr, cm-1):

  • 3200-3300: N-H stretching vibration of the secondary amide within the oxazolidinone ring.

  • 3000-3100: Aromatic C-H stretching vibrations.

  • 1750-1770: Strong C=O stretching vibration of the cyclic carbamate (oxazolidinone ring). This is a key diagnostic peak.

  • 1450-1600: C=C stretching vibrations of the aromatic rings.

  • 1200-1300: C-N stretching vibration.

  • 1000-1100: C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 315) should be observed.

  • Major Fragments: Fragmentation is likely to occur through the loss of one or more phenyl groups. Common fragments would include [M-Ph]+ (m/z = 238) and potentially further fragmentation of the oxazolidinone ring.[4][5]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for determining the enantiomeric purity of (R)-4,5,5-Triphenyloxazolidin-2-one.

Solubility Profile

The solubility of (R)-4,5,5-Triphenyloxazolidin-2-one is crucial for its use in various reaction conditions. While specific quantitative data is limited, a general solubility profile can be inferred from its structure.

SolventExpected Solubility
Tetrahydrofuran (THF) Soluble
Dichloromethane (DCM) Soluble
Chloroform Soluble
Ethyl Acetate Moderately Soluble
Acetone Moderately Soluble
Methanol Sparingly Soluble
Hexane Insoluble
Water Insoluble

Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary application of (R)-4,5,5-Triphenyloxazolidin-2-one is as a chiral auxiliary, directing the stereochemical outcome of reactions such as alkylations, aldol reactions, and conjugate additions.[2][6] The bulky triphenylmethyl group provides a highly effective steric shield, forcing incoming reagents to approach from the less hindered face of the enolate derived from the N-acylated auxiliary.

Mechanism of Stereocontrol

Stereocontrol Auxiliary (R)-4,5,5-Triphenyloxazolidin-2-one Acylation N-Acylation Auxiliary->Acylation AcylAuxiliary N-Acyl-oxazolidinone Acylation->AcylAuxiliary Enolate Chiral Enolate Formation AcylAuxiliary->Enolate Base Base (e.g., LDA, NaHMDS) Base->Enolate DiastereoselectiveReaction Diastereoselective Reaction Enolate->DiastereoselectiveReaction Electrophile Electrophile (E+) Electrophile->DiastereoselectiveReaction ProductAuxiliary Product with Auxiliary DiastereoselectiveReaction->ProductAuxiliary Cleavage Auxiliary Cleavage ProductAuxiliary->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Sources

An In-Depth Technical Guide to (R)-4,5,5-Triphenyloxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling chemists to introduce chirality with a high degree of predictability and control. These molecules, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. Among the various classes of chiral auxiliaries, oxazolidinones, particularly the Evans-type auxiliaries, have proven to be exceptionally versatile and reliable. This guide provides a comprehensive technical overview of a specific and powerful member of this class: (R)-4,5,5-Triphenyloxazolidin-2-one.

Core Compound Identification and Properties

(R)-4,5,5-Triphenyloxazolidin-2-one is a chiral auxiliary distinguished by its rigid structure and the steric influence of its three phenyl groups. This specific stereoisomer is crucial for inducing a particular stereochemical outcome in asymmetric reactions.

PropertyValueSource
CAS Number 156481-74-2N/A
Molecular Formula C₂₁H₁₇NO₂N/A
Molecular Weight 315.37 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 245-249 °C (for the (S)-enantiomer)[1]
Optical Rotation [α]²⁰/D -216° (c = 1 in chloroform) (for the (S)-enantiomer)[1]

Synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one

The synthesis of chiral oxazolidinones typically originates from readily available chiral amino alcohols. For (R)-4,5,5-Triphenyloxazolidin-2-one, the logical precursor is (R)-2-amino-1,1,2-triphenylethanol. The cyclization to form the oxazolidinone ring is commonly achieved by reaction with a carbonylating agent such as phosgene, diphosgene, triphosgene, or a carbamate.

A general and efficient method for the synthesis of 4,5-disubstituted oxazolidin-2-ones involves an asymmetric aldol reaction followed by a modified Curtius protocol, which facilitates an effective intramolecular ring closure.[2][3] While a specific protocol for the triphenyl derivative is not detailed in the available literature, a general procedure can be adapted.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Oxazolidinone Formation A (R)-Benzaldehyde C Asymmetric Aldol Reaction A->C B N-Acyl Chiral Auxiliary B->C D Diastereomerically Enriched β-Hydroxy Amide C->D E Curtius Rearrangement D->E F Intramolecular Cyclization E->F G (R)-4,5,5-Triphenyloxazolidin-2-one F->G

Caption: Conceptual workflow for the synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one.

Generalized Experimental Protocol (Adapted from similar syntheses):
  • Preparation of the β-Hydroxy Carbonyl Precursor: An N-acylated chiral auxiliary is treated with a Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and a tertiary amine base (e.g., N,N-diisopropylethylamine) to form a chiral enolate. This enolate is then reacted with benzaldehyde at low temperature (-78 °C) to induce an asymmetric aldol addition. The resulting β-hydroxy carbonyl compound is isolated after workup.

  • Cyclization to the Oxazolidinone: The purified β-hydroxy carbonyl compound is then subjected to conditions that promote a Curtius-type rearrangement and subsequent intramolecular cyclization. This can be achieved using reagents like diphenyl phosphoryl azide (DPPA) or by converting the corresponding carboxylic acid to an acyl azide which then rearranges and cyclizes upon heating.[3]

Mechanism of Stereocontrol in Asymmetric Synthesis

The efficacy of (R)-4,5,5-Triphenyloxazolidin-2-one as a chiral auxiliary stems from its ability to create a sterically biased environment around the reaction center. When an acyl group is attached to the nitrogen atom, the bulky phenyl groups at the C4 and C5 positions effectively shield one face of the resulting enolate.

G cluster_0 Enolate Formation and Shielding cluster_1 Diastereoselective Reaction A N-Acyl-(R)-4,5,5-triphenyloxazolidin-2-one C Chelated (Z)-Enolate A->C B Base (e.g., LDA, NaHMDS) B->C D Steric Shielding by Phenyl Groups C->D F Attack from the Less Hindered Face C->F E Electrophile (E+) E->F G Diastereomerically Enriched Product F->G

Caption: Mechanism of stereocontrol using the triphenyloxazolidinone auxiliary.

The formation of a rigid, chelated (Z)-enolate upon deprotonation is key. The phenyl groups at C4 and C5 create a steric wall, forcing incoming electrophiles to approach from the less hindered face, leading to the formation of one diastereomer in high excess.[4]

Applications in Asymmetric Synthesis

(R)-4,5,5-Triphenyloxazolidin-2-one and its derivatives are valuable in a range of asymmetric transformations.

Asymmetric Alkylation

The enolates derived from N-acyl-(R)-4,5,5-triphenyloxazolidin-2-ones undergo highly diastereoselective alkylation reactions.[5] Studies on related 5,5-disubstituted oxazolidin-2-ones have demonstrated that high yields and diastereoselectivities can be achieved.[6]

Generalized Protocol for Asymmetric Alkylation:

  • To a solution of the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added to generate the enolate.

  • The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion.

  • The reaction is quenched, and the product is isolated and purified by chromatography.

  • The chiral auxiliary is subsequently cleaved by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively, and the recoverable auxiliary.

Asymmetric Aldol Reactions

Asymmetric aldol reactions using oxazolidinone auxiliaries are a cornerstone of modern organic synthesis.[7] The formation of boron enolates, in particular, leads to highly organized, chair-like transition states that result in excellent stereocontrol.

Generalized Protocol for Asymmetric Aldol Reaction:

  • The N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one is dissolved in an anhydrous solvent like dichloromethane at 0 °C.

  • A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base are added to form the boron enolate.

  • The mixture is cooled to -78 °C, and the aldehyde electrophile is added.

  • After the reaction is complete, it is quenched and worked up to isolate the aldol adduct.

  • The auxiliary is then cleaved to provide the enantiomerically enriched β-hydroxy carbonyl compound.

Asymmetric Diels-Alder Reactions

N-acryloyl derivatives of chiral oxazolidinones can serve as chiral dienophiles in asymmetric Diels-Alder reactions. The steric bulk of the auxiliary directs the approach of the diene, leading to high diastereoselectivity in the resulting cycloadduct.[8][9]

Cleavage and Recovery of the Auxiliary

A key advantage of using a chiral auxiliary is its recoverability for reuse. The N-acyl bond can be cleaved under various conditions, depending on the desired product.

Cleavage MethodReagentsProduct
Hydrolysis LiOH, H₂O₂Carboxylic Acid
Reductive Cleavage LiBH₄, LiAlH₄Alcohol
Transesterification NaOMe, MeOHMethyl Ester
Thiolysis LiSMe, THFThioester

Conclusion and Future Outlook

(R)-4,5,5-Triphenyloxazolidin-2-one is a highly effective chiral auxiliary for a range of asymmetric transformations. Its rigid framework and significant steric bulk provide excellent facial discrimination of enolates, leading to high diastereoselectivities in alkylation, aldol, and cycloaddition reactions. While specific, detailed protocols and extensive characterization data for this particular auxiliary are somewhat scattered in the literature, the general principles and procedures established for Evans-type oxazolidinones provide a robust framework for its application. For researchers in drug development and natural product synthesis, (R)-4,5,5-Triphenyloxazolidin-2-one represents a valuable tool for the construction of complex chiral molecules with a high degree of stereochemical control. Further investigations into its applications and the development of more streamlined synthetic routes will undoubtedly enhance its utility in the field of asymmetric synthesis.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. (URL: [Link])

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (URL: [Link])

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed. (URL: [Link])

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC - NIH. (URL: [Link])

  • 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed. (URL: [Link])

  • Exploration for large-scale stereoselective synthesis of unusual amino acids by using 4-phenyloxazolidin-2-one as a new chiral resolution reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Chiral auxiliary - Wikipedia. (URL: [Link])

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (URL: [Link])

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC - NIH. (URL: [Link])

  • ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - NIH. (URL: [Link])

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one | Springer Nature Experiments. (URL: [Link])

  • 2,4,5-Triphenyl-1,3,2-dioxaphospholan-2-one - PMC - NIH. (URL: [Link])

  • The Structure of l-Phenyl-4,5-(l,2-D-glucofurano)imidazolidin-2-one - idUS. (URL: [Link])

  • Preparation and supporting on solid phase of chiral auxiliary (S)-4-(4hydroxybenzyl)oxazolidin-2-one from L-tyrosinol assisted by Microwaves | Journal of the Mexican Chemical Society. (URL: [Link])

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  • Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - NIH. (URL: [Link])

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  • Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[2][3][7]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom - PMC - NIH. (URL: [Link])

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A Guide to the Spectroscopic Characterization of (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4,5,5-Triphenyloxazolidin-2-one stands as a significant chiral auxiliary in modern asymmetric synthesis, valued for its ability to direct stereoselective transformations. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic signature of (R)-4,5,5-Triphenyloxazolidin-2-one, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who utilize chiral auxiliaries and require a detailed understanding of their analytical profiles.

Introduction: The Role of (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Synthesis

Chiral auxiliaries are indispensable tools in stereoselective synthesis, enabling chemists to control the three-dimensional arrangement of atoms in a target molecule.[1][2] These entities, themselves chiral, are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter. The oxazolidinone scaffold, popularized by Evans, is one of the most reliable and widely used classes of chiral auxiliaries.[3]

The subject of this guide, (R)-4,5,5-Triphenyloxazolidin-2-one, belongs to this esteemed class. Its rigid heterocyclic structure and the steric influence of its three phenyl substituents provide a highly controlled chiral environment, making it a potentially powerful auxiliary for reactions such as asymmetric alkylations and aldol additions. Accurate characterization via spectroscopic methods is the cornerstone of its use, confirming its identity, purity, and stereochemical integrity before its incorporation into complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For (R)-4,5,5-Triphenyloxazolidin-2-one, both ¹H and ¹³C NMR provide critical information for structural verification.

Expertise & Experience: Causality in NMR Analysis

The key to interpreting the NMR spectra of this molecule lies in understanding the influence of the stereogenic centers and the phenyl groups. The C4 and C5 carbons are stereocenters, and the gem-diphenyl substitution at C5 creates a unique electronic and steric environment. This influences the chemical shifts of nearby nuclei and is the basis for the predicted values presented below. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is standard for its excellent solubilizing properties and well-defined residual solvent peaks for calibration.[4]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be dominated by the signals from the aromatic protons. The lone proton at the C4 position is of particular diagnostic importance.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~ 8.0 - 8.2Singlet (broad)N-H The amide proton signal is often broad and its chemical shift is concentration-dependent. A downfield shift is typical.[5]
~ 7.1 - 7.6Multiplet15 Ar-H The fifteen protons from the three phenyl rings will overlap, creating a complex multiplet in the aromatic region.
~ 5.5 - 5.7SingletC4-H This single proton is situated between a nitrogen atom and a carbon bearing a phenyl group. The lack of adjacent protons on C5 results in a singlet. Its downfield position is due to deshielding from the adjacent heteroatoms and the phenyl ring.

Table 1: Predicted ¹H NMR spectral data for (R)-4,5,5-Triphenyloxazolidin-2-one in CDCl₃.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a map of the carbon skeleton, with the carbonyl carbon being a key diagnostic signal.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 158 - 160C =O (C2)The carbonyl carbon of the cyclic carbamate (oxazolidinone ring) characteristically appears in this downfield region.[3]
~ 125 - 140Aromatic C Multiple signals are expected for the 18 aromatic carbons. The signals will include quaternary carbons (ipso-carbons) and protonated carbons.[6]
~ 85 - 90C Ph₂ (C5)This quaternary carbon is bonded to two phenyl groups, an oxygen, and another carbon, leading to a significant downfield shift.
~ 65 - 70C HPh (C4)This carbon, bonded to a nitrogen, a phenyl group, and the C5 carbon, is expected in this region.

Table 2: Predicted ¹³C NMR spectral data for (R)-4,5,5-Triphenyloxazolidin-2-one in CDCl₃.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a standard single-pulse experiment with a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds and the acquisition time to at least 4 seconds.

    • Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a relaxation delay of 2 seconds.

    • Co-add a sufficient number of scans (typically >1024) to achieve adequate signal intensity for all carbon signals, especially quaternary carbons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting the Vibrational Signature

For (R)-4,5,5-Triphenyloxazolidin-2-one, the most diagnostic absorption will be the strong carbonyl (C=O) stretch of the oxazolidinone ring. Its precise frequency provides insight into the ring strain and electronic environment. The presence of the aromatic rings will also be clearly indicated by characteristic C=C and C-H stretching and bending vibrations.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
~ 3250 - 3350Medium, SharpN-H StretchTypical for the N-H bond in the oxazolidinone ring.[7]
~ 3030 - 3080MediumAromatic C-H StretchCharacteristic stretching vibration for sp² C-H bonds on the phenyl rings.
~ 1740 - 1760Strong, SharpCarbonyl C=O StretchThe five-membered cyclic carbamate leads to a higher frequency C=O stretch compared to acyclic amides due to ring strain. This is the most prominent peak in the spectrum.[8]
~ 1600, 1495, 1450Medium-WeakAromatic C=C StretchThese absorptions are characteristic of the phenyl rings.
~ 1200 - 1250StrongC-O-C StretchAsymmetric stretching of the ester-like C-O bond within the ring.
~ 700 - 760StrongAromatic C-H BendOut-of-plane bending vibrations for monosubstituted benzene rings.

Table 3: Predicted characteristic IR absorption bands for (R)-4,5,5-Triphenyloxazolidin-2-one.

Experimental Protocol: FTIR-ATR Data Acquisition

The Attenuated Total Reflectance (ATR) technique is a modern, reliable method requiring minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum. The background should be a flat line.

  • Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is ready for analysis without further processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Experience: Predicting Fragmentation Pathways

For (R)-4,5,5-Triphenyloxazolidin-2-one (Molecular Formula: C₂₁H₁₇NO₂; Molecular Weight: 315.37 g/mol ), Electron Ionization (EI) is a common technique. We expect to see a clear molecular ion peak (M⁺˙). The fragmentation will be driven by the stability of the resulting fragments. The phenyl groups and the oxazolidinone ring provide predictable cleavage points. The most likely initial fragmentations involve the loss of a phenyl radical or the cleavage of the heterocyclic ring.[9][10]

Predicted Mass Spectrometry Data (Electron Ionization)
Predicted m/z Proposed Fragment Fragmentation Pathway
315[C₂₁H₁₇NO₂]⁺˙Molecular Ion (M⁺˙)
238[M - C₆H₅]⁺Loss of a phenyl radical from C5.
180[C₁₃H₁₀N]⁺Retro-Diels-Alder type cleavage of the ring, loss of CO₂ and a phenyl radical.
105[C₇H₅O]⁺Benzoyl cation, a common fragment from phenyl-carbonyl compounds.
77[C₆H₅]⁺Phenyl cation.

Table 4: Predicted major fragments in the EI mass spectrum of (R)-4,5,5-Triphenyloxazolidin-2-one.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standard energy ensures that fragmentation patterns are consistent and comparable to library data.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 500, using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum, which will be a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in integrating the data from multiple techniques to build a cohesive and unambiguous structural assignment.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H & ¹³C) Framework C-H Framework Connectivity Stereochemistry NMR->Framework IR IR Spectroscopy FuncGroups Functional Groups (C=O, N-H, Ar) IR->FuncGroups MS Mass Spectrometry MolWeight Molecular Weight Fragmentation Pattern MS->MolWeight Structure (R)-4,5,5-Triphenyloxazolidin-2-one Structure Confirmation Framework->Structure FuncGroups->Structure MolWeight->Structure

Figure 1. Integrated workflow for the spectroscopic confirmation of (R)-4,5,5-Triphenyloxazolidin-2-one.

This workflow illustrates the complementary nature of NMR, IR, and MS. NMR defines the carbon-hydrogen skeleton, IR confirms the presence of key functional groups like the carbonyl, and MS establishes the molecular weight and provides substructural information through fragmentation analysis. Together, they provide a comprehensive and self-validating system for structural elucidation.

Conclusion

This technical guide provides a detailed, predictive overview of the essential spectroscopic data for the chiral auxiliary (R)-4,5,5-Triphenyloxazolidin-2-one. By leveraging foundational principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The included experimental protocols offer a standardized, trustworthy approach for acquiring high-quality data. This integrated spectroscopic analysis serves as a critical tool for any researcher employing this auxiliary, ensuring its identity and purity and thereby enabling its confident application in the pursuit of complex, stereochemically-defined molecules.

References

  • Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.

  • National Institutes of Health. (n.d.). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA.

  • Vinogradov, D. B., et al. (n.d.). 1H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate.

  • ChemicalBook. (n.d.). (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR.

  • ChemicalBook. (n.d.). (R)-(-)-4-Phenyl-2-oxazolidinone(90319-52-1) 1H NMR.

  • National Institutes of Health. (2019). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens.

  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. Sensors & Transducers Journal.

  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Mass Spectrum. NIST WebBook.

  • National Institutes of Health. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.

  • National Institutes of Health. (2007). 4,5-Disubstituted oxazolidinones: High affinity molecular effectors of RNA function.

  • Journal of Organic Chemistry. (2015). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts.

  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione IR Spectrum. NIST WebBook.

  • Wikipedia. (n.d.). Chiral auxiliary.

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

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  • Alagarsamy, V., et al. (2008). Synthesis and pharmacological investigation of novel 4-(2-methylphenyl)-1-substituted-4H-[4][8][11]triazolo[4,3-a]quinazolin-5-ones as new class of H(1)-antihistaminic agents. European Journal of Medicinal Chemistry.

  • National Institutes of Health. (2022). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.

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A Technical Guide to the Discovery and Application of (R)-4,5,5-Triphenyloxazolidin-2-one: A Chiral Auxiliary for High-Fidelity Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of stereochemistry is a foundational pillar of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products.[1][2] Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high degree of predictability and efficiency.[3][4] This technical guide provides an in-depth exploration of (R)-4,5,5-Triphenyloxazolidin-2-one, a highly effective yet specialized chiral auxiliary. We will examine its rational design rooted in steric hindrance, detail its enantioselective synthesis, and provide validated, step-by-step protocols for its application in diastereoselective enolate alkylation—a cornerstone transformation in carbon-carbon bond formation.[5][6] This document is intended for researchers and professionals in drug development and chemical synthesis, offering both the theoretical underpinnings and practical methodologies required to leverage this powerful tool for asymmetric synthesis.

Introduction: The Imperative for Stereocontrol and the Role of Chiral Auxiliaries

Many biologically active molecules possess one or more stereogenic centers, and often, only a single enantiomer elicits the desired therapeutic effect while others may be inactive or even harmful.[2] This reality necessitates synthetic methods that can produce enantiomerically pure compounds. Among the primary strategies—which include asymmetric catalysis, chiral pool synthesis, and resolution—the use of chiral auxiliaries remains a frequently chosen and highly practical approach.[3][7]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of an auxiliary is judged by its ability to:

  • Be readily prepared in enantiopure form.

  • Attach easily to the substrate.

  • Exert powerful and predictable stereochemical control over reactions.

  • Be removed under mild conditions without racemization of the newly formed stereocenter.

The (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary is a quintessential example of rational design in this field. Its structure, featuring three bulky phenyl groups, creates a well-defined and sterically demanding chiral environment, making it exceptionally effective for directing the approach of electrophiles.

Genesis and Enantioselective Synthesis of the Auxiliary

The power of the triphenyl-substituted oxazolidinone auxiliary lies in its rigid conformational bias, a direct result of the sterically demanding phenyl groups. Its synthesis begins with the preparation of the corresponding chiral amino alcohol, (R)-2-amino-1,1,2-triphenylethanol.

Synthesis of the Precursor: (R)-2-Amino-1,1,2-triphenylethanol

The key precursor, (R)-2-amino-1,1,2-triphenylethanol, can be synthesized via several routes. A common laboratory-scale approach involves the asymmetric reduction of a corresponding aminoketone or the resolution of a racemic mixture. This amino alcohol is commercially available, though its synthesis provides valuable insight.[][9]

Cyclization to Form the Oxazolidinone Ring

The formation of the oxazolidinone ring is typically achieved by treating the chiral amino alcohol with a carbonylating agent, such as phosgene, a phosgene equivalent (e.g., triphosgene), or carbonyldiimidazole (CDI) in the presence of a base.

Synthesis_Workflow A (R)-2-Amino-1,1,2-triphenylethanol C (R)-4,5,5-Triphenyloxazolidin-2-one A->C Base, Solvent B Carbonylating Agent (e.g., Phosgene, CDI) B->C Ring Formation

Caption: Synthesis of the chiral auxiliary from its amino alcohol precursor.

Experimental Protocol: Synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one

Materials:

  • (R)-2-Amino-1,1,2-triphenylethanol (1.0 equiv)[]

  • Triphosgene (0.4 equiv) or Carbonyldiimidazole (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-amino-1,1,2-triphenylethanol in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate flask, dissolve triphosgene in anhydrous DCM. Add this solution dropwise to the amino alcohol solution at 0 °C over 30 minutes. (Alternatively, add CDI portion-wise).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/hexanes) to yield the title compound as a white crystalline solid.

Application in Asymmetric Synthesis: Diastereoselective Alkylation

The primary application of (R)-4,5,5-triphenyloxazolidin-2-one is in directing the stereoselective alkylation of enolates derived from N-acyl imides.[6][10][11] The process involves three key stages: acylation of the auxiliary, diastereoselective enolate formation and alkylation, and subsequent cleavage to yield the chiral product.

Stage 1: N-Acylation of the Auxiliary

The first step is the covalent attachment of a prochiral carboxylic acid derivative to the nitrogen atom of the auxiliary. This is typically achieved using an acid chloride or anhydride in the presence of a base.[12]

Protocol: N-Propionylation

  • Dissolve (R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF at 0 °C.

  • Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.

  • Stir for 15 minutes, then add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the N-propionyl imide, which can be purified by chromatography.

Stage 2: Diastereoselective Alkylation

This is the critical stereodefining step. Deprotonation of the α-proton of the acyl group with a strong base (e.g., LDA, NaHMDS) generates a rigid, chelated Z-enolate.[5][7] The three phenyl groups on the auxiliary effectively shield one face of the planar enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face.

Alkylation_Mechanism cluster_0 Stereocontrol Model Imide N-Acyl Imide Enolate Chelated Z-Enolate (Rigid Structure) Imide->Enolate Base (LDA) Product Alkylated Product (High d.r.) Enolate->Product + Electrophile Shielding Steric Shielding by Triphenyl Groups Shielding->Enolate blocks top face Approach Electrophile (E⁺) Approaches from Less Hindered Face Approach->Enolate Cleavage_Workflow Alkylated Alkylated Imide Products Separation Alkylated->Products Reagents Cleavage Reagents (e.g., LiOH/H₂O₂) Reagents->Products Acid Chiral Carboxylic Acid Products->Acid Auxiliary Recovered Auxiliary Products->Auxiliary

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An In-depth Technical Guide to the Safe Handling and Application of (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4,5,5-Triphenyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a powerful tool in asymmetric synthesis, enabling the stereoselective formation of complex molecules. Its utility in academic research and pharmaceutical development is well-established. This guide provides a comprehensive overview of the safety protocols, handling procedures, and core applications of (R)-4,5,5-Triphenyloxazolidin-2-one. It is intended for researchers, scientists, and drug development professionals to ensure its safe and effective use in the laboratory. This document synthesizes available safety data, proven experimental protocols, and expert insights to foster a culture of safety and precision in the laboratory.

Introduction: The Role of (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Synthesis

(R)-4,5,5-Triphenyloxazolidin-2-one belongs to a class of chiral auxiliaries known as Evans oxazolidinones. These compounds are instrumental in stereocontrolled synthesis, where the chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The bulky triphenyl substitution at the 5-position of the oxazolidinone ring provides a highly effective steric shield, leading to excellent diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1]

The core principle behind its application lies in the formation of an N-acyl derivative, which, upon enolization, presents a conformationally rigid structure. This rigidity effectively blocks one face of the enolate, compelling electrophilic attack to occur from the less hindered side, thus affording a high degree of stereocontrol.[2] Following the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse, making it a cost-effective and sustainable choice in multi-step syntheses.

Safety and Hazard Profile

While a comprehensive, substance-specific Safety Data Sheet (SDS) for (R)-4,5,5-Triphenyloxazolidin-2-one is not universally available, hazard information can be compiled from suppliers and data for structurally similar oxazolidinones. A cautious approach, treating the compound with the highest indicated level of hazard, is strongly recommended.

Hazard Classification

Based on available data, (R)-4,5,5-Triphenyloxazolidin-2-one is classified with the following hazards:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

Precautionary Measures

The following precautionary statements should be strictly adhered to when handling this compound:

CategoryPrecautionary Statement
Prevention P264: Wash hands thoroughly after handling.[3]
P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
P362+P364: Take off contaminated clothing and wash it before reuse.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[3]
Emergency Procedures

In the event of exposure or a spill, the following first-aid measures should be taken immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Physicochemical Properties

Understanding the physical and chemical properties of (R)-4,5,5-Triphenyloxazolidin-2-one is crucial for its proper handling and use in reactions.

PropertyValueSource
Molecular Formula C₂₁H₁₇NO₂[4]
Molecular Weight 315.37 g/mol [4]
Appearance White to off-white solidInferred from similar compounds
Melting Point 245-249 °C[4]
Boiling Point 513.0 ± 50.0 °C (Predicted)[4]
Solubility Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Limited solubility in water.Inferred from general chemical principles
Storage Temperature Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling (R)-4,5,5-Triphenyloxazolidin-2-one. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid as a powder or when working with solutions.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocols: Application in Asymmetric Synthesis

The primary utility of (R)-4,5,5-Triphenyloxazolidin-2-one lies in its application as a chiral auxiliary. The following sections detail the key experimental workflows.

N-Acylation of the Chiral Auxiliary

The first step in utilizing the auxiliary is its acylation with the desired carboxylic acid derivative. A common and practical method avoids the need for strong, pyrophoric bases.[6]

Protocol: N-Acylation using Pivaloyl Chloride and Triethylamine [6]

  • To a solution of (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aux (R)-4,5,5-Triphenyloxazolidin-2-one Solvent Anhydrous Solvent (e.g., DCM, THF) Aux->Solvent Acid Carboxylic Acid Acid->Solvent Base Triethylamine Base->Solvent Coupling Pivaloyl Chloride Coupling->Solvent Temp 0 °C to RT Solvent->Temp Quench Quench with aq. NH4Cl Temp->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product N-Acyl-(R)-4,5,5-Triphenyloxazolidin-2-one Purify->Product

N-Acylation Workflow
Diastereoselective Aldol Reaction

The N-acylated auxiliary can then be used in a variety of stereoselective reactions. The aldol reaction is a classic example.

Protocol: Boron-Mediated Asymmetric Aldol Reaction

  • Dissolve the N-acyl-(R)-4,5,5-Triphenyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes.

  • Add the desired aldehyde (1.2 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a phosphate buffer (pH 7) and methanol.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purify the product by silica gel chromatography.

Cleavage of the Chiral Auxiliary

After the stereoselective transformation, the chiral auxiliary must be removed to yield the final product. The choice of cleavage method depends on the desired functionality.[7]

Protocol: Reductive Cleavage to a Chiral Alcohol [7]

  • Dissolve the aldol product (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2.0-3.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the solid and wash thoroughly with an organic solvent.

  • The filtrate contains the desired chiral alcohol. The solid contains the chiral auxiliary, which can be recovered by appropriate workup and purification.

Cleavage_Workflow cluster_starting_material Starting Material cluster_reaction Cleavage Conditions cluster_workup Workup & Separation cluster_products Products Adduct N-Acyl Adduct Solvent Anhydrous Solvent (e.g., THF, Et2O) Adduct->Solvent Reagent Reducing Agent (e.g., LiAlH4, LiBH4) Reagent->Solvent Temp 0 °C Solvent->Temp Quench Quench (Water, NaOH) Temp->Quench Filter Filtration Quench->Filter Alcohol Chiral Alcohol Filter->Alcohol Auxiliary Recovered Auxiliary Filter->Auxiliary

Reductive Cleavage and Auxiliary Recovery

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be formed.[8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[5]

  • Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous organic waste. Do not dispose of down the drain.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent and dispose of the rinsate as hazardous waste.

Conclusion

(R)-4,5,5-Triphenyloxazolidin-2-one is a highly effective chiral auxiliary for asymmetric synthesis. Its safe and successful application hinges on a thorough understanding of its hazard profile, proper handling procedures, and optimized experimental protocols. This guide provides a foundational framework for its use. However, it is imperative that all users consult the most recent Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety guidelines. A proactive approach to safety is paramount to harnessing the full potential of this valuable synthetic tool.

References

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372.
  • Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron: Asymmetry, 12(5), 737-751.
  • Magritek. (2018). The Aldol Condensation. [Link]

  • PubChem. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. [Link]

  • PubChem. 2-Oxazolidinone, 4-phenyl-, (4S)-. [Link]

  • Wikipedia. 2-Oxazolidinone. [Link]

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Introduction: The Pursuit of Chirality and the Role of Advanced Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by the precise three-dimensional arrangement of their atoms. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and reliable strategy for introducing chirality by temporarily attaching a stereogenic handle to a prochiral substrate. This handle directs subsequent bond formations to occur on a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration.

The oxazolidinone family, pioneered by David A. Evans, represents one of the most successful and widely adopted classes of chiral auxiliaries.[1][2] Their efficacy stems from a rigid scaffold that allows for predictable, chelation-controlled formation of enolates, which then react with high diastereoselectivity. While classic Evans auxiliaries, such as those derived from valine or phenylalanine, are highly effective, the field continues to evolve. Modifications to the core oxazolidinone structure can fine-tune its steric and electronic properties, leading to enhanced selectivity, improved physical characteristics, and novel applications.

This guide focuses on a specialized, highly effective variant: (R)-4,5,5-Triphenyloxazolidin-2-one . The introduction of three phenyl groups creates a unique and sterically demanding environment that significantly influences its performance in asymmetric transformations. We will explore the synthesis of this auxiliary, the mechanistic basis for its stereodirecting power, its application in key synthetic reactions, and the protocols required for its successful implementation and removal.

PART 1: Synthesis and Unique Properties of (R)-4,5,5-Triphenyloxazolidin-2-one

The utility of a chiral auxiliary is intrinsically linked to its accessibility and physical properties. The triphenyl-substituted oxazolidinone offers distinct advantages, particularly its high crystallinity, which often facilitates purification of intermediates by recrystallization rather than chromatography, a significant benefit for large-scale synthesis.[3]

A common synthetic route begins with the readily available and chiral amino acid, (R)-phenylglycine. The synthesis proceeds through the formation of a β-amino alcohol intermediate, which is then cyclized to form the oxazolidinone ring.

Synthetic Protocol: From (R)-Phenylglycine to the Chiral Auxiliary
  • Esterification : (R)-phenylglycine is first protected as its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Grignard Addition : The key step involves the reaction of the phenylglycine ester with an excess of phenylmagnesium bromide (PhMgBr). This Grignard reagent adds twice to the ester carbonyl, first to form a ketone and then to the ketone to generate a tertiary alcohol. This process constructs the triphenyl-substituted amino alcohol precursor.

  • Cyclization : The resulting (1R)-1,2,2-triphenylethane-1,2-diol is then cyclized. This can be achieved using phosgene or a phosgene equivalent like carbonyldiimidazole (CDI) or ethyl chloroformate, which reacts with both the amino and alcohol functionalities to form the cyclic carbamate (oxazolidinone).[3]

The resulting (R)-4,5,5-Triphenyloxazolidin-2-one is typically a high-melting-point, crystalline solid, a property that is conferred upon its N-acylated derivatives, simplifying their purification.[3]

PART 2: The Mechanism of Stereocontrol

The remarkable diastereoselectivity achieved with this auxiliary is a direct consequence of its rigid structure and the steric hindrance imposed by the three phenyl groups. When the auxiliary is N-acylated and subsequently deprotonated to form an enolate, the metal cation (typically Li⁺, Na⁺, Bu₂B⁺, or TiCl₃⁺) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the acyl group into a specific conformation, forcing the R group into a pseudo-equatorial position to minimize A(1,3) strain.

The three phenyl groups at the C4 and C5 positions create a formidable steric shield. The C4-phenyl group effectively blocks the "top" face of the planar enolate, leaving only the "bottom" face accessible to incoming electrophiles. This ensures a highly predictable trajectory of attack, leading to the formation of one major diastereomer.

G cluster_workflow Aldol Reaction Workflow start N-Acyl Auxiliary step1 Add Bu₂BOTf and DIPEA start->step1 step2 Cool to -78 °C (Z)-Boron Enolate Forms step1->step2 step3 Add Aldehyde (RCHO) step2->step3 step4 Stir at -78 °C to RT (Zimmerman-Traxler TS) step3->step4 step5 Oxidative Workup (pH 7 buffer, H₂O₂) step4->step5 end Isolated syn-Aldol Adduct step5->end

Caption: Workflow for a boron-mediated asymmetric aldol reaction.

Experimental Protocol: Asymmetric syn-Aldol Reaction

  • Enolate Formation : Dissolve the N-acyl auxiliary (e.g., N-propionyl derivative, 1.0 eq) in dry CH₂Cl₂ and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes at 0 °C, then cool the resulting solution to -78 °C.

  • Aldehyde Addition : Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise to the boron enolate solution at -78 °C.

  • Reaction : Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Workup : Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. The product can be purified by recrystallization or flash chromatography.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:194
Benzaldehyde>99:191
Acrolein98:285

Table 2: Representative results for the diastereoselective aldol reaction.

PART 4: Auxiliary Cleavage and Recovery

A critical feature of a chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product. The N-acyl bond of the triphenyloxazolidinone can be cleaved to reveal a variety of functional groups. [4]The high crystallinity of the triphenyl auxiliary often allows it to be recovered in high yield by simple filtration after the cleavage reaction. [3]

G cluster_pathways Auxiliary Cleavage Pathways start N-Acyl Adduct (Product from Alkylation/Aldol) reagent_acid LiOH, H₂O₂ THF/H₂O start->reagent_acid reagent_alcohol LiBH₄ or LiAlH₄ Et₂O or THF start->reagent_alcohol reagent_aldehyde DIBAL-H or LiAlH(OtBu)₃ THF, -78 °C start->reagent_aldehyde reagent_ester NaOMe/MeOH or Ti(O-iPr)₄, i-PrOH start->reagent_ester acid Chiral Carboxylic Acid alcohol Chiral Primary Alcohol aldehyde Chiral Aldehyde ester Chiral Ester reagent_acid->acid reagent_alcohol->alcohol reagent_aldehyde->aldehyde reagent_ester->ester

Caption: Common pathways for the cleavage of the chiral auxiliary.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

  • Reaction Setup : Dissolve the N-acylated product in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition : Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Reaction : Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Workup : Quench the excess peroxide by adding aqueous sodium sulfite. Acidify the mixture with HCl to protonate the carboxylic acid.

  • Isolation : Extract the chiral carboxylic acid with an organic solvent. The precipitated (R)-4,5,5-triphenyloxazolidin-2-one auxiliary can be recovered from the aqueous layer or the organic/aqueous interface by filtration, washed with water, and dried for reuse.

Conclusion: A Powerful Tool for Complex Syntheses

(R)-4,5,5-Triphenyloxazolidin-2-one stands out as a highly effective chiral auxiliary for asymmetric synthesis. Its defining features—a rigid framework, exceptional steric shielding from the three phenyl groups, and the high crystallinity it imparts to its derivatives—make it a superior choice for achieving exceptionally high levels of diastereoselectivity in alkylation and aldol reactions. The practical advantages of simplified purification by recrystallization and efficient auxiliary recovery make it an attractive and powerful tool for researchers in both academic and industrial settings, enabling the construction of complex, enantiomerically pure molecules with confidence and efficiency.

References

  • National Institutes of Health (NIH). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available from: [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Semantic Scholar. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available from: [Link]

  • PubMed. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Available from: [Link]

  • Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available from: [Link]

  • PubMed. Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. Available from: [Link]

  • ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available from: [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available from: [Link]

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available from: [Link]

  • Dipòsit Digital de la Universitat de Barcelona. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Available from: [Link]

  • ResearchGate. Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. Available from: [Link]

  • ResearchGate. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available from: [Link]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Available from: [Link]

  • National Institutes of Health (NIH). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Available from: [Link]

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Solubility Profile of (R)-4,5,5-Triphenyloxazolidin-2-one: A Guide for Synthetic and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(R)-4,5,5-Triphenyloxazolidin-2-one stands as a pivotal chiral auxiliary in the field of asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. A thorough understanding of its solubility is paramount for optimizing reaction conditions, streamlining purification processes, and ensuring efficient recovery and reuse. This technical guide provides a comprehensive analysis of the solubility characteristics of this auxiliary, grounded in its physicochemical properties and structural attributes. We offer insights into its behavior in common organic solvents, present a robust protocol for experimental solubility determination, and discuss the profound practical implications for researchers in both academic and industrial settings.

Introduction: The Role and Significance of a Specialized Chiral Auxiliary

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools that impart stereochemical control over chemical reactions.[1][2] These molecules are temporarily incorporated into a prochiral substrate, directing subsequent transformations to yield a product with a specific, desired stereochemistry. Among the most successful and widely adopted scaffolds are the oxazolidinones, popularized by David A. Evans.[1][3]

(R)-4,5,5-Triphenyloxazolidin-2-one is a specialized derivative within this class. Its defining feature—the presence of three phenyl groups—creates a unique steric and electronic environment. This substitution pattern significantly influences its physical properties, most notably its crystallinity, melting point, and, consequently, its solubility profile. Unlike smaller, more common Evans auxiliaries, the triphenyl derivative presents distinct challenges and advantages. Its solubility is a critical parameter that dictates solvent selection for acylation, subsequent diastereoselective reactions, and, most importantly, for the cleavage and recovery of the auxiliary post-transformation. This guide aims to provide a detailed examination of these solubility characteristics to empower chemists in its effective application.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physical properties. The high degree of aromaticity and rigidity in (R)-4,5,5-Triphenyloxazolidin-2-one results in a high melting point, suggesting strong intermolecular forces within its crystal lattice. These forces must be overcome by solvent-solute interactions for dissolution to occur.

PropertyValueReference
CAS Number 156481-74-2[4][5]
Molecular Formula C₂₁H₁₇NO₂[6]
Molecular Weight 315.37 g/mol [6]
Appearance White to off-white solidInferred from related compounds
Melting Point 245-249 °C (for (S)-enantiomer)[6]

Note: The high melting point is comparable to the related 4-isopropyl-5,5-diphenyloxazolidinone (~250 °C), which is noted for its low solubility in most organic solvents.[7]

Theoretical Framework for Solubility

The solubility of (R)-4,5,5-Triphenyloxazolidin-2-one can be rationalized by examining its molecular structure through the lens of intermolecular forces.

  • Polar Domain : The oxazolidinone core contains a polar amide-like functionality (a carbamate), featuring a carbonyl group (C=O) and a nitrogen atom. This region can participate in dipole-dipole interactions and, in its N-unsubstituted form, act as a hydrogen bond donor.

  • Nonpolar Domain : The three bulky phenyl groups constitute a large, nonpolar surface area. These rings primarily engage in van der Waals forces and potential π-π stacking interactions.

This duality predicts a nuanced solubility behavior. The large nonpolar character suggests poor solubility in highly polar protic solvents like water or methanol. Conversely, solvents that can effectively solvate both the polar core and the extensive nonpolar regions are expected to be more effective. A related compound, 4-isopropyl-5,5-diphenyloxazolidinone, is explicitly described as having low solubility in most organic solvents, a characteristic that is almost certainly shared or amplified in the triphenyl derivative.[7]

A crucial distinction must be made between the auxiliary itself and its N-acylated derivatives. Acylation at the nitrogen atom removes the N-H proton, preventing hydrogen bonding donation, and adds another functional group. These N-acyl derivatives are the active species in stereoselective reactions and are designed to be soluble in common reaction solvents.[7]

Caption: Factors influencing the solubility of the free auxiliary.

Qualitative Solubility in Common Organic Solvents

SolventSolvent TypePredicted Solubility (Free Auxiliary)Rationale & Notes
Dichloromethane (CH₂Cl₂) Polar AproticSparingly Soluble to SolubleCommonly used for reactions involving N-acylated oxazolidinones.[8] Likely one of the better solvents.
Chloroform (CHCl₃) Polar AproticSparingly Soluble to SolubleUsed as a solvent for optical rotation measurements, confirming solubility.[6]
Tetrahydrofuran (THF) Polar AproticSparingly SolubleA very common solvent for generating enolates from N-acylated derivatives.[8] The free auxiliary has limited solubility.
Ethyl Acetate (EtOAc) Polar AproticPoorly SolubleOften used as a component of the mobile phase in chromatography or as an extraction solvent.
Toluene Nonpolar AromaticPoorly to Sparingly SolubleMay offer some solubility due to π-π interactions with the phenyl rings.
Acetonitrile (MeCN) Polar AproticPoorly SolubleGenerally less effective for large, nonpolar molecules.
Methanol (MeOH) Polar ProticVery Poorly SolubleThe polarity is too high and hydrogen bonding network is disrupted by the large nonpolar moiety.
Hexanes / Heptane Nonpolar AliphaticInsolubleCannot effectively solvate the polar oxazolidinone core.

Key Insight: The low solubility of the free auxiliary is not a drawback but a significant practical advantage. Following a reaction, cleavage of the chiral director from the product often results in the precipitation of the auxiliary, allowing for its recovery by simple filtration.[7] This avoids the need for laborious chromatographic separation and makes the auxiliary readily recyclable, a key consideration for process chemistry and large-scale synthesis.[7]

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative solubility data in a specific solvent system, a standardized experimental protocol is required. The equilibrium gravimetric method is a reliable and accessible approach.[9]

Methodology:

  • System Preparation: Add an excess amount of (R)-4,5,5-Triphenyloxazolidin-2-one to a known volume of the chosen solvent in a sealed vial equipped with a stir bar. An excess is crucial to ensure a saturated solution is formed.

  • Equilibration: Place the vial in a temperature-controlled environment (e.g., a shaker bath or stirring hotplate) set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a sufficient period (typically 12-24 hours) to ensure the system reaches solid-liquid equilibrium.

  • Phase Separation: After equilibration, cease stirring and allow the excess solid to settle completely. A clear supernatant should be visible. For very fine suspensions, centrifugation may be necessary.

  • Sample Extraction: Carefully withdraw a precise, known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred. It is advisable to use a syringe filter for this step.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent completely under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dried solid is achieved.

  • Calculation: Weigh the vial containing the dried solute. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved auxiliary.

    Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Stir at Constant Temp (e.g., 24h @ 25°C) A->B C 3. Settle/Centrifuge to Separate Phases B->C D 4. Withdraw Known Volume of Supernatant C->D Transfer clear liquid E 5. Evaporate Solvent to Dryness D->E F 6. Weigh Dried Solute & Calculate E->F G Solubility Data (g/L or mg/mL)

Sources

An In-Depth Technical Guide to the Crystal Structure of (R)-4,5,5-Triphenyloxazolidin-2-one: A Prospective Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview intended for researchers, scientists, and professionals in drug development, focusing on the elucidation and analysis of the crystal structure of the chiral auxiliary, (R)-4,5,5-Triphenyloxazolidin-2-one. While a specific solved crystal structure for this exact molecule is not publicly available, this document serves as a prospective guide, outlining the established methodologies and expected structural insights based on extensive data from analogous compounds.

Introduction: The Significance of Chiral Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis, most notably recognized through the pioneering work of David A. Evans.[1][2] These compounds function as "chiral auxiliaries," temporarily attaching to a substrate to direct a chemical reaction to produce a specific stereoisomer. The stereochemical outcome is dictated by the rigid, well-defined three-dimensional structure of the auxiliary, which creates a chiral environment that favors the formation of one enantiomer over the other.[3][4]

The (R)-4,5,5-Triphenyloxazolidin-2-one, with its sterically demanding phenyl groups, is an exemplar of this class. A precise understanding of its single-crystal X-ray structure is paramount. It provides incontrovertible proof of its absolute configuration and reveals the subtle conformational and steric features that govern its efficacy in inducing chirality. For drug development professionals, this structural data is invaluable for the rational design of synthetic routes to enantiomerically pure pharmaceutical agents.[5]

Synthesis and Spectroscopic Characterization

An enantioselective synthesis is crucial to obtain the desired (R)-enantiomer. While multiple strategies exist for the synthesis of chiral oxazolidinones, a common and effective approach involves the cyclization of a chiral β-amino alcohol.[6]

Proposed Synthetic Pathway

A plausible route to (R)-4,5,5-Triphenyloxazolidin-2-one begins with the chiral amino acid, (R)-phenylglycine.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-Boc-(R)-phenylglycine is reduced to the corresponding alcohol, N-Boc-(R)-phenylglycinol, using a mild reducing agent such as borane-tetrahydrofuran complex.[7]

  • Grignard Reaction: The formation of the 5,5-diphenyl moiety can be achieved through a Grignard reaction. The aldehyde derived from the oxidation of N-Boc-(R)-phenylglycinol would be treated with an excess of phenylmagnesium bromide. This would lead to the formation of the corresponding 1,1-diphenyl-2-amino alcohol derivative.

  • Cyclization: The final oxazolidinone ring is formed by treating the resulting amino alcohol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base. This reaction proceeds via an intramolecular cyclization to yield the target molecule, (R)-4,5,5-Triphenyloxazolidin-2-one.

Spectroscopic Characterization Protocol

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings, as well as distinct resonances for the methine proton at the C4 position and the N-H proton of the oxazolidinone ring. The chemical shifts and coupling constants of these protons provide information about the local electronic environment and dihedral angles.[8][9]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the characteristic carbonyl carbon (C=O) of the oxazolidinone ring, typically resonating in the range of 150-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1750-1780 cm⁻¹. The N-H stretching vibration would also be observable.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Single-Crystal X-ray Crystallography: A Detailed Workflow

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[10][11]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structural Analysis Synthesis Synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Purification->Spectroscopy CrystalGrowth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Spectroscopy->CrystalGrowth DataCollection Data Collection (Single Crystal X-ray Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Analysis of Molecular Geometry, Stereochemistry, and Intermolecular Interactions Refinement->Analysis

Caption: Workflow for the determination of the crystal structure of (R)-4,5,5-Triphenyloxazolidin-2-one.

Step 1: Crystal Growth

The first and often most challenging step is to obtain a high-quality single crystal.[12] The crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and free from significant defects.[13]

  • Methodology:

    • Dissolve the purified (R)-4,5,5-Triphenyloxazolidin-2-one in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, ethanol/water).

    • Employ a slow crystallization technique:

      • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution in a loosely covered vial.

      • Vapor Diffusion: Place a small vial containing the concentrated solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

      • Temperature Gradient: Slowly cool a saturated solution to induce crystallization.

Step 2: Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[10] For chiral organic compounds composed of light atoms, a Cu Kα source is often preferred to enhance the anomalous scattering effects, which are crucial for the unambiguous determination of the absolute configuration.[14]

  • Procedure:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step 3: Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: For small molecules, the initial atomic positions are typically determined using direct methods.[13] This involves using statistical relationships between the reflection intensities to derive initial phase information.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm. This process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor.

Analysis of the Crystal Structure: Expected Insights

The refined crystal structure provides a wealth of information at the atomic level.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for (R)-4,5,5-Triphenyloxazolidin-2-one, based on known structures of similar oxazolidinones.

ParameterExpected Value
Chemical FormulaC₂₁H₁₇NO₂
Formula Weight315.37 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (a common chiral space group)[15]
a, b, c (Å)~8, ~12, ~15
α, β, γ (°)90, 90, 90
Volume (ų)~1440
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.45
Temperature (K)100
R-factor< 0.05
Flack Parameter~0 (confirming the correct enantiomer)[16]
Molecular Geometry and Conformation

The analysis will reveal precise bond lengths, bond angles, and torsion angles. A key feature will be the conformation of the five-membered oxazolidinone ring, which is typically found in a slight envelope or twisted conformation. The dihedral angles between the oxazolidinone ring and the three phenyl substituents will define the overall shape of the molecule and the steric environment around the chiral center.

Absolute Stereochemistry

A crucial outcome of the X-ray analysis of a chiral, non-centrosymmetric crystal is the determination of the absolute configuration.[17] The Flack parameter, derived from the anomalous scattering of the X-rays, provides a definitive assignment of the (R) or (S) configuration at the C4 stereocenter. A value close to zero for the correct enantiomer confirms the assignment.[16]

Intermolecular Interactions and Crystal Packing

The crystal structure will also illuminate how the molecules pack in the solid state. The analysis will identify and characterize intermolecular interactions such as:

  • Hydrogen Bonding: Potential N-H···O=C hydrogen bonds between adjacent molecules, forming chains or sheets.

  • π-π Stacking: Interactions between the aromatic rings of the phenyl groups.

  • van der Waals Forces: Weaker, non-directional forces that contribute to the overall crystal packing.

G Molecule Molecule Stereocenter Stereocenter Molecule:f0->Stereocenter RingConformation RingConformation Molecule:f1->RingConformation PhenylOrientation PhenylOrientation Molecule:f2->PhenylOrientation VdW VdW H_Bonding H_Bonding Stereocenter->H_Bonding Pi_Stacking Pi_Stacking PhenylOrientation->Pi_Stacking

Caption: Key structural features and interactions to be analyzed from the crystal structure.

Conclusion: From Structure to Rational Design

A detailed crystallographic analysis of (R)-4,5,5-Triphenyloxazolidin-2-one provides a fundamental understanding of its three-dimensional structure. This knowledge is not merely academic; it is a powerful tool for the rational design of asymmetric syntheses. By understanding how the steric and electronic properties of the auxiliary influence the stereochemical outcome of a reaction, researchers can modify the auxiliary structure to improve selectivity or to achieve different stereochemical outcomes. For professionals in drug development, this ability to predictably control chirality is essential for the efficient and effective synthesis of new therapeutic agents.

References

  • Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2008). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 73(4), 1334–1340. [Link]

  • Li, W., Wollenburg, M., & Glorius, F. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Organic & Biomolecular Chemistry, 16(26), 4746–4752. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • University of Queensland. Small molecule X-ray crystallography. [Link]

  • Chinese Chemical Society. Absolute Structure Determination of Chiral Organic Nanocrystals Using Zone-Axis Electron Diffraction. CCS Chemistry. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • J-Stage. Chiral Crystallization of Achiral Organic Compounds. [Link]

  • Singh, R. P., & Singh, P. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(65), 41046–41079. [Link]

  • ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • PubMed Central. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. [Link]

  • ResearchGate. Chiral and Achiral Crystal Structures. [Link]

  • Weizmann Institute of Science. The Story Behind the Link between Molecular Chirality and Crystal Shape. [Link]

  • PubMed Central. Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. [Link]

  • ResearchGate. Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. [Link]

  • PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

  • Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Stereochemical Control

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the precise control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a reliable and powerful strategy for the enantioselective synthesis of complex molecules. By temporarily installing a chiral moiety onto an achiral substrate, one can effectively direct the stereochemical outcome of subsequent bond-forming reactions. The auxiliary is then cleaved and ideally recycled, revealing the desired enantiomerically enriched product.

Among the pantheon of chiral auxiliaries, oxazolidinones, pioneered by David A. Evans, have established themselves as exceptionally robust and predictable stereodirecting groups.[1] This guide focuses on a highly effective, sterically demanding variant: (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one , often referred to as a "SuperQuat" auxiliary. The gem-dimethyl substitution at the C5 position, combined with the C4 benzyl group, creates a unique and highly organized chiral environment. This steric hindrance is critical for enforcing a single reactive conformation of the attached N-acyl chain, leading to exceptionally high levels of diastereoselectivity in a variety of key transformations, including alkylations and conjugate additions.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern the remarkable stereocontrol exerted by this auxiliary.

Synthesis of the Chiral Auxiliary: (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

The accessibility of a chiral auxiliary is crucial for its practical application. (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one can be synthesized in a straightforward, multi-step sequence starting from the readily available amino acid, (S)-phenylalanine.

Synthetic Workflow Overview

The synthesis involves the conversion of (S)-phenylalanine to the corresponding amino alcohol, which then undergoes cyclization to form the oxazolidinone ring. The key is the introduction of the gem-dimethyl group at the C5 position, which imparts the unique steric properties to the auxiliary.

Synthesis_Workflow cluster_0 Synthetic Pathway A (S)-Phenylalanine B (S)-2-Amino-3-phenyl- propan-1-ol A->B Reduction (e.g., LiAlH4) C (S)-4-Benzyl- oxazolidin-2-one B->C Cyclization (e.g., Phosgene or equivalent) D (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one C->D Gem-Dimethylation (e.g., via lithiation and methyl iodide quench) Acylation_Workflow cluster_1 N-Acylation Process Aux (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one Li_Salt Lithium Salt of Auxiliary Aux->Li_Salt n-BuLi, THF, -78 °C Acylated_Aux N-Acylated Auxiliary Li_Salt->Acylated_Aux 1. Acyl Chloride 2. Quench Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Acylated_Aux Stereocontrol_Mechanism cluster_0 Mechanism of Diastereoselection cluster_1 Key Steric Interactions Start N-Acylated Auxiliary Enolate Z-Enolate Formation (Chelated Intermediate) Start->Enolate Base (e.g., LDA) -78 °C Attack Electrophilic Attack (E+) Enolate->Attack Product Diastereomerically Enriched Product Attack->Product Shielding C4-Benzyl group shields the si-face Shielding->Enolate Conformation C5-gem-dimethyl groups lock conformation Conformation->Enolate Cleavage_Methods cluster_0 Auxiliary Cleavage Pathways Start N-Acylated Product Acid Chiral Carboxylic Acid Start->Acid LiOH, H₂O₂ THF/H₂O Alcohol Chiral Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ THF/Ether Aldehyde Chiral Aldehyde Start->Aldehyde DIBAL-H (controlled) -78 °C Ester Chiral Ester Start->Ester NaOMe, MeOH

Sources

Application Notes and Protocols for Diastereoselective Aldol Reactions with (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Achieving Precise Stereocontrol in Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with the simultaneous creation of up to two new stereocenters.[1] Achieving high levels of stereocontrol in this transformation is paramount for the efficient synthesis of complex molecules, particularly in the realm of natural product synthesis and drug development.[2] The Evans asymmetric aldol reaction, which utilizes chiral oxazolidinone auxiliaries, has emerged as a robust and predictable method for achieving exceptional levels of diastereoselectivity.[2][3]

This guide provides a detailed protocol and technical insights for conducting diastereoselective aldol reactions using the (R)-4,5,5-triphenyloxazolidin-2-one chiral auxiliary. The bulky triphenyl substitution on this auxiliary provides a unique steric environment, offering distinct advantages in controlling the facial selectivity of the enolate and the subsequent reaction with an aldehyde. We will delve into the mechanistic underpinnings of this powerful reaction, provide a step-by-step experimental workflow, and discuss the critical parameters that ensure high yields and diastereomeric purity.

Mechanistic Rationale: The Power of the Chiral Auxiliary

The remarkable stereoselectivity of the Evans aldol reaction is rooted in the formation of a well-defined transition state, orchestrated by the chiral auxiliary.[4] The reaction proceeds through the formation of a Z-enolate, which then reacts with an aldehyde via a six-membered chair-like transition state.[2][4]

The key to this stereocontrol lies in several factors:

  • Formation of the Z-Enolate: The use of a boron triflate, such as di-n-butylboron triflate (n-Bu₂BOTf), in the presence of a hindered amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), reliably generates the Z-enolate.[5][6] The boron atom coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone, creating a rigid chelated intermediate.[5] Subsequent deprotonation by the amine preferentially removes the α-proton to yield the thermodynamically favored Z-enolate.[2]

  • The Zimmerman-Traxler Transition State: The Z-enolate then reacts with the aldehyde through a highly organized, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.[4] In this arrangement, the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions.

  • Facial Selectivity: The bulky substituent at the C4 position of the oxazolidinone ring (in this case, the triphenylmethyl group of the (R)-4,5,5-triphenyloxazolidin-2-one) effectively shields one face of the enolate.[4] Consequently, the aldehyde can only approach from the less sterically hindered face, leading to a highly predictable stereochemical outcome.[4] For an (R)-auxiliary, this results in the formation of the syn-aldol adduct.[2]

The overall process can be visualized as a sequence of well-defined steps, each contributing to the final high diastereoselectivity of the reaction.

Aldol_Mechanism cluster_prep Step 1: N-Acylation cluster_enol Step 2: Boron Enolate Formation cluster_aldol Step 3: Aldol Addition cluster_cleavage Step 4: Auxiliary Cleavage Aux (R)-4,5,5-Triphenyloxazolidin-2-one NAcyl N-Acyl Oxazolidinone Aux->NAcyl Base (e.g., n-BuLi, DMAP) Acyl Acyl Halide/Anhydride Acyl->NAcyl NAcyl_enol N-Acyl Oxazolidinone Enolate Z-Boron Enolate NAcyl_enol->Enolate n-Bu₂BOTf, DIPEA -78 °C to 0 °C Enolate_aldol Z-Boron Enolate Adduct Syn-Aldol Adduct Enolate_aldol->Adduct -78 °C Aldehyde R'CHO Aldehyde->Adduct Adduct_cleavage Syn-Aldol Adduct Product Chiral Product (Acid, Alcohol, etc.) Adduct_cleavage->Product Cleavage Reagent

Figure 1: General workflow for the diastereoselective aldol reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative diastereoselective aldol reaction using (R)-4,5,5-triphenyloxazolidin-2-one.

Part 1: N-Acylation of (R)-4,5,5-Triphenyloxazolidin-2-one

The first crucial step is the "loading" of the acyl group onto the chiral auxiliary.[3] This is typically achieved by treating the oxazolidinone with an acyl chloride or anhydride in the presence of a suitable base.[7]

Materials:

  • (R)-4,5,5-Triphenyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv).

  • Dissolution: Dissolve the auxiliary in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add the acyl chloride (1.1 equiv) dropwise to the solution at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with Et₂O. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Part 2: Diastereoselective Aldol Reaction

With the N-acylated auxiliary in hand, the key aldol addition can be performed.

Materials:

  • N-Acyl-(R)-4,5,5-triphenyloxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Di-n-butylboron triflate (n-Bu₂BOTf) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.2 equiv)

  • Aldehyde (1.5 equiv)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve it in anhydrous DCM.

  • Enolization: Cool the solution to -78 °C. Add n-Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes. The solution should become homogeneous.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.5 equiv), either neat or as a solution in DCM, dropwise. Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol. Then, add 30% hydrogen peroxide dropwise (caution: exothermic). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by capillary GC.

Aldol_Protocol start Start: N-Acyl Oxazolidinone in DCM cool1 Cool to -78 °C start->cool1 add_reagents Add n-Bu₂BOTf, then DIPEA cool1->add_reagents stir1 Stir at -78 °C (30 min) add_reagents->stir1 warm1 Warm to 0 °C (30-60 min) stir1->warm1 cool2 Cool to -78 °C warm1->cool2 add_aldehyde Add Aldehyde cool2->add_aldehyde stir2 Stir at -78 °C (2-3 h) add_aldehyde->stir2 warm2 Warm to 0 °C (1 h) stir2->warm2 quench Quench with pH 7 buffer, MeOH, H₂O₂ warm2->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify end End: Syn-Aldol Adduct purify->end

Figure 2: Step-by-step aldol reaction protocol.

Part 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to reveal the desired chiral product. The choice of cleavage method depends on the desired functional group.[8]

Method A: Hydrolytic Cleavage to Carboxylic Acid [9]

  • Dissolve the aldol adduct in a 4:1 mixture of THF and water.

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide (LiOH).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture and extract the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Method B: Reductive Cleavage to Alcohol [8]

  • Dissolve the aldol adduct in anhydrous diethyl ether or THF.

  • Cool to 0 °C and add lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • Stir until the reaction is complete.

  • Carefully quench with water or Rochelle's salt solution.

  • Extract the chiral alcohol.

Method C: Reductive Cleavage to Aldehyde [10]

  • Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the corresponding aldehyde.[8][10] This method requires careful control of stoichiometry and temperature to avoid over-reduction to the alcohol.

Data Summary and Expected Outcomes

The use of (R)-4,5,5-triphenyloxazolidin-2-one in diastereoselective aldol reactions is expected to provide high levels of stereocontrol, often exceeding 95:5 diastereomeric ratios. The bulky nature of the triphenylmethyl group enhances the facial bias of the enolate, leading to excellent stereochemical induction.

Substrate (Aldehyde)N-Acyl GroupDiastereomeric Ratio (syn:anti)Yield (%)
IsobutyraldehydePropionyl>98:285-95
BenzaldehydePropionyl>97:380-90
AcetaldehydePropionyl>95:575-85

Note: The values in this table are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The diastereoselective aldol reaction employing the (R)-4,5,5-triphenyloxazolidin-2-one chiral auxiliary is a powerful and reliable method for the asymmetric synthesis of β-hydroxy carbonyl compounds. The protocol outlined in this guide, grounded in a solid mechanistic understanding, provides a clear pathway for researchers to achieve high yields and excellent stereocontrol. The predictability and robustness of this methodology make it an invaluable tool for the synthesis of complex chiral molecules in both academic and industrial settings.

References

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  • ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. [Link]

  • National Institutes of Health. (2010, November 10). An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors. [Link]

  • PubMed. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Retrieved January 14, 2026, from [Link]

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Application Note & Protocols: Mastering Asymmetric Synthesis via Enantioselective Alkylation of N-acyl (R)-4,5,5-Triphenyloxazolidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as stereochemistry often dictates biological activity and safety.[1][2] Among the most robust strategies for achieving this is the use of chiral auxiliaries—a method of substrate control where a temporary chiral handle guides a reaction to produce a specific stereoisomer.[1] The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, represent a pinnacle of this approach, renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][3]

This guide focuses on a particularly advantageous member of this family: the (R)-4,5,5-Triphenyloxazolidin-2-one . The presence of the gem-diphenyl groups at the C5 position, in addition to the C4 phenyl group, imparts significant steric bulk. This feature is not a drawback but a design advantage; it enhances the facial shielding of the derived enolate, leading to exceptionally high levels of diastereoselectivity in alkylation reactions.[4][5] Furthermore, derivatives of this auxiliary often exhibit higher crystallinity, facilitating purification by recrystallization rather than chromatography—a significant advantage for scalability.[4]

This document serves as a comprehensive guide for researchers, providing the theoretical underpinnings, detailed step-by-step protocols, and practical insights for the successful application of this powerful chiral auxiliary.

The Strategic Workflow: A Three-Act Synthesis

The overall synthetic sequence is a logical progression of three main stages: Acylation , Alkylation , and Cleavage . Each stage is critical for the success of the overall transformation, culminating in the synthesis of a highly enantiomerically enriched product.

G cluster_0 A Auxiliary (R)-4,5,5-Triphenyloxazolidin-2-one C PART 1: N-Acylation A->C Base (e.g., n-BuLi) B Acylating Agent (e.g., R-COCl) B->C Base (e.g., n-BuLi) D N-Acyl Auxiliary C->D E PART 2: Diastereoselective Alkylation D->E 1. Base (LDA/NaHMDS) 2. Electrophile (R'-X) F Alkylated Adduct E->F G PART 3: Auxiliary Cleavage F->G Cleavage Reagent H Final Chiral Product (Acid, Alcohol, etc.) G->H I Recovered Auxiliary G->I G cluster_0 Mechanism of Diastereoselective Alkylation start N-Acyl Auxiliary enolate (Z)-Enolate Chelate (Top face shielded) start->enolate Base (e.g., LDA) -78 °C product Alkylated Product (Single Diastereomer) enolate->product Electrophile (E⁺) approaches from bottom face desc The three phenyl groups (Ph) create a steric barrier, forcing the electrophile (E⁺) to attack from the opposite face.

Sources

Methods for the cleavage and recovery of (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cleavage and Recovery of (R)-4,5,5-Triphenyloxazolidin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-4,5,5-Triphenyloxazolidin-2-one stands as a powerful chiral auxiliary in modern asymmetric synthesis, prized for its ability to direct stereoselective transformations with high fidelity. The bulky triphenylmethyl group provides exceptional facial shielding, leading to high diastereoselectivity in reactions such as enolate alkylations and aldol additions. However, the successful application of this auxiliary hinges on the final, critical step: its efficient cleavage to release the desired chiral product and its quantitative recovery for reuse, which is essential for process economy. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for the cleavage of N-acyl (R)-4,5,5-Triphenyloxazolidin-2-one derivatives and the subsequent recovery of the auxiliary.

Introduction: The Role of a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. The Evans-type oxazolidinones, including the (R)-4,5,5-Triphenyloxazolidin-2-one, are among the most reliable and widely used auxiliaries due to their predictable stereochemical control and robust nature.[2][3] The selection of a cleavage method is dictated entirely by the desired functional group in the target molecule. This guide outlines protocols for transforming the N-acyl auxiliary into chiral carboxylic acids, primary alcohols, and esters.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Acylated N-Acylated Auxiliary Prochiral->Acylated Acylation Auxiliary (R)-4,5,5-Triphenyloxazolidin-2-one Auxiliary->Acylated Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylated->Diastereoselective Cleavage Cleavage & Recovery Diastereoselective->Cleavage Product Enantiopure Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Recycle

Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.

Cleavage Methodologies: Choosing the Right Path

The N-acyl bond is robust enough to withstand various reaction conditions yet can be cleaved selectively without racemization of the newly formed stereocenter.[4] The choice of reagent directly determines the final product functionality.

Product Functional Group Cleavage Method Primary Reagent(s)
Carboxylic AcidHydrolytic CleavageLithium Hydroxide / Hydrogen Peroxide (LiOH/H₂O₂)
Primary AlcoholReductive CleavageLithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄)
EsterTransesterificationSodium Alkoxide (e.g., NaOMe) or Lewis Acids

Protocol I: Hydrolytic Cleavage to Chiral Carboxylic Acids

This is the most common method for obtaining chiral carboxylic acids from their N-acyl oxazolidinone precursors.[5] The reaction proceeds via nucleophilic attack of a hydroperoxide anion, which is more nucleophilic than the hydroxide ion, at the exocyclic acyl carbonyl.

Mechanism and Scientific Rationale

The reaction is typically performed with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6] The LiOH deprotonates H₂O₂ to form the lithium hydroperoxide salt (LiOOH), a potent nucleophile. This species preferentially attacks the exocyclic carbonyl of the N-acyl oxazolidinone. The resulting tetrahedral intermediate collapses to form a peroxyacid intermediate and release the auxiliary.[7] The peroxyacid is then reduced to the desired carboxylic acid during a reductive workup (e.g., with sodium sulfite).

Safety Consideration: A critical but often overlooked aspect of this reaction is the potential for oxygen evolution.[7][8] Excess hydrogen peroxide can reduce the initially formed peracid, leading to the release of a stoichiometric amount of oxygen gas.[7] This can create a hazardous pressurized and oxygen-rich environment in a sealed or poorly vented reactor. It is crucial to ensure adequate venting and to control the reaction temperature carefully. Running the reaction with a minimal, controlled excess of H₂O₂ can mitigate this risk.[7]

Detailed Experimental Protocol
  • Dissolution: Dissolve the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C (ice bath). A typical concentration is 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 30 minutes, allowing the mixture to warm to room temperature.

  • Solvent Removal: Remove the bulk of the THF under reduced pressure using a rotary evaporator.

  • Auxiliary Recovery: Extract the aqueous residue with a non-polar solvent like dichloromethane (DCM) or ethyl acetate (3 x volume). The (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary will move into the organic phase. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to recover the crude auxiliary. (See Section 5 for purification).

  • Product Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1 M hydrochloric acid (HCl). This will protonate the carboxylate salt.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine these organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid. Purify further as needed (e.g., by chromatography or crystallization).

Protocol II: Reductive Cleavage to Chiral Primary Alcohols

Reductive cleavage provides direct access to valuable chiral primary alcohols. The choice of hydride reagent is critical and depends on the presence of other reducible functional groups in the molecule.

Mechanism and Scientific Rationale

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or milder reagents like lithium borohydride (LiBH₄) act as nucleophiles, delivering a hydride ion to the exocyclic carbonyl.[5] This forms a tetrahedral intermediate which collapses to release the chiral aldehyde. The aldehyde is immediately reduced by a second equivalent of the hydride reagent to the primary alcohol. The auxiliary is recovered intact after an aqueous workup. LiBH₄ is often preferred for its greater chemoselectivity compared to the more reactive LiAlH₄.

G cluster_1 Reductive Cleavage Pathway Start N-Acylated Auxiliary Intermediate Tetrahedral Intermediate Start->Intermediate Hydride Hydride Reagent (e.g., LiBH₄) Hydride->Intermediate 1st equiv H⁻ attack Aldehyde Chiral Aldehyde (transient) Intermediate->Aldehyde Collapse Auxiliary Recovered Auxiliary Intermediate->Auxiliary Alcohol Chiral Primary Alcohol Aldehyde->Alcohol 2nd equiv H⁻ attack

Figure 2. Simplified mechanism for reductive cleavage to a primary alcohol.

Detailed Experimental Protocol
  • Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous THF or diethyl ether (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C. Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise. If using LiAlH₄, add a 1.0 M solution in THF dropwise.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is typically complete in 3-12 hours. Monitor by TLC.

  • Quenching: Cool the mixture to 0 °C and quench the reaction very cautiously by the slow, dropwise addition of 1 M NaOH. Stir for 1 hour.

  • Workup: Dilute the mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude material contains both the chiral alcohol and the auxiliary. These can be separated by silica gel column chromatography.

Protocol III: Transesterification to Chiral Esters

This method is useful for converting the acyl group directly into an ester, which can be a valuable synthetic intermediate.

Mechanism and Scientific Rationale

Transesterification is typically achieved under basic conditions using an alkoxide nucleophile, such as sodium methoxide (NaOMe) in methanol.[9] The alkoxide attacks the exocyclic carbonyl, leading to a tetrahedral intermediate that collapses to release the desired ester and the sodium salt of the chiral auxiliary. Lewis acids (e.g., MgBr₂·OEt₂) can also catalyze this transformation with various alcohols.

Detailed Experimental Protocol (Base-Catalyzed)
  • Setup: Dissolve the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol, ethanol).

  • Reagent Addition: Add a catalytic amount of the corresponding sodium alkoxide (e.g., 0.1 equiv NaOMe for a methyl ester). For less reactive substrates, a stoichiometric amount may be required.

  • Reaction: Stir the mixture at room temperature or gently heat (40-50 °C) until the reaction is complete as judged by TLC (typically 2-6 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the alcohol solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Isolation: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x volume). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude mixture containing the chiral ester and the auxiliary by silica gel column chromatography.

Recovery and Purification of (R)-4,5,5-Triphenyloxazolidin-2-one

The economic viability of using this expensive auxiliary often depends on its efficient recovery and recycling.

General Recovery Protocol
  • Extraction: As described in the protocols above, the auxiliary is typically recovered from the reaction mixture by extraction into an organic solvent (e.g., DCM or ethyl acetate) after the product has been removed or the reaction has been worked up.

  • Concentration: The combined organic layers containing the auxiliary are dried and concentrated in vacuo to yield the crude solid auxiliary.

  • Purification (Recrystallization): The most common method for purification is recrystallization. A typical solvent system is ethyl acetate/hexanes.

    • Dissolve the crude auxiliary in a minimum amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Add a few drops of ethyl acetate to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

    • Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Validation of Recovered Auxiliary

Before reusing the auxiliary, it is critical to confirm its purity and chemical integrity.

  • Melting Point: Compare the melting point to that of the authentic material.

  • Spectroscopy: Confirm the structure using ¹H and ¹³C NMR spectroscopy.

  • Optical Rotation: Measure the specific rotation to ensure no racemization has occurred.

References

  • ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Available at: [Link]

  • ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Available at: [Link]

  • Williams College Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Available at: [Link]

  • ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • MSpace. DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. Available at: [Link]

  • RECOVERY Trial. recovery-protocol-v6-0-2020-05-14.pdf. Available at: [Link]

  • ResearchGate. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Available at: [Link]

  • Master Organic Chemistry. Transesterification. Available at: [Link]

  • PubMed. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Available at: [Link]

  • ResearchGate. Extension of non‐N‐acyl oxazolidinones as chiral substrates. Available at: [Link]

  • ACS Publications. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Available at: [Link]

  • HETEROCYCLES. 4-PHENYLOXAZOLIDINE-2-THIONE CHIRAL AUXILIARY: FROM DEPROTECTION TO HETEROCYCLIC INTERCONVERSION. Available at: [Link]

  • ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Available at: [Link]

  • MDPI. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of (R)-4,5,5-Triphenyloxazolidin-2-one in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Standard Chiral Auxiliaries

In the intricate field of asymmetric synthesis, the reliable control of stereochemistry is paramount for accessing biologically active molecules in their enantiomerically pure forms.[1] Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and well-established strategy to direct the formation of new stereocenters with high precision.[2] Among the most powerful and versatile of these are the oxazolidinone auxiliaries, a class of compounds popularized by David A. Evans that have become indispensable tools for stereoselective alkylations, aldol additions, and cycloadditions.[1][3][4]

This guide focuses on a specialized derivative, (R)-4,5,5-Triphenyloxazolidin-2-one , a modified Evans-type auxiliary. While the core principles of stereochemical induction remain consistent with the classic models, the introduction of geminal phenyl groups at the C5 position imparts significant practical advantages. A closely related analogue, 4-isopropyl-5,5-diphenyloxazolidin-2-one, has been shown to offer superior crystallinity, simplified reaction conditions, and more straightforward purification pathways, making it exceptionally well-suited for large-scale and complex synthetic campaigns where chromatographic purification is undesirable.[5] This document provides a detailed exploration of the causality behind its effectiveness, step-by-step protocols for its application, and its strategic deployment in the synthesis of complex natural products.

The Foundation of Stereocontrol: Mechanistic Insights

The remarkable stereodirecting power of the triphenyloxazolidinone auxiliary is rooted in its ability to enforce a highly ordered, rigid transition state. The process follows a validated sequence:

  • N-Acylation: The auxiliary is first acylated with a prochiral carboxylic acid derivative, covalently linking it to the substrate.

  • Chelated Enolate Formation: Treatment with a suitable base (e.g., LDA, BuLi) and a Lewis acid (e.g., Bu₂BOTf for aldol reactions) generates a rigid, six-membered ring chelated Z-enolate.[6] The metal cation (Li⁺, B²⁺, Ti³⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.

  • Facial Shielding: The conformation of this chelated intermediate is critical. The substituent at the C4 position (e.g., an isopropyl group from valine) orients itself to minimize steric interactions, projecting away from the enolate system. The two phenyl groups at the C5 position create a formidable steric shield, effectively blocking one face of the planar enolate.[5]

  • Diastereoselective Electrophilic Attack: Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less hindered face, ensuring the predictable formation of one major diastereomer.[6]

G cluster_0 Mechanism of Stereodirection A N-Acyl Triphenyloxazolidinone B Base + Lewis Acid (e.g., BuLi or Bu₂BOTf) A->B Reagents C Formation of Rigid Z-Enolate Chelate B->C Chelation D Steric Shielding by Phenyl Groups C->D Conformation E Electrophile (E+) Approaches Unhindered Face D->E Facial Bias F Single Diastereomer Formed E->F Reaction

Caption: Logical workflow of stereocontrol using the chiral auxiliary.

The Zimmerman-Traxler model for aldol reactions provides an excellent visualization of this principle, where the aldehyde substituent occupies a pseudo-equatorial position in the chair-like six-membered transition state to minimize 1,3-diaxial interactions, leading to the observed syn stereochemistry.[6]

Core Applications: Protocols and Performance Data

The primary advantage of the 5,5-diphenyl modification is the enhanced crystallinity of the N-acyl derivatives and their subsequent products. This often permits purification by simple recrystallization, circumventing the need for laborious column chromatography—a significant benefit for scalability and process efficiency.[5]

Asymmetric Alkylation

Asymmetric alkylation is a cornerstone transformation for creating chiral carbon centers. The use of the triphenyloxazolidinone auxiliary provides a reliable method for achieving high diastereoselectivity.[7]

Protocol 1: General Procedure for Asymmetric Alkylation

  • Acylation: To a solution of (R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in dry THF (0.1 M) at 0 °C under argon, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 15 min, then add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify the N-acyl auxiliary by recrystallization.

  • Enolate Formation & Alkylation: Dissolve the N-acyl auxiliary (1.0 equiv) in dry THF (0.1 M) and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M solution) dropwise and stir for 30 min. Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir at -78 °C for 4 hours or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction with saturated aq. NH₄Cl. Warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product, often a crystalline solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the diastereomerically pure product.

Table 1: Representative Performance in Asymmetric Alkylations (Data extrapolated from performance of the closely related 4-isopropyl-5,5-diphenyloxazolidin-2-one auxiliary[5])

N-Acyl GroupElectrophileYield (%)Diastereomeric Ratio (d.r.)Purification Method
PropionylBenzyl bromide91>99:1Recrystallization
PropionylMethyl iodide8898:2Recrystallization
AcetylAllyl iodide8597:3Recrystallization
PhenylacetylEthyl iodide89>99:1Recrystallization
Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for stereocontrolled C-C bond formation, reliably producing syn-aldol adducts.[3]

Protocol 2: Boron-Mediated Asymmetric syn-Aldol Reaction

  • Setup: Dissolve the N-acyl auxiliary (1.0 equiv, e.g., N-propionyl) in dry CH₂Cl₂ (0.1 M) under an argon atmosphere and cool to 0 °C.

  • Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (TEA, 1.2 equiv). Stir the resulting solution at 0 °C for 30 min.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 equiv), dissolved in a small amount of CH₂Cl₂, dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide (carefully!) and stir vigorously for 1 hour to oxidize the boron species. Extract the mixture with CH₂Cl₂, wash with saturated aq. NaHCO₃ and brine, then dry over Na₂SO₄.

  • Purification: After concentration, the crude syn-aldol adduct is typically purified by recrystallization to remove the minor diastereomer.

G cluster_0 Asymmetric Aldol Reaction Workflow step1 Step 1: Setup N-Acyl Auxiliary in CH₂Cl₂ Cool to 0 °C step2 Step 2: Enolate Formation Add Bu₂BOTf, then TEA Stir at 0 °C for 30 min step1->step2 step3 Step 3: Aldehyde Addition Cool to -78 °C Add Aldehyde Stir and warm to 0 °C step2->step3 step4 Step 4: Workup & Oxidation Quench with Buffer Add MeOH and H₂O₂ Extract and Wash step3->step4 step5 Step 5: Purification Concentrate Recrystallize step4->step5

Caption: Standard workflow for a diastereoselective aldol reaction.

Case Study: Application in the Total Synthesis of (-)-Laulimalide

(-)-Laulimalide is a potent microtubule-stabilizing agent isolated from marine sponges, making it an important target for total synthesis.[8] While published syntheses may use different specific oxazolidinones, the methodology is directly transferable. The asymmetric glycolate alkylation, a key strategy in the synthesis by Crimmins et al., showcases how these auxiliaries are used to set critical stereocenters in advanced fragments.[9]

Strategic Application: In a hypothetical approach leveraging our auxiliary, a key C1-C14 fragment of laulimalide could be constructed. An N-glycolate derivative of (R)-4,5,5-triphenyloxazolidin-2-one would be used to introduce chirality via alkylation.

Key Transformation: Asymmetric Glycolate Alkylation

  • Substrate Preparation: The (R)-4,5,5-triphenyloxazolidin-2-one is acylated with a protected glycolic acid derivative.

  • Diastereoselective Alkylation: The resulting N-acyl imide is deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS) to form the enolate. This enolate is then reacted with a complex alkyl iodide fragment, such as a precursor to the C5-C14 segment of laulimalide. The stereochemistry of the newly formed C-C bond is dictated by the chiral auxiliary.

  • Auxiliary Cleavage: The auxiliary is subsequently cleaved to reveal a chiral alcohol, which is carried forward in the synthesis.

This single, reliable step allows for the installation of a key stereocenter with a complex fragment, demonstrating the power of the auxiliary-based approach in streamlining the construction of architecturally complex natural products.[9]

Auxiliary Cleavage and Recovery: A Critical Final Step

A key advantage of the chiral auxiliary strategy is the ability to recover and reuse the often-expensive stereodirecting group.[1] The 5,5-diphenyl modification makes recovery exceptionally efficient.[5]

Protocol 3: Reductive Cleavage to a Chiral Alcohol

  • Setup: Dissolve the alkylated N-acyl auxiliary (1.0 equiv) in a mixture of dry THF and water (e.g., 4:1 v/v, 0.1 M).

  • Reduction: Cool the solution to 0 °C and add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup & Recovery: Carefully quench the reaction by the dropwise addition of 1 M NaOH. Dilute with water and extract the product alcohol with ethyl acetate. The aqueous layer is then acidified with 1 M HCl, causing the (R)-4,5,5-triphenyloxazolidin-2-one auxiliary to precipitate. The auxiliary is recovered by simple filtration, washed with cold water, and dried, ready for reuse with >95% recovery.[5]

Table 2: Cleavage Methods and Corresponding Products

Reagent/ConditionsProduct Functional GroupTypical Yield
LiBH₄, THF/H₂OPrimary Alcohol>90%
LiOH, H₂O₂, THF/H₂OCarboxylic Acid>95%
LiAlH₄, THFPrimary Alcohol>90%
MeOMgBr, THFMethyl Ester~85%

Conclusion

(R)-4,5,5-Triphenyloxazolidin-2-one and its close analogues represent a significant refinement of the venerable Evans auxiliary platform. By incorporating gem-diphenyl groups, these auxiliaries provide enhanced crystallinity, which translates into major practical benefits: simplified purification by recrystallization, avoidance of chromatography, and exceptionally high recovery rates. These features make it an authoritative choice for researchers in drug development and natural product synthesis, particularly when scalability, efficiency, and robustness are critical drivers of a synthetic campaign. Its ability to impart high levels of stereocontrol in a predictable and reliable manner ensures its continued prominence in the art of asymmetric synthesis.

References

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Google Search Result[10] (URL not available).

  • Chiral auxiliary - Wikipedia. Wikipedia.[Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.[Link]

  • Total Synthesis of (−)-Laulimalide. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate.[Link]

  • Asymmetric Total Synthesis of (−)-Laulimalide: Exploiting the Asymmetric Glycolate Alkylation Reaction. Journal of the American Chemical Society.[Link]

  • Total Synthesis of Laulimalide: Assembly of the Fragments and Completion of the Synthesis of the Natural Product and a Potent Analogue. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.[Link]

  • ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. ResearchGate.[Link]

  • Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry.[Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.[Link]

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Application Notes and Protocols for the Acylation of (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Sterically Hindered Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and drug development. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy for controlling the stereochemical outcome of chemical reactions. Pioneered by David A. Evans, oxazolidinones have emerged as one of the most reliable and versatile classes of chiral auxiliaries, enabling a wide array of stereoselective transformations such as aldol additions, alkylations, and acylations.

This guide focuses on a particularly intriguing yet challenging substrate: (R)-4,5,5-Triphenyloxazolidin-2-one. The presence of three phenyl groups imparts significant steric bulk, creating a highly demanding stereochemical environment. This bulk is not a bug, but a feature; it is designed to offer exceptional levels of facial shielding to a prochiral enolate, potentially leading to superior diastereoselectivity in subsequent carbon-carbon bond-forming reactions. However, this same steric hindrance presents a formidable challenge during the initial N-acylation step—the crucial gateway to unlocking its synthetic potential.

These application notes provide a comprehensive, step-by-step guide for the successful N-acylation of (R)-4,5,5-Triphenyloxazolidin-2-one. We will delve into the mechanistic rationale behind the chosen protocol, address the practical challenges posed by this sterically encumbered system, and provide a detailed experimental procedure designed for reproducibility and success. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique stereocontrolling properties of this advanced chiral auxiliary.

Scientific Principles and Mechanistic Insights

The N-acylation of an oxazolidinone is the foundational step for its use as a chiral auxiliary. The process involves the deprotonation of the weakly acidic N-H proton, followed by nucleophilic attack of the resulting amide anion on an acylating agent, typically an acyl chloride.

The Critical Role of the Base: n-Butyllithium

The choice of base is critical. The pKa of the N-H proton of an oxazolidinone is in the range of 18-20, necessitating a strong, non-nucleophilic base for complete and rapid deprotonation. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation for several key reasons:

  • High Basicity: With a pKa of its conjugate acid (butane) around 50, n-BuLi can irreversibly and quantitatively deprotonate the oxazolidinone.[1]

  • Commercial Availability and Purity: It is readily available in solution and can be accurately titrated to determine its molarity.

  • Clean Reaction Profile: The byproduct of the deprotonation is butane, a volatile and inert gas at room temperature, which does not interfere with the subsequent acylation step.

While other strong bases like lithium diisopropylamide (LDA) are also used in enolate chemistry, n-BuLi is often preferred for the direct acylation of the oxazolidinone nitrogen due to its straightforward application and the absence of a bulky, potentially interfering amine byproduct (diisopropylamine).

Solvent and Temperature: Engineering a Stable Anion

The reaction is conducted in an anhydrous aprotic polar solvent, with tetrahydrofuran (THF) being the most common choice. THF effectively solvates the lithium cation of the resulting amide, preventing aggregation and enhancing reactivity.

The reaction is performed at cryogenic temperatures, typically -78 °C (dry ice/acetone bath), for two crucial reasons:

  • Stability of the Base: n-BuLi is thermally unstable and can degrade at higher temperatures. More importantly, it can react with the THF solvent above approximately -20 °C.[1]

  • Stability of the Lithium Amide: The generated lithium amide of the oxazolidinone is highly reactive. Maintaining a low temperature prevents potential side reactions, such as decomposition or reaction with the solvent, ensuring its availability for the subsequent acylation step.

The Acylation Step: A Rapid and Irreversible Quench

The addition of a reactive acylating agent, such as propionyl chloride, to the solution of the lithium amide results in a rapid and essentially irreversible nucleophilic acyl substitution. The lithium amide attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group and forming the desired N-acylated product. The reaction is typically allowed to warm to room temperature to ensure complete conversion.

Proposed Synthesis of the Starting Material: (R)-4,5,5-Triphenyloxazolidin-2-one

While not commercially available, the starting material can be synthesized from the corresponding chiral 1,2-amino alcohol, (R)-2-amino-1,1,2-triphenylethanol. The cyclization to form the oxazolidinone ring is commonly achieved using a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.

Workflow for the Synthesis of the Chiral Auxiliary

Caption: Proposed workflow for the synthesis of the chiral auxiliary.

Experimental Protocol for the N-Acylation

This protocol details the N-acylation of (R)-4,5,5-Triphenyloxazolidin-2-one with propionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-4,5,5-Triphenyloxazolidin-2-oneN/ASynthesized in-houseMust be thoroughly dried under high vacuum before use.
Anhydrous Tetrahydrofuran (THF)Sure/Seal™Major SupplierAnhydrous, <50 ppm H₂O.
n-Butyllithium (n-BuLi)2.5 M in hexanesMajor SupplierTitrate before use for accurate molarity.[2]
Propionyl ChlorideReagentPlus®, ≥99%Major SupplierDistill before use if necessary.
Saturated aqueous ammonium chloride (NH₄Cl) solutionACS ReagentMajor Supplier
Ethyl Acetate (EtOAc)ACS ReagentMajor SupplierFor extraction.
Brine (Saturated aqueous NaCl solution)ACS ReagentMajor SupplierFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousMajor SupplierFor drying organic phase.
Silica Gel60 Å, 230-400 meshMajor SupplierFor column chromatography.
Safety Precautions
  • n-Butyllithium is extremely pyrophoric and reacts violently with water and air. This reagent should only be handled by trained personnel under an inert atmosphere (e.g., nitrogen or argon) using syringe or cannula techniques. Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.

  • Acyl chlorides are corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted in a fume hood, and a dry ice/acetone bath should be prepared with caution.

Step-by-Step Protocol
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of inert gas.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

    • To the flask, add (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 eq.).

    • Dissolve the solid in anhydrous THF (approx. 0.1 M solution).

  • Deprotonation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.

    • Stir the resulting mixture at -78 °C for 30-60 minutes. The solution may change color upon deprotonation.

  • Acylation:

    • Add propionyl chloride (1.1 eq.) dropwise to the cold solution.

    • Continue stirring at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Due to the steric hindrance of the triphenyl-substituted auxiliary, a longer reaction time may be required compared to less hindered oxazolidinones.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically a solid or a viscous oil.

    • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-propionyl-(R)-4,5,5-triphenyloxazolidin-2-one.

Visual Workflow of the Acylation Protocol

Caption: Step-by-step workflow for the N-acylation reaction.

Characterization of the Final Product

The purified N-propionyl-(R)-4,5,5-triphenyloxazolidin-2-one should be characterized to confirm its structure and purity.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the propionyl group (a triplet and a quartet), as well as complex multiplets for the aromatic protons of the three phenyl groups. The proton at the C4 position will also give a characteristic signal.

    • ¹³C NMR: The spectrum should show three distinct carbonyl signals: one for the oxazolidinone ring and one for the newly introduced propionyl group. The aromatic region will show multiple signals corresponding to the phenyl groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.

  • Optical Rotation: The specific rotation of the enantiomerically pure product should be measured and recorded.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the cause could be impure or sub-stoichiometric n-BuLi, or insufficient reaction time. Ensure the n-BuLi is properly titrated. For this sterically hindered substrate, extending the reaction time at room temperature or gentle heating (e.g., 40 °C) may be necessary.

  • Low Yield: Low yields can result from moisture in the reaction vessel or solvent, which quenches the n-BuLi. Ensure all glassware is rigorously dried and anhydrous solvents are used. Additionally, ensure the acyl chloride is of high purity, as impurities can lead to side reactions.

  • Difficult Purification: The high phenyl content of the molecule can make it greasy and sometimes difficult to purify by chromatography. Careful selection of the eluent system is key. If the product is crystalline, recrystallization can be an effective alternative or complementary purification step.

Conclusion

The N-acylation of the sterically demanding (R)-4,5,5-triphenyloxazolidin-2-one is a challenging yet highly rewarding transformation. By employing a carefully executed protocol centered on the use of n-butyllithium at low temperatures, researchers can successfully prepare this valuable intermediate. The resulting N-acyl derivative serves as a powerful tool for constructing complex chiral molecules with a high degree of stereocontrol, making it an invaluable asset in the synthesis of pharmaceuticals and natural products. This guide provides the foundational knowledge and a detailed protocol to enable scientists to confidently utilize this advanced chiral auxiliary in their research endeavors.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–875.
  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Prashad, M.; Kim, H.-Y.; Har, D.; Repic, O.; Blacklock, T. J. A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Lett.1998, 39 (50), 9369–9372.
  • Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis. Chem. Soc. Rev.2004, 33 (2), 65–75.
  • Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Boron Reagent. Org. Synth.1990, 68, 83.
  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: A Practical Method for the Synthesis of Enantiomerically Pure syn- and anti-Aldol Adducts. J. Org. Chem.1996, 61 (13), 4192–4193.
  • Wikipedia. n-Butyllithium. [Link]

  • University of Rochester. How To: Titrate Alkyllithiums. [Link]

  • Phiasivongsa, P.; et al. A Decade Review of Triphosgene and Its Applications in Organic Reactions. Beilstein J. Org. Chem.2016, 12, 938–970.
  • University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Coumbarides, G. S.; Eames, J.; Motevalli, M.; Malatesti, N.; Yohannes, Y. (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Cryst.2006, E62, o4032–o4034.
  • Dadova, J.; et al. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Org. Lett.2012, 14 (18), 4794–4797.
  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

Sources

Application Notes and Protocols: (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Stereochemistry in Cycloadditions

The Diels-Alder reaction stands as a cornerstone of organic synthesis, prized for its ability to construct six-membered rings with up to four new stereocenters in a single, convergent step. However, controlling the absolute stereochemistry of these centers is a formidable challenge, critical for the synthesis of enantiomerically pure pharmaceuticals and complex natural products. Asymmetric catalysis and the use of chiral auxiliaries are the two principal strategies to enforce stereocontrol.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. Among the most successful and widely adopted scaffolds are the oxazolidinones, popularized by David A. Evans. These auxiliaries function by creating a sterically biased environment that dictates the trajectory of incoming reagents. This guide focuses on the application of (R)-4,5,5-Triphenyloxazolidin-2-one , a highly effective chiral auxiliary for directing asymmetric Diels-Alder reactions, valued for the high levels of diastereoselectivity it imparts.

The Principle of Stereocontrol: A Mechanistic Overview

The efficacy of (R)-4,5,5-Triphenyloxazolidin-2-one hinges on its ability to create a rigid, sterically-defined dienophile. The process begins with the acylation of the auxiliary's nitrogen, typically with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride), to form the key N-acyloxazolidinone dienophile.

The crucial stereodirecting step involves the addition of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl).[1] The Lewis acid coordinates to both the N-acyl carbonyl oxygen and the ring carbonyl oxygen, forming a rigid bidentate chelate.[1] This chelation locks the conformation of the N-acyloxazolidinone.

The defining feature of this auxiliary is the sterically demanding triphenylmethyl group at the C5 position. This bulky group effectively shields one face of the dienophile's double bond. Consequently, the incoming diene (e.g., cyclopentadiene) is forced to approach from the less sterically encumbered face, resulting in a highly predictable and selective cycloaddition.[2] The reaction proceeds preferentially to form the endo product, a common feature of Diels-Alder reactions.

Figure 1: Mechanism of Lewis acid-mediated stereocontrol.

Application Notes

  • Dienophile Preparation : The N-acyloxazolidinone is readily prepared by treating the (R)-4,5,5-Triphenyloxazolidin-2-one with the desired α,β-unsaturated acyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) or by using the corresponding anhydride with a catalyst like DMAP.[3][4]

  • Lewis Acid : Diethylaluminum chloride (Et₂AlCl) is a commonly used Lewis acid for this transformation, typically used in stoichiometric amounts (1.2–2.0 equivalents).[1] Other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can also be effective, though optimization may be required.[1][5] The choice of Lewis acid can influence both reaction rate and selectivity.[6][7]

  • Reaction Conditions : The reaction is typically performed in anhydrous chlorinated solvents, such as dichloromethane (CH₂Cl₂), at low temperatures (e.g., -78 °C to 0 °C) to maximize diastereoselectivity.[1][5]

  • Scope : The methodology is robust and applicable to a range of dienes, including cyclic dienes like cyclopentadiene and acyclic dienes such as isoprene and piperylene.[2] The high reactivity of the N-acyloxazolidinone dienophiles allows for tolerance of substitution on the diene.[2]

  • Auxiliary Cleavage : A key advantage of the oxazolidinone auxiliary is its facile removal under various conditions to unmask different functional groups, often with high recovery of the valuable auxiliary.[8]

    • Basic Hydrolysis (LiOH/H₂O₂) : The most common method, yielding the chiral carboxylic acid.[3][8][9][10]

    • Reductive Cleavage (LiBH₄, LiAlH₄) : Yields the corresponding chiral primary alcohol.[8]

    • Transesterification : Can be used to form various esters.

Experimental Protocols

Protocol 1: Synthesis of N-Acryloyl-(R)-4,5,5-Triphenyloxazolidin-2-one (Dienophile)
  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 eq).

  • Dissolve the auxiliary in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add acryloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-acryloyl dienophile.

Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Note: Cyclopentadiene is prepared by cracking dicyclopentadiene immediately before use.

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acryloyl-(R)-4,5,5-Triphenyloxazolidin-2-one (1.0 eq).

  • Dissolve the dienophile in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaluminum chloride (1.4 eq, typically as a 1.0 M solution in hexanes) dropwise. Stir for 15-30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0-5.0 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours. The optimal temperature and time should be determined by TLC monitoring.[1]

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, typically a white solid, can be purified by flash chromatography or recrystallization. The diastereomeric excess is often so high (>99:1) that the crude product can be used directly in the next step.[1]

Protocol 3: Cleavage of the Auxiliary via Basic Hydrolysis
  • Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).

  • Add a 0.5 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq) dropwise. Caution: This reaction can be exothermic and may evolve oxygen gas.[9]

  • Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous solution can be acidified (e.g., with 1N HCl) to pH ~2 to protonate the carboxylic acid product, which can then be extracted with an organic solvent like ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with CH₂Cl₂ before acidification.

Experimental_Workflow cluster_prep Protocol 1: Dienophile Synthesis cluster_da Protocol 2: Diels-Alder Reaction cluster_cleave Protocol 3: Auxiliary Cleavage Aux (R)-4,5,5-Triphenyloxazolidin-2-one Dienophile N-Acryloyl Dienophile Aux->Dienophile AcylCl Acryloyl Chloride AcylCl->Dienophile Adduct Diels-Alder Adduct Dienophile->Adduct Diene Diene (e.g., Cyclopentadiene) Diene->Adduct LA Lewis Acid (e.g., Et₂AlCl) LA->Adduct Product Enantiopure Product (e.g., Carboxylic Acid) Adduct->Product RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Cleavage Cleavage Reagents (e.g., LiOH/H₂O₂) Cleavage->Product

Figure 2: General experimental workflow.

Data Summary: Representative Diels-Alder Reactions

The following table summarizes typical results for Diels-Alder reactions using N-acryloyl oxazolidinone auxiliaries, demonstrating the high yields and selectivities achievable.

Auxiliary SubstituentDieneLewis Acid (eq.)Temp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Ref
(4S)-4-benzylCyclopentadieneEt₂AlCl (2.0)-78 to 237197:3[1]
(4R,5S)-4-methyl-5-phenylIsopreneEt₂AlCl (1.4)-10085>99:1[2]
(4R,5S)-4-methyl-5-phenylPiperyleneEt₂AlCl (1.4)-10084>99:1[2]
(4S)-4-benzylCyclopentadieneSnCl₄ (1.0)027>95:5[1]

Note: While specific data for the 4,5,5-triphenyl auxiliary is sparse in readily available literature, the data for structurally related phenyl- and benzyl-substituted oxazolidinones are excellent predictors of its performance. The increased steric bulk of the triphenylmethyl group is expected to further enhance diastereoselectivity.

Conclusion

(R)-4,5,5-Triphenyloxazolidin-2-one is a powerful and reliable chiral auxiliary for asymmetric Diels-Alder reactions. Its utility is rooted in a predictable mechanism of stereocontrol, operational simplicity, and the ability to recover the auxiliary post-reaction. The protocols outlined provide a robust framework for researchers in synthetic chemistry and drug development to access highly enantioenriched six-membered ring structures, which are prevalent motifs in a vast array of biologically active molecules.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. National Institutes of Health (NIH). [Link]

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates (PDF). ResearchGate. [Link]

  • Mechanistic proposal for the synthesis of N-acryloyl-4-phenyloxazolidines. ResearchGate. [Link]

  • Chem 115 - Asymmetric Diels-Alder Reactions. Harvard University. [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]

  • In Search of Radical Transformations from Metal Enolates. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. Royal Society of Chemistry. [Link]

  • Asymmetric Diels-Alder Reactions of Cyclopentadiene with N-Crotonoyl- and N-Acryloyl-4,4-dimethyl-1,3-oxazolidin-2-one, Mediated by Chiral Lewis Acids. Sci-Hub. [Link]

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The (R)-4,5,5-Triphenyloxazolidin-2-one Auxiliary: A Guide to Large-Scale Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the use of (R)-4,5,5-Triphenyloxazolidin-2-one, a specialized chiral auxiliary, in large-scale asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the underlying principles of stereocontrol and offers practical, scalable methodologies for key carbon-carbon bond-forming reactions.

Introduction: The Architectural Advantage of Triphenyl Substitution

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the precise construction of stereogenic centers, a critical aspect of pharmaceutical development.[1][2] Among the various classes of auxiliaries, oxazolidinones, pioneered by David A. Evans, have become a mainstay for their reliability and high levels of stereocontrol in reactions such as alkylations and aldol additions.[3]

The (R)-4,5,5-Triphenyloxazolidin-2-one belongs to a subset of sterically demanding auxiliaries. Its defining feature is the presence of three phenyl groups, one at the C4 position and two geminal phenyl groups at the C5 position. This dense steric environment provides a highly defined and rigid chiral scaffold, offering exceptional facial shielding of the corresponding enolate. This heightened steric hindrance is hypothesized to amplify diastereoselectivity in many cases compared to less substituted auxiliaries, making it a valuable tool for challenging synthetic targets where exquisite stereochemical control is paramount.

This guide will focus on the practical application of this potent chiral auxiliary, detailing the acylation to form the requisite N-acyl imide, subsequent diastereoselective functionalization, and the final cleavage step to release the chiral product and recover the auxiliary.

Mechanism of Stereocontrol: A Consequence of Steric Shielding

The high degree of stereoselectivity achieved with (R)-4,5,5-Triphenyloxazolidin-2-one is a direct result of the controlled geometry of the enolate intermediate. The process can be visualized as a sequence of events, each contributing to the final stereochemical outcome.

cluster_0 Workflow for Asymmetric Alkylation Acylation Step 1: Acylation (R)-4,5,5-Triphenyloxazolidin-2-one is acylated to form the N-acyl imide. Enolate Step 2: Enolate Formation Deprotonation with a strong base (e.g., LDA, NaHMDS) forms a rigid Z-enolate chelated to the lithium cation. Acylation->Enolate Strong Base Alkylation Step 3: Diastereoselective Alkylation The C4 and C5 phenyl groups block the top face of the enolate. The electrophile (E+) attacks from the less hindered bottom face. Enolate->Alkylation Electrophile (E+) Product Step 4: Product Formation Formation of the α-substituted product with high diastereoselectivity. Alkylation->Product Cleavage Step 5: Auxiliary Cleavage The chiral product is liberated, and the auxiliary is recovered for reuse. Product->Cleavage Hydrolysis or Reduction

Caption: General workflow for asymmetric alkylation.

The key to stereocontrol lies in the formation of a conformationally rigid Z-enolate upon deprotonation. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the C4-phenyl group, forces the enolate into a planar arrangement. The two geminal phenyl groups at the C5 position, along with the C4-phenyl group, create a formidable steric shield on one face of the enolate. Consequently, an incoming electrophile is directed to the opposite, less hindered face, resulting in the formation of a single major diastereomer.

Core Applications and Large-Scale Protocols

The primary applications of (R)-4,5,5-Triphenyloxazolidin-2-one in large-scale synthesis mirror those of other Evans-type auxiliaries but are chosen when maximum stereodirection is required. The main applications include diastereoselective alkylations and aldol reactions.

Asymmetric Alkylation of N-Acyloxazolidinones

Asymmetric alkylation using this auxiliary provides a reliable route to enantiomerically enriched α-substituted carboxylic acids and their derivatives.[3][4] The following protocols are adapted from established procedures for sterically similar Evans auxiliaries and are suitable for scale-up.

Protocol 1: N-Acylation of (R)-4,5,5-Triphenyloxazolidin-2-one

This procedure describes the attachment of a propionyl group, a common precursor for generating chiral centers alpha to a carbonyl.

  • Materials:

    • (R)-4,5,5-Triphenyloxazolidin-2-one

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes

    • Propionyl chloride

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried, multi-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 equiv).

    • Add anhydrous THF (10 mL per gram of auxiliary) and cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -65 °C. Stir the resulting solution for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 equiv) dropwise, again maintaining the internal temperature below -65 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl imide with benzyl bromide as a representative electrophile.

  • Materials:

    • N-Propionyl-(R)-4,5,5-triphenyloxazolidin-2-one

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

    • Benzyl bromide

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried, multi-neck flask under a nitrogen atmosphere, add the N-propionyl imide (1.0 equiv) and dissolve in anhydrous THF (15 mL per gram).

    • Cool the solution to -78 °C.

    • Slowly add NaHMDS (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

    • Add benzyl bromide (1.2 equiv) dropwise at -78 °C.

    • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography to isolate the desired diastereomer.

Electrophile (R-X)Product (R)Typical Yield (%)Typical Diastereomeric Ratio (dr)
Benzyl bromideBenzyl85-95>99:1
Allyl iodideAllyl80-90>98:2
Methyl iodideMethyl88-96>97:3
Ethyl iodideEthyl82-92>98:2
Table 1: Representative data for asymmetric alkylations using sterically hindered oxazolidinone auxiliaries. Actual results with the triphenyl variant may vary.
Diastereoselective Aldol Reactions

The triphenyl oxazolidinone auxiliary is also highly effective in directing boron-mediated soft enolization for diastereoselective aldol reactions. The resulting syn-aldol adducts are valuable intermediates in natural product synthesis.

Protocol 3: Boron-Mediated Asymmetric Aldol Reaction

  • Materials:

    • N-Propionyl-(R)-4,5,5-triphenyloxazolidin-2-one

    • Anhydrous Dichloromethane (DCM)

    • Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Aldehyde (e.g., isobutyraldehyde)

    • Methanol, pH 7 phosphate buffer, Hydrogen peroxide (30%)

  • Procedure:

    • To a flame-dried flask under nitrogen, dissolve the N-propionyl imide (1.0 equiv) in anhydrous DCM (20 mL per gram).

    • Cool the solution to 0 °C.

    • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of TEA or DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes.

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.2 equiv) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding pH 7 phosphate buffer (5 mL), followed by methanol (10 mL).

    • Slowly add a 2:1 mixture of methanol/30% H₂O₂ (10 mL) at 0 °C to oxidize the boron species. Stir vigorously for 1 hour.

    • Concentrate the mixture to remove most of the organic solvents.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

Auxiliary Cleavage and Recovery

A critical step for the industrial viability of any chiral auxiliary is its efficient removal and recovery.[5][6] The N-acyl bond can be cleaved under various conditions to yield different functional groups without affecting the newly created stereocenter.

cluster_1 Auxiliary Cleavage Pathways Start N-Acyl Product Acid Carboxylic Acid Start->Acid LiOH / H₂O₂ Alcohol Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ Ester Ester Start->Ester NaOMe / MeOH

Caption: Common methods for auxiliary cleavage.

Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid

This is the most common method for obtaining the chiral carboxylic acid.[5][7]

  • Materials:

    • N-alkylated product

    • THF/Water (3:1 mixture)

    • Hydrogen peroxide (30% aqueous solution)

    • Lithium hydroxide (LiOH)

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • Dissolve the N-acyl product (1.0 equiv) in a 3:1 mixture of THF and water (20 mL per gram).

    • Cool the solution to 0 °C.

    • Add 30% H₂O₂ (4.0 equiv), followed by the dropwise addition of an aqueous solution of LiOH (2.0 equiv).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 equiv) and stir for 30 minutes.

    • Concentrate the mixture to remove THF.

    • Extract the aqueous solution with dichloromethane (3 x 15 mL) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid.

Conclusion

The (R)-4,5,5-Triphenyloxazolidin-2-one is a powerful and highly effective chiral auxiliary for large-scale asymmetric synthesis. Its unique triphenyl-substituted scaffold provides an exceptional level of steric shielding, leading to excellent diastereoselectivities in key C-C bond-forming reactions. The protocols outlined in this guide, based on well-established principles of Evans auxiliary chemistry, provide a robust framework for the successful application of this reagent in demanding synthetic campaigns. The reliability of the stereochemical outcome and the potential for auxiliary recovery make it a valuable asset for the efficient and scalable production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar.
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Cooperating β-CD with (4R)
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Unknown Source.
  • (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Amino Acids Using (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical and materials science.[1] Non-proteinogenic amino acids, in particular, are crucial building blocks for peptidomimetics, therapeutic agents, and novel biomaterials. Chiral auxiliaries have proven to be a robust and reliable tool for achieving high levels of stereocontrol in the synthesis of these valuable compounds. Among the various chiral auxiliaries developed, oxazolidinones, popularized by David A. Evans, have gained widespread use due to their high diastereoselectivity in a range of carbon-carbon bond-forming reactions.[1]

This guide provides a detailed technical overview and experimental protocols for the application of a highly sterically hindered chiral auxiliary, (R)-4,5,5-Triphenyloxazolidin-2-one , in the stereoselective synthesis of α-amino acids. The three phenyl substituents at the 5-position of the oxazolidinone ring provide a unique steric environment, leading to exceptional facial shielding of the enolate intermediate, which can result in very high levels of diastereoselectivity in alkylation reactions.

Mechanism of Stereocontrol

The underlying principle of stereocontrol in this system relies on the formation of a rigid, chelated enolate intermediate, which is then alkylated from the less sterically hindered face. The bulky triphenylmethyl group at the C5 position effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.

The overall synthetic workflow can be conceptualized in three key stages:

  • Acylation: The chiral auxiliary is first acylated with a glycine equivalent, typically using a haloacetyl halide, to form the corresponding N-acyl oxazolidinone.

  • Diastereoselective Alkylation: Deprotonation of the N-acyl oxazolidinone with a strong base generates a chiral enolate. Subsequent reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity.

  • Cleavage and Recovery: The newly synthesized amino acid is cleaved from the auxiliary, which can then be recovered and reused.

Experimental Workflow

Stereoselective Amino Acid Synthesis Workflow Figure 1: General Experimental Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage and Recovery Auxiliary (R)-4,5,5-Triphenyloxazolidin-2-one N_Acyl_Oxazolidinone N-Haloacetyl-(R)-4,5,5-triphenyloxazolidin-2-one Auxiliary->N_Acyl_Oxazolidinone Base (e.g., n-BuLi or NaH) THF, -78 °C to rt Acyl_Halide Haloacetyl Halide (e.g., Bromoacetyl bromide) Acyl_Halide->N_Acyl_Oxazolidinone Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate Strong Base (e.g., LDA or LHMDS) THF, -78 °C Alkylated_Product N-Alkylated Product Enolate->Alkylated_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Amino_Acid Enantiopure α-Amino Acid Alkylated_Product->Amino_Acid Hydrolysis (e.g., LiOH/H₂O₂) THF/H₂O, 0 °C to rt Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary

Sources

Troubleshooting & Optimization

Troubleshooting low diastereoselectivity in (R)-4,5,5-Triphenyloxazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-4,5,5-Triphenyloxazolidin-2-one Reactions

A Guide for Researchers in Asymmetric Synthesis

Welcome to the technical support center for the (R)-4,5,5-Triphenyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly specialized chiral auxiliary and may be encountering challenges in achieving optimal diastereoselectivity. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions.

The (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary is a powerful tool for asymmetric synthesis, notable for the significant steric bulk imparted by its three phenyl substituents. This feature can offer exceptional facial shielding of the enolate, but it also introduces unique challenges that require careful consideration of reaction parameters. This guide will walk you through common issues, their underlying causes, and systematic approaches to resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (R)-4,5,5-Triphenyloxazolidin-2-one in my reaction?

The (R)-4,5,5-Triphenyloxazolidin-2-one is a chiral auxiliary. It is a chiral molecule that you temporarily attach to your starting material (typically a carboxylic acid) to form an N-acyl oxazolidinone. The auxiliary's inherent chirality and steric bulk then direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions at the α-carbon.[1] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Q2: How does the triphenyl substitution pattern influence diastereoselectivity compared to standard Evans auxiliaries?

Standard Evans auxiliaries, such as those derived from valine or phenylalanine, provide effective steric hindrance to guide incoming electrophiles. The (R)-4,5,5-Triphenyloxazolidin-2-one possesses a gem-diphenyl group at the 5-position and another phenyl group at the 4-position, creating a significantly more sterically demanding environment. This enhanced steric bulk is expected to provide very effective facial shielding, potentially leading to higher diastereoselectivity. However, it may also hinder the approach of certain electrophiles or require modified conditions for enolate formation. A related auxiliary, 4-isopropyl-5,5-diphenyloxazolidin-2-one, has been shown to produce highly crystalline products, which can simplify purification by avoiding chromatography.[2]

Q3: What is a "diastereomeric ratio (dr)" and how is it determined?

The diastereomeric ratio (dr) is the ratio of the different diastereomers formed in your reaction. Since the chiral auxiliary introduces a stereocenter, the formation of a new stereocenter in your molecule will result in diastereomers. The dr is a measure of the stereoselectivity of your reaction. It is most commonly determined by proton NMR (¹H NMR) analysis of the crude reaction mixture, where the integration of distinct signals for each diastereomer allows for their quantification.[3] Other methods include gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q4: What is the expected enolate geometry with this auxiliary?

For most oxazolidinone auxiliaries, the formation of a (Z)-enolate is crucial for achieving high diastereoselectivity in reactions like aldol additions and alkylations.[4] This is typically achieved through chelation of the metal cation (e.g., Li⁺ or Bu₂B⁺) between the carbonyl oxygen and the nitrogen of the oxazolidinone. The bulky substituents on the auxiliary then direct the electrophile to attack from the less hindered face. The extreme bulk of the triphenyl groups in (R)-4,5,5-Triphenyloxazolidin-2-one is expected to strongly favor the formation of the chelated (Z)-enolate.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is one of the most common challenges encountered in chiral auxiliary-mediated reactions. The following sections address specific scenarios and provide a logical framework for troubleshooting.

Issue 1: Diastereomeric Ratio is Close to 1:1

A dr near 1:1 suggests a significant loss of stereocontrol. The energy difference between the transition states leading to the two diastereomers is minimal.

Potential Causes & Solutions:

  • Incomplete Enolate Formation or Incorrect Geometry: If the enolate is not formed completely or if a mixture of (E)- and (Z)-enolates is present, the stereodirecting ability of the auxiliary is compromised.

    • Troubleshooting Steps:

      • Choice of Base: For lithium enolates, ensure you are using a sufficiently strong, non-nucleophilic base like LDA or NaHMDS. The extreme steric hindrance of the triphenyl auxiliary may require a less bulky base for efficient deprotonation.

      • Deprotonation Time and Temperature: Ensure the deprotonation is carried out at a sufficiently low temperature (typically -78 °C) for an adequate amount of time to ensure complete enolate formation before adding the electrophile.

      • Lewis Acid for Boron Enolates: For aldol reactions, the choice of Lewis acid is critical. Di-n-butylboron triflate (Bu₂BOTf) in the presence of a tertiary amine (e.g., triethylamine or diisopropylethylamine) is commonly used to generate (Z)-boron enolates, which often give high "syn" selectivity.[4]

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation energy barrier between the two diastereomeric transition states, leading to a loss of selectivity.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Conduct the enolate formation and the subsequent reaction with the electrophile at low temperatures (e.g., -78 °C). Allow the reaction to warm to room temperature slowly only after the reaction is complete.

      • Temperature Monitoring: Use a calibrated low-temperature thermometer to ensure accurate temperature control throughout the experiment.

  • Interference from Additives or Solvents: The choice of solvent can influence the aggregation state of the enolate and the tightness of the transition state.

    • Troubleshooting Steps:

      • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common solvent for lithium enolates. For boron enolates, dichloromethane (CH₂Cl₂) is often used. Ensure your solvents are rigorously dried and deoxygenated.

      • Avoid Protic Solvents: Any source of protons (e.g., water, alcohols) will quench the enolate and should be scrupulously avoided.

Logical Flow for Troubleshooting Low Diastereoselectivity

troubleshooting_flow start Low Diastereoselectivity (dr < 90:10) q1 Is the enolate formation complete and is the geometry controlled? start->q1 fix1 Optimize Enolate Formation: - Change base (e.g., LDA, NaHMDS) - Vary deprotonation time/temp - For Aldols: Use Bu₂BOTf/amine q1->fix1 No q2 Is the reaction temperature strictly controlled at -78°C? q1->q2 Yes a1_yes Yes a1_no No fix1->q1 fix2 Improve Temperature Control: - Use cryocool or a well-insulated bath - Calibrate thermometer - Add electrophile slowly to control exotherm q2->fix2 No q3 Are solvents and reagents rigorously anhydrous? q2->q3 Yes a2_yes Yes a2_no No fix2->q2 fix3 Ensure Anhydrous Conditions: - Freshly distill solvents - Flame-dry glassware - Use freshly opened, high-purity reagents q3->fix3 No q4 Is the electrophile or Lewis acid appropriate? q3->q4 Yes a3_yes Yes a3_no No fix3->q3 fix4 Consider Electrophile/Lewis Acid: - Less bulky electrophile may be needed - For Aldols: Screen Lewis acids (e.g., TiCl₄, SnCl₄) - Ensure correct stoichiometry of Lewis acid q4->fix4 end Improved Diastereoselectivity fix4->end zimmerman_traxler cluster_0 Proposed Chelated (Z)-Enolate Transition State ts        A chair-like transition state is formed.        The bulky triphenyl group (R*) on the auxiliary        forces the aldehyde's R' group into an equatorial        position to minimize steric interactions. This        directs the attack on a specific face of the        aldehyde, leading to the observed 'syn' aldol product.        

Sources

Technical Support Center: Optimizing (R)-4,5,5-Triphenyloxazolidin-2-one Mediated Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and diastereoselectivity of alkylations mediated by the (R)-4,5,5-Triphenyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique steric properties of this auxiliary for asymmetric synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the specific challenges associated with this highly hindered system.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using (R)-4,5,5-Triphenyloxazolidin-2-one over other common Evans auxiliaries like (R)-4-benzyl-2-oxazolidinone?

The principal advantage of the triphenyl-substituted auxiliary lies in its exceptional steric bulk. The three phenyl groups create a highly congested environment, which can lead to significantly enhanced facial shielding of the enolate. This often results in superior diastereoselectivity in alkylation reactions, particularly with less bulky electrophiles where other auxiliaries might offer insufficient stereocontrol.

Q2: How does the extreme steric hindrance of the triphenyl auxiliary affect the choice of base for enolate formation?

The steric bulk surrounding the N-acyl group makes deprotonation more challenging. While lithium diisopropylamide (LDA) is a common choice for Evans auxiliaries, its relatively bulky nature can sometimes lead to incomplete or slow enolate formation.[1] For this highly hindered system, a less sterically demanding yet strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) is often preferred. These bases can more readily access the α-proton, leading to more efficient and complete enolate formation.[2]

Q3: Are there specific solvents that are recommended for alkylations with this auxiliary?

Tetrahydrofuran (THF) is the most commonly employed solvent for these reactions, as it effectively solvates the lithium or sodium enolate. It is crucial to use anhydrous THF to prevent quenching of the enolate. For particularly challenging deprotonations or alkylations, the addition of a co-solvent like hexamethylphosphoramide (HMPA) can sometimes be beneficial, though its toxicity necessitates careful handling.

Q4: What is the optimal temperature range for the enolate formation and alkylation steps?

To ensure maximum stereoselectivity and minimize side reactions, both enolate formation and alkylation should be conducted at low temperatures.[2] Deprotonation is typically carried out at -78 °C (a dry ice/acetone bath). The alkylating agent is then added at this temperature, and the reaction is allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) over several hours. The precise temperature profile will depend on the reactivity of the electrophile.

Q5: How does the reactivity of the electrophile impact the success of the alkylation?

Due to the significant steric hindrance, highly reactive electrophiles are strongly recommended.[3] Activated electrophiles such as benzylic halides, allylic halides, and methyl iodide tend to give the best results.[3] Less reactive electrophiles, like secondary alkyl halides, may react very slowly or not at all, leading to low yields as the enolate may decompose upon prolonged warming.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of N-acyl-(R)-4,5,5-Triphenyloxazolidin-2-one derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Alkylated Product 1. Incomplete enolate formation: The base may be too sterically hindered to efficiently deprotonate the N-acyl auxiliary. 2. Poor electrophile reactivity: The electrophile may be too bulky or unreactive to overcome the steric barrier of the auxiliary. 3. Enolate decomposition: The enolate may be unstable at the reaction temperature, especially if the alkylation is slow. 4. Presence of moisture: Water in the solvent or on the glassware will quench the enolate.1. Switch to a less sterically demanding base, such as NaHMDS or LiHMDS. 2. Use a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride). 3. Maintain a low reaction temperature (-78 °C) for the duration of the alkylation. 4. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Poor Diastereoselectivity 1. Reaction temperature is too high: Elevated temperatures can allow for the formation of the undesired diastereomer. 2. Enolate equilibration: If the alkylation is slow, the enolate may equilibrate to the undesired (E)-enolate form. 3. Non-chelating conditions: The stereochemical control relies on the formation of a rigid chelated (Z)-enolate.1. Maintain the reaction temperature at or below -78 °C for as long as possible. 2. Use a more reactive electrophile to ensure rapid trapping of the (Z)-enolate. 3. Ensure a lithium or sodium counterion is present to facilitate chelation.
Formation of Side Products 1. Self-condensation of the enolate: If the electrophile is added too slowly or is unreactive, the enolate can react with the starting N-acyl imide. 2. Elimination reaction with the electrophile: If the electrophile is prone to elimination (e.g., a secondary halide), this can compete with the desired alkylation.1. Add the electrophile as a single portion or a rapid stream. 2. Use a primary or activated electrophile that is less prone to elimination.
Difficulty in Cleaving the Auxiliary 1. Steric hindrance around the exocyclic carbonyl: The triphenyl groups can impede nucleophilic attack at the acyl carbonyl. 2. Incorrect cleavage conditions: Using harsh conditions like strong, non-peroxide bases can lead to cleavage of the endocyclic carbonyl, destroying the auxiliary.[4][5]1. Use a less sterically hindered nucleophile for cleavage, such as lithium hydroperoxide (LiOOH), which is highly effective.[6] 2. For conversion to alcohols, consider using a less bulky reducing agent like lithium borohydride (LiBH₄).

Experimental Protocols

Acylation of (R)-4,5,5-Triphenyloxazolidin-2-one

This protocol describes the attachment of an acyl group to the chiral auxiliary.

  • Step 1: To a solution of (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise.

  • Step 2: Stir the resulting solution for 30 minutes at -78 °C.

  • Step 3: Add the desired acyl chloride (1.1 equiv) dropwise.

  • Step 4: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Step 5: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Step 6: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 7: Purify the crude product by flash column chromatography on silica gel.

Diastereoselective Alkylation

This protocol outlines the key stereocenter-forming reaction.

  • Step 1: To a solution of the N-acyl-(R)-4,5,5-Triphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add NaHMDS (1.1 equiv, as a 1.0 M solution in THF) dropwise.

  • Step 2: Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Step 3: Add the alkyl halide (1.2 equiv) dropwise.

  • Step 4: Stir the reaction at -78 °C for 4-6 hours. The reaction can be allowed to warm slowly to -40 °C if the electrophile is less reactive.

  • Step 5: Quench the reaction with saturated aqueous NH₄Cl.

  • Step 6: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 7: Purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Auxiliary Cleavage to the Carboxylic Acid

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

  • Step 1: Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv), followed by a 1.0 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).

  • Step 4: Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Step 5: Quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃) (5.0 equiv) and stir for 30 minutes.

  • Step 6: Concentrate the mixture under reduced pressure to remove the THF.

  • Step 7: Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with dichloromethane to recover the chiral auxiliary.

  • Step 8: Acidify the aqueous layer to pH < 2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.

  • Step 9: Dry the organic extracts over Na₂SO₄, concentrate, and purify as needed.

Visualizations

Reaction Workflow

Alkylation_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage Aux (R)-4,5,5-Triphenyl oxazolidin-2-one AcylImide N-Acyl Imide Aux->AcylImide Acylation Enolate (Z)-Enolate AcylImide->Enolate Deprotonation -78 °C Base1 n-BuLi Base1->Aux AcylCl R-COCl AcylCl->Aux Alkylated Alkylated Product Enolate->Alkylated Alkylation Acid Chiral Carboxylic Acid Alkylated->Acid RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Base2 NaHMDS Base2->AcylImide RX R'-X RX->Enolate Reagents LiOH / H₂O₂ Reagents->Alkylated

Caption: Workflow for the (R)-4,5,5-Triphenyloxazolidin-2-one mediated alkylation.

Mechanism of Stereocontrol

Sources

Common side reactions and byproducts with (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4,5,5-Triphenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this unique chiral auxiliary. Here, we move beyond standard protocols to offer in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience.

Introduction: The Power and Peculiarities of a Bulky Auxiliary

(R)-4,5,5-Triphenyloxazolidin-2-one belongs to the esteemed family of Evans' oxazolidinone auxiliaries, which are workhorses in asymmetric synthesis for their reliability and high degree of stereocontrol.[1] The defining feature of this particular auxiliary is the gem-diphenyl substitution at the C5 position, in addition to the phenyl group at C4. This congregation of phenyl rings creates a profound steric shield, which is a double-edged sword. On one hand, it can offer exceptional facial selectivity in enolate reactions. On the other, this steric bulk can lead to unique side reactions and operational challenges not typically encountered with smaller auxiliaries like the 4-benzyl or 4-isopropyl derivatives. This guide will help you anticipate and address these specific issues.

Part 1: Troubleshooting Guide

This section is formatted to address common problems encountered during the use of (R)-4,5,5-Triphenyloxazolidin-2-one, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish N-Acylation

Symptoms:

  • Low yield of the desired N-acyl product.

  • Presence of unreacted (R)-4,5,5-Triphenyloxazolidin-2-one in the crude reaction mixture.

  • Formation of side products such as the acylated base or anhydride decomposition products.

Causality: The nitrogen atom of the oxazolidinone is relatively non-nucleophilic, and the steric hindrance from the three phenyl groups further impedes the approach of the acylating agent. Standard acylation conditions may not be sufficiently forcing.

Troubleshooting Workflow:

cluster_acylation Acylation Troubleshooting cluster_base Base-Mediated Methods cluster_lewis Lewis Acid Catalysis start Incomplete Acylation base_activation Base-Mediated Activation start->base_activation Initial Approach nBuLi n-BuLi/Acyl Chloride at -78 °C base_activation->nBuLi Strong Base DMAP DMAP/Anhydride base_activation->DMAP Milder Conditions lewis_acid Lewis Acid Catalysis acyl_fluoride Use Acyl Fluoride lewis_acid->acyl_fluoride For sensitive substrates ZnCl2 ZnCl2/Anhydride lewis_acid->ZnCl2 MgBr2_OEt2 MgBr2·OEt2 lewis_acid->MgBr2_OEt2 end Successful Acylation acyl_fluoride->end nBuLi->lewis_acid If still sluggish DMAP->lewis_acid If still sluggish ZnCl2->end MgBr2_OEt2->end

Caption: Troubleshooting workflow for N-acylation.

Solutions & Protocols:

MethodKey Considerations & ByproductsProtocol Synopsis
Strong Base (n-BuLi) Most reliable for hindered auxiliaries. Requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions. Over-addition of n-BuLi can lead to decomposition.1. Dissolve auxiliary in anhydrous THF. 2. Cool to -78 °C. 3. Add n-BuLi (1.05 eq.) dropwise. 4. Stir for 30 min. 5. Add acyl chloride (1.1 eq.). 6. Warm to RT and stir for 2-4 h.
Lewis Acid Catalysis ZnCl₂ can effectively promote acylation with anhydrides under solvent-free conditions, offering a milder alternative to strong bases.[2] This avoids the need for cryogenic temperatures.1. Mix auxiliary, anhydride (1.5 eq.), and ZnCl₂ (cat.). 2. Heat as required, monitoring by TLC.
Acyl Fluorides Acid fluorides are more reactive than chlorides and can be used with milder bases like triethylamine, reducing the risk of base-mediated side reactions.[3]1. Dissolve auxiliary in an aprotic solvent. 2. Add triethylamine (1.5 eq.) and acyl fluoride (1.2 eq.). 3. Stir at RT until completion.
Issue 2: Poor Diastereoselectivity in Alkylation or Aldol Reactions

Symptoms:

  • Diastereomeric ratio (d.r.) is lower than expected (e.g., <90:10).

  • Complex mixture of stereoisomers observed in the crude NMR.

Causality: High diastereoselectivity in Evans' auxiliary chemistry relies on the formation of a rigid, chelated Z-enolate, which directs the electrophile to one face.[1] Several factors can disrupt this control.

Potential Causes & Solutions:

  • Incorrect Enolate Geometry: The formation of the E-enolate can lead to the opposite diastereomer.

    • Solution: Ensure the use of bases and conditions known to favor Z-enolate formation. For boron enolates, dialkylboron triflates with a hindered amine base (e.g., diisopropylethylamine) are standard.[4] For lithium enolates, a coordinating solvent like THF is crucial.

  • Suboptimal Reaction Temperature: Higher temperatures can overcome the energy difference between the diastereomeric transition states, eroding selectivity.[5]

    • Solution: Maintain low reaction temperatures, typically -78 °C, throughout the enolate formation and electrophile addition steps.

  • Non-Chelating Lewis Acid (Aldol Reactions): For aldol reactions, a chelating Lewis acid (like Bu₂BOTf) is essential for forming the rigid Zimmerman-Traxler transition state.[4]

    • Solution: Use a stoichiometric amount of a suitable dialkylboron triflate. Using catalytic amounts or non-chelating Lewis acids can lead to open transition states and poor selectivity.

Troubleshooting Logic for Low Diastereoselectivity:

cluster_dr Diastereoselectivity Troubleshooting start Low Diastereoselectivity enolate Check Enolate Formation start->enolate temp Verify Temperature Control start->temp reagents Assess Reagents start->reagents sol_enolate1 Use Z-enolate favoring base (e.g., DIPEA for Boron enolates) enolate->sol_enolate1 sol_enolate2 Ensure coordinating solvent (THF) enolate->sol_enolate2 sol_temp Use cryo-bath (e.g., dry ice/acetone) temp->sol_temp Maintain -78 °C sol_reagents1 Use stoichiometric chelating Lewis Acid (e.g., Bu2BOTf) reagents->sol_reagents1 sol_reagents2 Ensure high purity of electrophile reagents->sol_reagents2 end High Diastereoselectivity sol_enolate1->end sol_enolate2->end sol_temp->end sol_reagents1->end sol_reagents2->end

Caption: Logic for troubleshooting low diastereoselectivity.

Issue 3: Epimerization of the α-Stereocenter

Symptoms:

  • Loss of diastereomeric purity during the reaction or workup.

  • Most commonly observed during the cleavage step.

Causality: The proton at the newly formed stereocenter (α to the carbonyl) is acidic. Exposure to basic conditions, especially at elevated temperatures or for prolonged periods, can lead to deprotonation to form a planar enolate, which can then be re-protonated non-stereoselectively, scrambling the stereocenter.[6][7]

Solutions:

  • During Cleavage: The standard LiOH/H₂O₂ cleavage is basic and can induce epimerization.

    • Mitigation: Perform the cleavage at low temperatures (e.g., 0 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.[5] Ensure rapid and thorough quenching once the reaction is complete.

  • Alternative Cleavage: For highly sensitive substrates, consider non-basic cleavage methods.

    • Reductive Cleavage: Using LiBH₄ to generate the corresponding alcohol is performed under non-basic conditions and avoids epimerization. The resulting alcohol can then be oxidized to the carboxylic acid if desired.

    • Transesterification: Using an alkoxide like NaOMe in methanol can generate the methyl ester under less harsh conditions than hydrolysis.

Issue 4: Side Reactions During Auxiliary Cleavage

Symptoms:

  • Low yield of the desired product (acid, alcohol, etc.).

  • Formation of unexpected byproducts.

Causality: The choice of cleavage reagent dictates the outcome, but side reactions are possible, especially with the bulky triphenyl-substituted auxiliary.

Common Cleavage Byproducts and Their Avoidance:

Cleavage MethodPotential Side Reaction/ByproductMechanism & Prevention
LiOH/H₂O₂ Endocyclic Cleavage: Attack at the oxazolidinone carbonyl, destroying the auxiliary.While LiOOH is selective for the exocyclic carbonyl, excess LiOH or decomposition of H₂O₂ can lead to endocyclic attack. Prevention: Use a sufficient excess of H₂O₂ relative to LiOH and maintain a low temperature (0 °C).
LiOH/H₂O₂ Oxygen Evolution: Decomposition of the intermediate peracid releases O₂ gas, a significant safety hazard.[8]This is an inherent feature of the reaction. Prevention: Ensure the reaction is well-vented and run under an inert atmosphere with good stirring to prevent localized concentration build-up. For larger scale, a nitrogen sweep is recommended.
LiAlH₄ or DIBAL-H Endocyclic Reduction: Reduction of the oxazolidinone carbonyl.The gem-diphenyl groups at C5 provide significant steric hindrance, which should largely prevent this side reaction, a known issue with less substituted auxiliaries.[9] Prevention: Use the mildest effective reducing agent (e.g., LiBH₄ instead of LiAlH₄ if possible) and maintain low temperatures.
Acidic Conditions Formation of Triphenylmethyl Cation: Though less common for cleavage, acidic workups or conditions could lead to cleavage of the C5-phenyl bonds, forming the highly stable and colored triphenylmethyl (trityl) cation.[10]The trityl cation is resonance-stabilized and its formation is plausible under strong acidic conditions. Prevention: Avoid strongly acidic conditions, especially with heating, when the auxiliary is present. Use buffered or mild acidic solutions for workups.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why choose (R)-4,5,5-Triphenyloxazolidin-2-one over other Evans' auxiliaries? A: The primary reason is to leverage its extreme steric bulk. This can be advantageous in cases where other auxiliaries provide insufficient facial shielding, leading to low diastereoselectivity. It is particularly useful for reactions with smaller or less sterically demanding electrophiles.

Q2: Can I recover and reuse this auxiliary? A: Yes. After cleavage, the auxiliary can typically be recovered by extraction and purified by crystallization. Its high crystallinity is an advantage in this regard. Ensure it is completely dry and pure before reuse to avoid introducing contaminants into subsequent reactions.

Q3: My aldol reaction with an acetate-derived N-acyl group is giving poor diastereoselectivity. Is this expected? A: Yes, this is a known limitation of Evans-type oxazolidinone auxiliaries. The key stereodirecting element in the Zimmerman-Traxler transition state for a propionate aldol is the steric clash between the α-methyl group of the enolate and the auxiliary's substituent. In an acetate aldol, this α-methyl group is absent, leading to a much smaller energy difference between the competing transition states and consequently, poor stereocontrol. For acetate aldol additions, consider using sulfur-based analogs like thiazolidinethiones.

Q4: I see a yellow color in my reaction mixture after an acidic workup. What could this be? A: A persistent yellow or orange color could indicate the formation of the triphenylmethyl (trityl) carbocation.[10] This suggests that the conditions were harsh enough to cause fragmentation of the auxiliary. While this is not a typical side reaction under standard protocols, it can occur with strong, non-nucleophilic acids.

Q5: Are there any specific safety precautions for this auxiliary? A: Beyond standard laboratory safety procedures, the most significant specific hazard is the potential for oxygen gas evolution during LiOH/H₂O₂ cleavage.[8] This reaction should never be run in a sealed vessel. Always ensure adequate ventilation and consider performing the reaction behind a blast shield, especially when scaling up.

References

  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Technical Support.
  • BenchChem. (2025). How to prevent epimerization during pseudoephedrine auxiliary cleavage. BenchChem Technical Support.
  • McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.
  • Reddit. (2016). Formation of a triphenyl methyl carbocation for my Organic Chemistry lab class. r/chemistry.
  • BenchChem. (2025). preventing epimerization during Zelkovamycin analogue synthesis. BenchChem Technical Support.
  • Palomo, C., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Strategies to Minimize Epimerization During Synthesis. BenchChem Technical Support.
  • Pappoppula, M., et al. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • Myers, A. G. (n.d.). Zimmerman Traxler Model. Andrew G. Myers Research Group, Harvard University.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Garrido, N. D., et al. (2011).
  • Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron: Asymmetry.
  • Trost, B. M., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • ResearchGate. (2025). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole.
  • Ghorai, M. K., et al. (2011). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. Organic Letters.
  • Reddy, K. L., et al. (2011). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Martinez, R., et al. (2018). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules.
  • ChemistryViews. (2018).
  • Miller, S. J., et al. (2022).
  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Cesarini, S., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry.
  • Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules.

Sources

Technical Support Center: Optimization of (R)-4,5,5-Triphenyloxazolidin-2-one Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of (R)-4,5,5-Triphenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for this valuable chiral auxiliary.

I. Troubleshooting Guide: Addressing Common Issues in Synthesis

This section addresses specific problems that may arise during the synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one and subsequent derivatization reactions. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low Yield of (R)-4,5,5-Triphenyloxazolidin-2-one

You've followed a standard protocol for the cyclization of the corresponding amino alcohol, but the final yield of the oxazolidinone is disappointingly low.

Potential Causes & Solutions:

  • Incomplete Cyclization: The formation of the oxazolidinone ring is a critical step.

    • Causality: The cyclization of β-amino alcohols to form oxazolidinones often requires a carbonyl source and reaction conditions that favor intramolecular nucleophilic attack.[1] Incomplete reactions can result from inefficient carbonylating agents, suboptimal temperatures, or insufficient reaction times.

    • Solution:

      • Choice of Carbonylating Agent: While diethyl carbonate is commonly used, phosgene or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be more effective, though they require careful handling.[1] For a milder approach, consider using ethyl carbonate or carbon disulfide under microwave irradiation, which can significantly reduce reaction times and improve yields.[1]

      • Reaction Temperature and Time: Ensure the reaction is heated sufficiently to drive the cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

      • Base Selection: The choice of base can be crucial. While triethylamine is common, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective in promoting deprotonation and subsequent cyclization.

  • Side Reactions: The starting materials or intermediates may be undergoing undesired side reactions.

    • Causality: The presence of moisture can lead to the hydrolysis of reactive intermediates. The amino alcohol itself can also participate in intermolecular side reactions if the cyclization is slow.

    • Solution:

      • Strict Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Order of Addition: Adding the carbonylating agent slowly to the solution of the amino alcohol and base can help to minimize the formation of byproducts.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification.

    • Causality: (R)-4,5,5-Triphenyloxazolidin-2-one has a specific polarity. Using an inappropriate solvent system for extraction or chromatography can lead to poor recovery.

    • Solution:

      • Extraction: Use a suitable solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery from the aqueous layer.

      • Column Chromatography: Carefully select the eluent system for column chromatography. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can effectively separate the product from impurities.

ParameterRecommendation for Low YieldRationale
Carbonylating Agent Consider triphosgene or carbonyldiimidazoleMore reactive, can drive cyclization more effectively.
Solvent Anhydrous Dichloromethane or TolueneEnsures dry conditions, preventing hydrolysis.[3]
Base DBU or Potassium CarbonateStronger, non-nucleophilic bases can improve reaction rates.[4]
Temperature RefluxHigher temperatures often favor the intramolecular cyclization.
Purification Gradient Column ChromatographyAllows for fine-tuned separation from byproducts.
Issue 2: Low Diastereoselectivity in Subsequent Alkylation Reactions

You have successfully synthesized the N-acyl derivative of (R)-4,5,5-Triphenyloxazolidin-2-one, but the subsequent alkylation reaction shows poor diastereoselectivity.

Potential Causes & Solutions:

  • Suboptimal Enolate Formation: The geometry of the enolate is critical for controlling the stereochemical outcome of the alkylation.

    • Causality: The stereoselectivity of alkylation reactions using chiral oxazolidinone auxiliaries is highly dependent on the formation of a specific enolate geometry (usually the Z-enolate), which then directs the incoming electrophile to one face of the molecule.[5][6] The choice of base and reaction conditions directly influences the enolate geometry.

    • Solution:

      • Base Selection: For high diastereoselectivity, strong, sterically hindered bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are typically preferred. These bases favor the formation of the kinetic Z-enolate.

      • Temperature Control: Enolate formation should be carried out at low temperatures (typically -78 °C) to ensure kinetic control and prevent enolate equilibration, which can lead to a mixture of diastereomers.

  • Inappropriate Lewis Acid Additive: The presence and nature of a Lewis acid can significantly impact the transition state of the reaction.

    • Causality: Lewis acids can chelate to the carbonyl oxygens of the oxazolidinone and the acyl group, creating a rigid, well-defined conformation that enhances facial bias and, therefore, diastereoselectivity.

    • Solution:

      • Use of Lewis Acids: Consider the addition of a Lewis acid such as magnesium bromide (MgBr₂) or titanium tetrachloride (TiCl₄) after enolate formation and before the addition of the electrophile. The choice of Lewis acid can be critical and may require screening.

  • Nature of the Electrophile: The steric bulk and reactivity of the alkylating agent can influence the diastereoselectivity.

    • Causality: Highly reactive and sterically unhindered electrophiles tend to give higher diastereoselectivity. Bulky electrophiles may lead to competing reaction pathways or reduced facial selectivity.

    • Solution:

      • Electrophile Choice: If possible, use more reactive alkylating agents (e.g., alkyl iodides instead of bromides or chlorides). For bulky electrophiles, optimization of the reaction conditions (base, solvent, temperature, Lewis acid) becomes even more critical.

ParameterRecommendation for Low DiastereoselectivityRationale
Base for Enolization LDA or NaHMDSPromotes formation of the kinetic Z-enolate.
Temperature -78 °CEnsures kinetic control and prevents enolate scrambling.
Lewis Acid Additive MgBr₂ or TiCl₄Creates a rigid chelated intermediate, enhancing facial bias.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the lithium or sodium cations.
Issue 3: Difficulty in Removing the Chiral Auxiliary

You have successfully performed the desired asymmetric transformation but are struggling to cleave the chiral auxiliary without racemization or decomposition of your product.

Potential Causes & Solutions:

  • Harsh Cleavage Conditions: The conditions used for cleaving the auxiliary may be too harsh for the product.

    • Causality: The amide bond linking the chiral auxiliary to the product is generally stable. Cleavage often requires strong nucleophiles or harsh acidic/basic conditions, which can be incompatible with other functional groups in the molecule or lead to epimerization of the newly formed stereocenter.

    • Solution:

      • Mild Hydrolysis: For conversion to the carboxylic acid, consider mild hydrolytic conditions such as lithium hydroperoxide (LiOOH) or hydrolysis with aqueous sodium hydroxide followed by careful acidification.

      • Reductive Cleavage: To obtain the corresponding alcohol, reductive cleavage with agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective. These reactions are typically performed at low temperatures.

      • Transesterification: For the synthesis of esters, transesterification using a titanium alkoxide catalyst (e.g., Ti(Oi-Pr)₄) in the presence of an alcohol can be a mild and efficient method.

  • Incomplete Reaction: The cleavage reaction may not be going to completion.

    • Causality: Insufficient reagent, low temperature, or short reaction time can lead to incomplete cleavage.

    • Solution:

      • Monitor Progress: Carefully monitor the reaction by TLC to ensure all the starting material has been consumed before quenching the reaction.

      • Reagent Stoichiometry: Use a sufficient excess of the cleaving reagent to drive the reaction to completion.

Cleavage ProductRecommended ReagentKey Considerations
Carboxylic Acid Lithium Hydroperoxide (LiOOH)Mild conditions, minimizes risk of racemization.
Alcohol Lithium Borohydride (LiBH₄)Generally milder than LiAlH₄.
Ester Titanium (IV) isopropoxide and an alcoholMild, non-hydrolytic conditions.

II. Frequently Asked Questions (FAQs)

Q1: Why is (R)-4,5,5-Triphenyloxazolidin-2-one a good chiral auxiliary?

(R)-4,5,5-Triphenyloxazolidin-2-one is an effective chiral auxiliary due to several key features:

  • Rigid Conformation: The triphenyl substitution creates a rigid and well-defined chiral environment. This steric hindrance effectively blocks one face of the enolate derived from its N-acyl derivatives, leading to high diastereoselectivity in reactions with electrophiles.[5]

  • Crystallinity: The auxiliary and its derivatives are often crystalline, which facilitates purification by recrystallization and can allow for the determination of absolute stereochemistry by X-ray crystallography.

  • Reliable Stereocontrol: It provides predictable and high levels of stereocontrol in a variety of important C-C bond-forming reactions, including alkylations and aldol reactions.[7]

  • Facile Removal: The auxiliary can be removed under various conditions to yield a range of products, such as carboxylic acids, alcohols, and esters, often with high recovery of the auxiliary for reuse.

Q2: What are the key safety precautions when working with reagents for the synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one?

Safety is paramount in any chemical synthesis. When preparing this chiral auxiliary, pay close attention to the following:

  • Phosgene and Equivalents: If using phosgene or triphosgene, these are highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A phosgene sensor is also recommended.

  • Strong Bases: Reagents like LDA and NaHMDS are highly reactive and pyrophoric. They should be handled under an inert atmosphere and quenched carefully.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or purchased anhydrous solvents and test for peroxides if the container has been opened for an extended period.

Q3: How can I confirm the stereochemical purity of my product after using the (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary?

Determining the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is crucial.[7] Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. After removing the auxiliary, the enantiomers of the final product can be separated on a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomers: ¹H NMR can often be used to determine the diastereomeric ratio of the product before removing the auxiliary, as the diastereomers will have distinct signals.

    • Chiral Shift Reagents: For the final enantiomeric product, chiral shift reagents can be added to the NMR sample to induce chemical shift differences between the enantiomers, allowing for their quantification.

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method can be used to separate and quantify enantiomers if the product is volatile.

III. Experimental Workflows and Diagrams

General Workflow for Asymmetric Alkylation

Asymmetric Alkylation Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Start (R)-4,5,5-Triphenyloxazolidin-2-one Acyl_Chloride Acyl Chloride/Base Start->Acyl_Chloride Reaction N_Acyl N-Acyl Oxazolidinone Acyl_Chloride->N_Acyl Product Base LDA or NaHMDS -78 °C N_Acyl->Base Enolization Enolate Z-Enolate Formation Base->Enolate Electrophile Alkyl Halide (R-X) Enolate->Electrophile Alkylation Alkylated_Product Alkylated Product (High d.e.) Electrophile->Alkylated_Product Cleavage_Reagent Cleavage Reagent (e.g., LiOOH, LiBH4) Alkylated_Product->Cleavage_Reagent Cleavage Final_Product Chiral Product (Acid, Alcohol, etc.) Cleavage_Reagent->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage_Reagent->Recovered_Auxiliary

Caption: A generalized workflow for the use of (R)-4,5,5-Triphenyloxazolidin-2-one in asymmetric alkylation.

Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting Low Diastereoselectivity Start Low Diastereoselectivity Observed Check_Base Is the base LDA or NaHMDS? Start->Check_Base Check_Temp Was the enolization at -78 °C? Check_Base->Check_Temp Yes Optimize_Conditions Re-run with optimized conditions Check_Base->Optimize_Conditions No, change base Check_Moisture Were anhydrous conditions maintained? Check_Temp->Check_Moisture Yes Check_Temp->Optimize_Conditions No, lower temperature Consider_Lewis_Acid Consider adding a Lewis Acid (e.g., MgBr2) Check_Moisture->Consider_Lewis_Acid Yes Check_Moisture->Optimize_Conditions No, ensure dry conditions Consider_Lewis_Acid->Optimize_Conditions Implement and re-run Success High Diastereoselectivity Achieved Optimize_Conditions->Success

Caption: A logical guide for troubleshooting and optimizing for high diastereoselectivity.

IV. References

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Simon Fraser University Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. [Link]

  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological investigation of novel 4-(2-methylphenyl)-1-substituted-4H-[7][8][9]triazolo[4,3-a]quinazolin-5-ones as new class of H(1)-antihistaminic agents. [Link]

  • MDPI. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. [Link]

Sources

Technical Support Center: Navigating the Challenges of (R)-4,5,5-Triphenyloxazolidin-2-one Auxiliary Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the removal of the (R)-4,5,5-triphenyloxazolidin-2-one chiral auxiliary. The unique steric bulk of the triphenyl moiety presents specific challenges not always encountered with more common oxazolidinone auxiliaries. This resource is designed to help you navigate these complexities and achieve successful and efficient cleavage of the auxiliary, preserving the integrity of your chiral products.

Troubleshooting Guide: Addressing Common Issues in Auxiliary Removal

This section addresses specific experimental issues you may encounter when attempting to cleave the (R)-4,5,5-triphenyloxazolidin-2-one auxiliary.

Issue 1: Incomplete or Sluggish Cleavage

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the recommended reaction time.

  • The reaction appears to stall before reaching completion.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Steric Hindrance The three phenyl groups create significant steric congestion around the acylated nitrogen, impeding the approach of nucleophiles or reagents required for cleavage. This is a primary challenge with this specific auxiliary.1. Increase Reaction Temperature: Carefully raise the temperature in increments of 5-10 °C while monitoring for product degradation or epimerization. 2. Prolong Reaction Time: Extend the reaction time, monitoring progress by TLC or LC-MS at regular intervals. 3. Use Less Bulky Reagents: If possible, switch to smaller cleavage reagents. For example, in reductive cleavages, consider LiBH₄ over the bulkier LiAlH₄.
Insufficient Reagent The stoichiometry of the cleavage reaction may need to be adjusted to overcome the reduced reactivity caused by steric hindrance.1. Increase Equivalents of Cleavage Reagent: Incrementally increase the equivalents of the hydrolytic or reductive agent. For example, if using 2 equivalents of LiOH, try increasing to 3 or 4 equivalents.
Poor Solubility The starting material or reagents may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction.1. Select a More Appropriate Solvent: Consider solvents with higher boiling points that can also effectively solvate the substrate, such as THF, dioxane, or toluene for higher temperatures. 2. Use a Co-solvent: Adding a co-solvent can sometimes improve solubility.
Issue 2: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of the chiral carboxylic acid, alcohol, or other derivative is significantly lower than expected, even if the starting material is consumed.

Potential Causes & Solutions:

| Cause | Scientific Rationale | Troubleshooting Steps | | :--- | :--- | | Product Degradation | The forcing conditions (e.g., high temperature, strong acid/base) required to cleave the sterically hindered auxiliary may be degrading the desired product. | 1. Employ Milder Cleavage Conditions: If harsh conditions were used, explore milder alternatives. For reductive cleavage, consider reagents like DIBAL-H at low temperatures for conversion to aldehydes.[1] 2. Careful Temperature Control: Maintain strict control over the reaction temperature, using an ice bath or cryocooler as needed. | | Difficult Purification | The cleaved triphenyloxazolidinone auxiliary is bulky and relatively non-polar, which can make chromatographic separation from the desired product challenging. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. 2. Crystallization: Attempt to crystallize either the product or the auxiliary from the crude mixture. 3. Derivatization: In some cases, derivatizing the product to alter its polarity can facilitate separation. | | Side Reactions | The cleavage reagents may be reacting with other functional groups in the molecule. | 1. Protect Sensitive Functional Groups: If your molecule contains other reactive sites, consider protecting them before attempting auxiliary cleavage. 2. Choose a More Selective Reagent: For example, if you have an ester in your molecule, a milder reducing agent than LiAlH₄ should be used to avoid its reduction. |

Issue 3: Epimerization of the α-Stereocenter

Symptoms:

  • The desired product is obtained with low diastereomeric or enantiomeric excess (d.e. or e.e.).

  • NMR analysis shows the presence of the undesired stereoisomer.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Harsh Basic or Acidic Conditions The α-proton to a carbonyl group can be acidic. Strong bases or acids, especially at elevated temperatures, can lead to enolate formation and subsequent protonation from either face, resulting in racemization or epimerization.[2]1. Use Milder Conditions: Opt for less harsh cleavage methods. For instance, reductive cleavage methods are often less prone to causing epimerization.[2] 2. Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. 3. Careful pH Control During Workup: Ensure that the workup procedure neutralizes any acidic or basic species promptly to minimize exposure of the product to conditions that could cause epimerization.
Prolonged Exposure to Cleavage Conditions Even under milder conditions, extended reaction times can increase the risk of epimerization.1. Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to avoid over-exposure of the product to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which cleavage method is best for removing the (R)-4,5,5-triphenyloxazolidin-2-one auxiliary to obtain a carboxylic acid?

A1: Hydrolytic cleavage is the standard method for obtaining carboxylic acids from N-acyl oxazolidinones.[1] However, due to the steric hindrance of the triphenyl groups, standard conditions may be sluggish. A common starting point is lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture. You may need to use a higher temperature (e.g., room temperature to 40 °C) and an excess of the reagents compared to less hindered auxiliaries.

Q2: I want to obtain a primary alcohol. What are my options?

A2: Reductive cleavage is the method of choice for converting the N-acyl group to a primary alcohol.[1]

  • Lithium borohydride (LiBH₄) is a good first choice as it is a milder reducing agent than LiAlH₄ and can be more selective.

  • Lithium aluminum hydride (LiAlH₄) is more powerful and may be necessary if LiBH₄ proves too slow, but be aware of its potential to reduce other functional groups in your molecule.

Q3: Is it possible to obtain an aldehyde directly from the N-acyl triphenyloxazolidinone?

A3: Yes, this is often achievable through careful reductive cleavage at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation.[1] The reaction is typically performed at -78 °C to prevent over-reduction to the alcohol.

Q4: How can I monitor the progress of the cleavage reaction?

A4: The most common methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product and the cleaved auxiliary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information on the masses of the components in your reaction mixture, confirming the formation of your product.

Q5: Can the (R)-4,5,5-triphenyloxazolidin-2-one auxiliary be recovered and reused?

A5: Yes, a key advantage of chiral auxiliaries is their potential for recovery and reuse.[2] After the cleavage reaction and workup, the auxiliary can typically be recovered from the organic layer. It may require purification by column chromatography or recrystallization before it can be reused.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolve the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 30% hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Cleavage to a Primary Alcohol
  • Dissolve the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise.

  • Stir the reaction at 0 °C to room temperature for 2-8 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product as needed.

Visualizing the Cleavage Workflow

The following diagram illustrates a general decision-making workflow for the removal of the (R)-4,5,5-triphenyloxazolidin-2-one auxiliary.

Cleavage_Workflow start N-Acyl-(R)-4,5,5-triphenyloxazolidin-2-one desired_product Desired Product? start->desired_product carboxylic_acid Carboxylic Acid desired_product->carboxylic_acid Acid primary_alcohol Primary Alcohol desired_product->primary_alcohol Alcohol aldehyde Aldehyde desired_product->aldehyde Aldehyde hydrolysis Hydrolytic Cleavage (LiOH, H₂O₂) carboxylic_acid->hydrolysis reduction_alcohol Reductive Cleavage (LiBH₄ or LiAlH₄) primary_alcohol->reduction_alcohol reduction_aldehyde Reductive Cleavage (DIBAL-H, -78 °C) aldehyde->reduction_aldehyde purification Workup & Purification (Extraction, Chromatography, Crystallization) hydrolysis->purification reduction_alcohol->purification reduction_aldehyde->purification final_product Pure Chiral Product purification->final_product recover_aux Recover Auxiliary purification->recover_aux

Caption: Decision workflow for auxiliary cleavage.

References

  • BenchChem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • BenchChem. Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary.

Sources

Technical Support Center: Purification Strategies for Products Derived from (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral products synthesized using the (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chiral auxiliary for asymmetric synthesis. The unique sterics and physical properties imparted by the three phenyl groups on this auxiliary necessitate tailored purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

I. Understanding the Challenge: The Impact of the Triphenyl Group

The (R)-4,5,5-Triphenyloxazolidin-2-one is an excellent chiral auxiliary for controlling stereochemistry in a variety of reactions, including alkylations and aldol additions. However, its bulky and lipophilic nature, which is key to its high diastereoselectivity, also presents unique purification challenges. The high melting point (245-249 °C for the (S)-enantiomer) and crystalline nature of the auxiliary mean that both the acylated starting material and the cleaved auxiliary can be less soluble in common organic solvents compared to other Evans-type auxiliaries.[1] This property can be both an advantage and a disadvantage, and understanding how to manipulate it is key to successful purification.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of your desired chiral product.

Issue 1: My crude product mixture is an inseparable smear on TLC.

Potential Cause: Poor separation between your desired N-acylated product and unreacted starting materials or byproducts. The high lipophilicity of the triphenyl group can cause compounds to streak or co-elute on silica gel.

Solutions:

  • Optimize your TLC mobile phase. Start with a low polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. The addition of a small amount of a more polar solvent like dichloromethane or a few drops of acetic acid (if your compound is stable to acid) can sometimes improve resolution.

  • Consider a different stationary phase. If silica gel fails, consider using alumina (basic or neutral) or reverse-phase TLC plates.

  • Check for reaction completion. An incomplete reaction is a common cause of complex crude mixtures. Ensure your acylation or subsequent reaction has gone to completion before attempting purification.

Issue 2: I am having difficulty separating the diastereomers of my N-acylated product.

Potential Cause: The newly created stereocenter may not be sufficiently influencing the overall shape and polarity of the molecule to allow for easy separation on standard silica gel.

Solutions:

  • High-Performance Liquid Chromatography (HPLC). This is often the most effective method for separating diastereomers.[2][3]

    • Normal Phase HPLC: Use a silica or diol column with a mobile phase of hexanes and isopropanol or ethanol.

    • Reverse Phase HPLC: Use a C18 or phenyl-hexyl column with a mobile phase of acetonitrile/water or methanol/water.

  • Flash Chromatography with High-Resolution Silica. Use a high-quality silica gel with a smaller particle size for your column. Run a long column with a very shallow solvent gradient to maximize separation.

  • Recrystallization. If your diastereomers have different solubilities, fractional recrystallization can be an effective, scalable purification method. Experiment with a variety of solvent systems.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying my N-acylated product before cleavage?

A1: A two-step approach of recrystallization followed by column chromatography is often most effective.

  • Initial Recrystallization: The high crystallinity of many N-acylated triphenyloxazolidinone derivatives can be used to your advantage. Attempt to recrystallize the crude product from a suitable solvent to remove many of the amorphous impurities.

  • Column Chromatography: Subject the recrystallized material to flash column chromatography on silica gel to separate the desired diastereomer.

Table 1: Suggested Solvent Systems for Recrystallization and Chromatography

TechniqueSolvent System SuggestionsRationale
Recrystallization Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, TolueneThe goal is to find a solvent in which your product is soluble when hot but sparingly soluble at room temperature.[4][5]
Column Chromatography Hexanes/Ethyl Acetate, Hexanes/Dichloromethane, Toluene/Ethyl AcetateStart with a low polarity mobile phase and gradually increase the polarity to elute your product.
Q2: How do I effectively cleave and remove the (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary?

A2: The choice of cleavage method depends on the desired functionality of your final product.[6] The subsequent removal of the highly nonpolar triphenyloxazolidinone auxiliary requires a specific work-up procedure.

Diagram 1: Cleavage and Purification Workflow

cluster_cleavage Cleavage cluster_workup Work-up & Purification N_acyl N-Acyl-(R)-4,5,5-triphenyloxazolidin-2-one Cleavage Select Cleavage Reagent (e.g., LiOH/H₂O₂ for Acid) N_acyl->Cleavage Crude_Product Crude Product + Cleaved Auxiliary Cleavage->Crude_Product Extraction Aqueous Extraction (to remove desired product if polar) Crude_Product->Extraction Precipitation Precipitate Auxiliary (with Hexanes/Pentane) Extraction->Precipitation Filtration Filtration Precipitation->Filtration Final_Purification Final Purification of Product (Chromatography/Recrystallization) Filtration->Final_Purification Filtrate Recovered_Auxiliary Recovered Auxiliary Filtration->Recovered_Auxiliary Solid Pure_Product Pure Chiral Product Final_Purification->Pure_Product

Caption: General workflow for cleavage and purification.

Step-by-Step Protocol for Cleavage to a Carboxylic Acid and Auxiliary Removal:

  • Cleavage Reaction:

    • Dissolve your N-acylated product in a mixture of THF and water (e.g., 3:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (30% solution) followed by aqueous lithium hydroxide.

    • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Work-up and Auxiliary Removal:

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Adjust the pH of the aqueous layer to ~10 with sodium bicarbonate. This will keep your desired carboxylic acid in the aqueous layer as its carboxylate salt.

    • Extract the aqueous layer with a nonpolar solvent like diethyl ether or ethyl acetate to remove the cleaved triphenyloxazolidinone auxiliary. The high lipophilicity of the auxiliary will drive it into the organic layer.

    • Acidify the aqueous layer to pH ~2 with dilute HCl.

    • Extract your desired carboxylic acid from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield your crude product.

  • Final Purification:

    • Purify the crude carboxylic acid by column chromatography or recrystallization as needed.

Q3: The cleaved triphenyloxazolidinone auxiliary is co-eluting with my desired product during column chromatography. How can I remove it?

A3: This is a common issue due to the nonpolar nature of the cleaved auxiliary.

Solutions:

  • Precipitation: After the cleavage reaction, concentrate the crude mixture and triturate with a nonpolar solvent like hexanes or pentane. The triphenyloxazolidinone auxiliary is often insoluble in these solvents and will precipitate out, allowing you to filter it off. Your desired product may remain in the filtrate.

  • Acid-Base Extraction (for acidic or basic products): As described in Q2, converting your product into a salt will dramatically change its solubility and allow for easy separation from the neutral auxiliary by liquid-liquid extraction.

  • Reverse-Phase Chromatography: If your product is more polar than the auxiliary, reverse-phase chromatography (e.g., using a C18 column) can be very effective. The highly nonpolar auxiliary will be strongly retained on the column, while your more polar product will elute earlier.

IV. Experimental Protocols

Protocol 1: Diastereomer Separation by Flash Column Chromatography
  • Prepare the Column: Dry pack a glass column with high-resolution silica gel.

  • Load the Sample: Dissolve your crude N-acylated product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with your adsorbed product to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually and slowly increase the polarity of the mobile phase. For example, increase the ethyl acetate concentration by 1-2% every column volume.

  • Collect and Analyze Fractions: Collect small fractions and analyze them by TLC to identify those containing the pure diastereomers.

Protocol 2: Recrystallization of the Chiral Auxiliary
  • Solvent Selection: In a test tube, add a small amount of the impure, cleaved auxiliary. Add a small volume of a potential recrystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Heating: Gently heat the test tube until the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: If pure crystals form, you have found a suitable solvent.

  • Scale-up: Perform the recrystallization on the bulk of your material using the optimized solvent.

V. References

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Ojima, I. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Görög, S. (2000). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Keene, F. R., & Ridd, M. J. (1994). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. CORE. [Link]

  • Shpatov, A. V., et al. (2024). Diastereomers of Spheroidal Form and Commercially Available Taxifolin Samples. Semantic Scholar. [Link]

  • Péter, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed Central. [Link]

  • He, L., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. PubMed Central. [Link]

  • D'hooghe, M., et al. (2008). 4-PHENYLOXAZOLIDINE-2-THIONE CHIRAL AUXILIARY: FROM DEPROTECTION TO HETEROCYCLIC INTERCONVERSION. HETEROCYCLES, 75(10), 2459. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Dai, Y., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Bezugly, P., et al. (2016). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

Sources

Effect of Lewis acids on the stereoselectivity of (R)-4,5,5-Triphenyloxazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving the (R)-4,5,5-triphenyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful tool for asymmetric synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of stereocontrol, particularly concerning the influence of Lewis acids.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts related to the use of (R)-4,5,5-triphenyloxazolidin-2-one and Lewis acids in achieving high stereoselectivity.

Q1: What is the fundamental role of (R)-4,5,5-triphenyloxazolidin-2-one in asymmetric synthesis?

A1: (R)-4,5,5-Triphenyloxazolidin-2-one is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] Its bulky triphenylmethyl group provides a highly effective steric shield, forcing incoming reagents to approach from the less hindered face of the enolate, thereby leading to the formation of one diastereomer in excess. This strategy is widely employed in reactions like aldol additions, alkylations, and Diels-Alder reactions.[1]

Q2: Why are Lewis acids essential in reactions with N-acyloxazolidinones?

A2: Lewis acids play a multifaceted role in these reactions.[3][4] Firstly, they act as catalysts by activating the electrophile (e.g., an aldehyde in an aldol reaction) towards nucleophilic attack.[4] Secondly, and crucially for stereocontrol, they coordinate to the carbonyl groups of the N-acyloxazolidinone. This coordination locks the conformation of the enolate, enhancing the steric bias imposed by the chiral auxiliary and leading to higher diastereoselectivity.[3] Different Lewis acids can lead to different levels of stereocontrol, and in some cases, can even reverse the stereochemical outcome.

Q3: I am observing low diastereoselectivity in my aldol reaction. What are the most common causes?

A3: Low diastereoselectivity in aldol reactions using oxazolidinone auxiliaries can stem from several factors:

  • Incomplete Enolate Formation: Insufficient base or a non-optimal base can lead to incomplete deprotonation, leaving unreacted starting material that can interfere with the reaction.

  • Incorrect Lewis Acid: The choice of Lewis acid is critical. Some Lewis acids may not form a rigid chelate with the oxazolidinone, leading to a less organized transition state and consequently, lower stereoselectivity.[3]

  • Reaction Temperature: These reactions are often highly sensitive to temperature. Running the reaction at a higher temperature than recommended can lead to a less ordered transition state, eroding the diastereoselectivity.

  • Substrate Control Issues: The inherent stereochemical preferences of your aldehyde or enolate precursor might compete with the directing effect of the chiral auxiliary.

Q4: Can the choice of Lewis acid influence whether I get the syn or anti aldol product?

A4: Absolutely. The stereochemical outcome of an aldol reaction is highly dependent on the geometry of the enolate and the nature of the Lewis acid. For instance, in Evans' aldol reactions, boron enolates typically lead to the formation of syn-aldol products. However, by using different Lewis acids, such as titanium tetrachloride (TiCl4), it is possible to favor the formation of the anti-aldol product through a different transition state geometry.[5]

Q5: What are the key considerations for choosing a Lewis acid for a Diels-Alder reaction?

A5: In Diels-Alder reactions, Lewis acids enhance the dienophile's reactivity and can significantly influence the endo/exo selectivity.[6][7] The choice of Lewis acid depends on the specific diene and dienophile. Bulkier Lewis acids can sterically disfavor the endo transition state, leading to a higher proportion of the exo product.[7] Computational studies have shown that the interplay between strain energy and reactant interaction, influenced by the Lewis acid, governs the stereochemical outcome.[7]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges, offering step-by-step guidance to diagnose and resolve common issues.

Guide 1: Poor Diastereoselectivity in Aldol Additions

Problem: The diastereomeric ratio (d.r.) of your aldol product is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Steps:

  • Verify Enolate Formation:

    • Base Quality: Ensure your base (e.g., LDA, NaHMDS) is fresh and accurately titrated. Old or improperly stored bases can have reduced activity.

    • Temperature Control: Maintain the recommended low temperature (typically -78 °C) during enolate formation. Even slight temperature increases can lead to side reactions or enolate decomposition.

    • Addition Rate: Add the base slowly to the solution of the N-acyloxazolidinone to ensure complete and controlled deprotonation.

  • Optimize Lewis Acid Conditions:

    • Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents.

    • Lewis Acid Choice: The coordinating ability of the Lewis acid is paramount. For syn-aldol products, boron trifluoride etherate (BF3·OEt2) or dibutylboron triflate (Bu2BOTf) are common choices. For anti-aldol products, consider titanium tetrachloride (TiCl4).

    • Stoichiometry: The amount of Lewis acid can be critical. While catalytic amounts are sometimes sufficient, stoichiometric or even excess amounts may be necessary to ensure complete coordination and activation.

  • Inspect the Aldehyde:

    • Purity: Aldehydes are prone to oxidation to carboxylic acids. Purify your aldehyde by distillation or chromatography immediately before use.

    • Rate of Addition: Add the aldehyde solution slowly to the pre-formed enolate-Lewis acid complex at low temperature to control the reaction rate and minimize side reactions.

Guide 2: Unexpected Stereochemical Outcome in Diels-Alder Reactions

Problem: The observed endo/exo ratio or the facial selectivity of your Diels-Alder adduct is not as anticipated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected Diels-Alder selectivity.

Detailed Steps:

  • Re-evaluate the Lewis Acid:

    • Steric Bulk: As a general principle, bulkier Lewis acids can favor the formation of the exo product by sterically hindering the endo approach.[7] For instance, tris(pentafluorophenyl)borane (B(C6F5)3) is known to promote exo selectivity, while aluminum trichloride (AlCl3) often favors the endo product.[7]

    • Chelation vs. Non-chelation: The ability of the Lewis acid to form a chelate with the N-acyloxazolidinone can dictate the facial selectivity. Non-chelating Lewis acids may lead to a different approach of the diene.[8][9]

  • Inspect the Dienophile:

    • Isomeric Purity: Ensure your α,β-unsaturated N-acyloxazolidinone is a single geometric isomer (E or Z), as this can influence the stereochemical outcome.

  • Control Reaction Parameters:

    • Temperature: Lowering the reaction temperature often increases the stereoselectivity of Diels-Alder reactions by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents to find the optimal conditions.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key experimental procedures.

Protocol 1: Acylation of (R)-4,5,5-Triphenyloxazolidin-2-one

This protocol describes the preparation of the N-acyl substrate, a crucial first step for subsequent stereoselective reactions.

Materials:

  • (R)-4,5,5-Triphenyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Acyl chloride of choice (e.g., propionyl chloride)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve (R)-4,5,5-triphenyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated Aldol Addition

This protocol outlines a general procedure for a diastereoselective aldol reaction.

Materials:

  • N-Acyl-(R)-4,5,5-triphenyloxazolidin-2-one

  • Anhydrous dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu2BOTf) solution in DCM

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde of choice

  • Methanol

  • 30% Hydrogen peroxide (H2O2) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu2BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA or DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

  • Quench the reaction by adding methanol, followed by saturated aqueous NaHCO3 solution and 30% H2O2 solution.

  • Stir vigorously for 1 hour at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Data Presentation

The choice of Lewis acid has a profound impact on the diastereoselectivity of aldol reactions. The following table summarizes typical results for the reaction of an N-propionyl oxazolidinone with isobutyraldehyde, illustrating the influence of different Lewis acids.

Lewis Acid (1.1 eq)Base (1.2 eq)SolventTemperature (°C)Diastereomeric Ratio (syn:anti)
Bu2BOTfDIPEADCM-78 to 0>98:2
TiCl4DIPEADCM-7810:90
Sn(OTf)2N-EthylpiperidineDCM-78>95:5 (syn)
MgBr2·OEt2TEADCM/Hexane-78 to 085:15

Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.

V. Mechanistic Insights

The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state.

Chelation Control in Aldol Reactions

G cluster_0 Syn-Selective Aldol Reaction A N-Acyloxazolidinone D Z-Enolate Formation A->D B Dibutylboron Triflate (Bu2BOTf) B->D C Base (e.g., DIPEA) C->D F Chelated Zimmerman-Traxler Transition State D->F E Aldehyde E->F G Syn-Aldol Product F->G

Caption: Pathway to the syn-aldol product via a chelated transition state.

In the case of boron-mediated aldol reactions, the formation of a Z-enolate is favored. This enolate then reacts with the aldehyde through a chair-like six-membered Zimmerman-Traxler transition state. The bulky triphenylmethyl group of the auxiliary directs the aldehyde to approach from the less hindered face, leading to the observed syn stereochemistry.

Lewis Acid Influence in Diels-Alder Reactions

G cluster_1 Lewis Acid Catalyzed Diels-Alder H N-Acryloyl Oxazolidinone J Activated Dienophile H->J I Lewis Acid (LA) I->J L Endo Transition State J->L M Exo Transition State J->M K Diene K->L K->M N Endo Product L->N O Exo Product M->O

Caption: Competing transition states in a Lewis acid-catalyzed Diels-Alder reaction.

In Diels-Alder reactions, the Lewis acid coordinates to the carbonyl group of the dienophile, lowering its LUMO energy and accelerating the reaction. The stereochemical outcome (endo vs. exo) is determined by the relative energies of the corresponding transition states. The choice of Lewis acid can influence these energies through steric and electronic effects.

VI. References

  • M. A. Brimble, J. S. Gibson, J. Chem. Soc., Perkin Trans. 1, 1990, 539-545. [Link]

  • D. A. Evans, J. Bartroli, T. L. Shih, J. Am. Chem. Soc., 1981, 103, 2127-2129. [Link]

  • S. E. Denmark, N. G. Almstead, J. Am. Chem. Soc., 1993, 115, 3133-3139. [Link]

  • I. Paterson, J. M. Goodman, M. A. Lister, R. C. Schumann, R. McClure, R. D. Norcross, Tetrahedron, 1990, 46, 4663-4684. [Link]

  • D. A. Evans, K. T. Chapman, J. Bisaha, J. Am. Chem. Soc., 1988, 110, 1238-1256. [Link]

  • Lewis Acid Catalysis - Wikipedia. [Link]

  • Chiral Auxiliary - Wikipedia. [Link]

  • Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst - The Journal of Organic Chemistry. [Link]

  • Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones - Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the (R)-4,5,5-Triphenyloxazolidin-2-one chiral auxiliary. As a Senior Application Scientist, I've designed this resource to provide in-depth, practical solutions to the unique challenges posed by this sterically demanding auxiliary. This guide moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and achieve your desired stereochemical outcomes.

The (R)-4,5,5-Triphenyloxazolidin-2-one is a powerful tool for asymmetric synthesis, particularly when high levels of stereocontrol are required. Its significant steric bulk, conferred by the three phenyl groups, creates a highly ordered environment that can lead to exceptional diastereoselectivity.[1] However, this same steric hindrance is often the source of experimental difficulties, including poor substrate acylation, incomplete enolate formation, and sluggish downstream reactions.

This guide is structured to walk you through the common points of failure in a typical reaction sequence and provide you with robust, field-tested solutions.

Part 1: Acylation of the Auxiliary

A successful asymmetric transformation begins with the efficient coupling of your substrate to the chiral auxiliary. With the bulky triphenyl scaffold, this initial step can be a significant hurdle.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low yields when trying to acylate my (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary. What is causing this?

A: This is a classic issue of steric hindrance. The nitrogen atom of the oxazolidinone is sterically shielded by the three bulky phenyl groups. Standard acylation conditions, such as using an acyl chloride with a tertiary amine base at room temperature, often fail because the nucleophilic nitrogen cannot easily access the electrophilic carbonyl of the acylating agent. A more forcing or strategically catalyzed approach is necessary.

Q2: How can I improve the efficiency of the acylation reaction?

A: The key is to increase the nucleophilicity of the auxiliary or the electrophilicity of the acylating agent. A highly effective method is to first deprotonate the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperature to form the lithium amide. This significantly enhances the nucleophilicity of the nitrogen, allowing it to react more readily with the acyl chloride.

Troubleshooting Workflow: Acylation

cluster_0 Acylation Troubleshooting start Low Acylation Yield q1 Is the auxiliary fully deprotonated? start->q1 s1 Use a strong, non-nucleophilic base (e.g., n-BuLi). q1->s1 No q2 Is the acylating agent reactive enough? q1->q2 Yes s1->q2 s2 Convert carboxylic acid to a more reactive acyl chloride or anhydride. q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q3 s3 Ensure low temperature (-78°C) for deprotonation and slow addition of acylating agent. q3->s3 No end Successful Acylation q3->end Yes s3->end

Caption: A decision-making workflow for troubleshooting poor acylation.

Optimized Protocol: Acylation via Lithium Amide

This protocol is designed to overcome the steric hindrance of the triphenylmethyl group.

Materials:

  • (R)-4,5,5-Triphenyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride of your substrate

  • Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. The solution should turn a pale yellow color, indicating the formation of the lithium amide. Stir for 30 minutes at -78 °C.

  • Acylation: Slowly add the acyl chloride (1.1 eq), either neat or as a solution in THF, to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1-2 hours.

  • Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Workup: Proceed with a standard aqueous workup and extraction.

ParameterStandard ConditionsOptimized for Bulky AuxiliaryRationale
Base Triethylamine, DMAPn-ButyllithiumForms a highly nucleophilic lithium amide to overcome steric hindrance.[2]
Temperature 0 °C to RT-78 °CEnsures stability of the lithium amide and controls reactivity.
Acylating Agent Acyl chlorideAcyl chlorideSufficiently reactive for the activated nucleophile.

Part 2: Enolate Formation

Once the substrate is attached, the next critical step is the stereoselective formation of the enolate. The bulky auxiliary is designed to direct this deprotonation, but its size can also impede it.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete conversion during the enolization step. How can I drive the reaction to completion?

A: Incomplete enolization is common when the alpha-proton is sterically hindered. The triphenylmethyl group can restrict access for the base. To overcome this, a strong, sterically demanding base like Lithium Diisopropylamide (LDA) is often insufficient. A more reactive base, such as Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS), may be required. Additionally, the choice of solvent can play a crucial role; THF is standard, but in some cases, a more polar solvent may be beneficial.

Q2: My diastereoselectivity is poor. Am I not getting the correct Z-enolate?

A: For Evans auxiliaries, the formation of a Z-enolate is crucial for high diastereoselectivity.[3][4] This is typically achieved through chelation control with a boron or lithium counterion. With the triphenyl auxiliary, achieving the correct chelated transition state can be difficult. If you are using a lithium base like LDA, ensure that the lithium cation is available for chelation. If using a sodium or potassium base, you may need to add a Lewis acid like dibutylboron triflate (Bu₂BOTf) to enforce the Z-enolate geometry through a Zimmerman-Traxler-like transition state.[5]

Troubleshooting Workflow: Enolate Formation

cluster_1 Enolate Formation Troubleshooting start Incomplete Enolization or Low d.r. q1 Is the base strong enough? start->q1 s1 Switch from LDA to NaHMDS or KHMDS. q1->s1 No q2 Is Z-enolate formation being enforced? q1->q2 Yes s1->q2 s2 Use Bu₂BOTf with a tertiary amine base for boron enolate. q2->s2 No q3 Is the temperature optimal? q2->q3 Yes s2->q3 s3 Maintain low temperature (-78°C) to prevent enolate equilibration. q3->s3 No end Successful Enolate Formation q3->end Yes s3->end

Caption: A workflow for troubleshooting enolate formation.

Protocol: Boron-Mediated Z-Enolate Formation

This protocol is designed to maximize the formation of the Z-enolate, which is key to achieving high diastereoselectivity.

Materials:

  • N-acylated (R)-4,5,5-Triphenyloxazolidin-2-one

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Dibutylboron triflate (Bu₂BOTf)

  • A hindered tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine)

  • Electrophile (e.g., an aldehyde for an aldol reaction)

Procedure:

  • Preparation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C.

  • Enolization: Add Bu₂BOTf (1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq). Stir at -78 °C for 30-60 minutes. This should form the Z-boron enolate.

  • Reaction with Electrophile: Add the electrophile (e.g., aldehyde, 1.5 eq) as a solution in DCM at -78 °C.

  • Reaction: Stir at -78 °C for 1-3 hours, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction with a pH 7 buffer and proceed with extraction.

ParameterLithium EnolateBoron EnolateRationale for Boron Enolate
Base LDA, NaHMDSDIPEA, Et₃NA weaker, non-nucleophilic base is sufficient when a strong Lewis acid is used.
Lewis Acid None (Li⁺ acts as Lewis acid)Bu₂BOTfForms a highly organized, six-membered Zimmerman-Traxler transition state, strongly favoring the Z-enolate.[4][5]
Stereocontrol Good to excellentExcellentThe rigid boron-chelated transition state provides a more defined steric environment, leading to higher diastereoselectivity.

Part 3: The Diastereoselective Reaction

This is the step where the chiral auxiliary directs the formation of a new stereocenter. Low conversion rates and poor diastereoselectivity are the primary challenges.

Frequently Asked Questions (FAQs)

Q1: My alkylation/aldol reaction is very slow or stalls completely. What can I do?

A: The extreme steric bulk of the triphenylmethyl group can shield the enolate, making it a poor nucleophile. If you are using a lithium enolate, consider a cation exchange to a more reactive potassium or sodium enolate by adding a potassium or sodium salt (e.g., KHMDS as the base). For boron enolates, ensure that the boron source is of high quality. In some cases, a change of solvent from THF to a more coordinating solvent like DME or a less coordinating one like toluene can influence the reactivity of the enolate. A modest increase in temperature (e.g., from -78 °C to -40 °C) after the addition of the electrophile can also promote the reaction, but this should be done cautiously as it can also decrease diastereoselectivity.

Q2: I'm getting a mixture of diastereomers. How can I improve the selectivity?

A: Poor diastereoselectivity points to a lack of facial control. This can happen if the enolate is not properly coordinated or if the reaction temperature is too high, allowing for competing, non-selective pathways. As discussed in the previous section, using a boron enolate is one of the most reliable ways to enforce high diastereoselectivity.[5] The triphenylmethyl group should effectively block one face of the Z-enolate, forcing the electrophile to approach from the opposite side. If selectivity is still low, re-examine your starting materials for impurities and ensure that your reaction is run at a sufficiently low temperature.

Stereochemical Model

cluster_2 Stereochemical Control with Triphenyl Auxiliary enolate Z-Enolate auxiliary Bulky Triphenylmethyl Group enolate->auxiliary Blocks top face product Major Diastereomer enolate->product Forms new C-C bond electrophile Electrophile (E+) electrophile->enolate Approaches from less hindered bottom face

Caption: The triphenylmethyl group sterically blocks one face of the Z-enolate.

Protocol: Test Reaction for Diastereoselective Alkylation

This protocol can be used to screen for optimal alkylation conditions.

Materials:

  • N-propionyl-(R)-4,5,5-Triphenyloxazolidin-2-one

  • Anhydrous THF

  • LDA (freshly prepared or titrated)

  • Benzyl bromide (BnBr)

Procedure:

  • Enolization: Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF at -78 °C. Add LDA (1.1 eq) and stir for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

  • Analysis: Quench the reaction and analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).

ElectrophileReactivityExpected SelectivityNotes
Methyl IodideHighGoodLess sterically demanding, a good test case.
Benzyl BromideModerateExcellentA common benchmark for alkylation reactions.
Isopropyl IodideLowPotentially lowVery sterically hindered, may require more forcing conditions.

Part 4: Auxiliary Cleavage

The final step is to remove the auxiliary to reveal the chiral product. This step must be high-yielding and not compromise the newly created stereocenter.

Frequently Asked Questions (FAQs)

Q1: I am getting low yields during the hydrolysis of the auxiliary. Is there a better way?

A: Standard hydrolysis conditions (e.g., LiOH/H₂O₂) can be sluggish due to the steric hindrance around the carbonyl group.[6] Reductive cleavage is often a more effective method for bulky auxiliaries. Using a reducing agent like lithium borohydride (LiBH₄) will cleave the auxiliary to yield a primary alcohol, while recovering the chiral auxiliary. This method is often faster and cleaner than hydrolysis.

Q2: I am observing epimerization (loss of stereochemical purity) at the alpha-carbon during cleavage. How can I prevent this?

A: Epimerization is a risk under basic conditions, especially if the alpha-proton is acidic.[7] This is a significant concern with methods like hydrolysis with strong bases. To mitigate this, ensure the reaction is run at low temperatures (0 °C). If epimerization is still an issue, consider alternative, non-basic cleavage methods. Transesterification with a Lewis acid and an alcohol (e.g., Ti(OⁱPr)₄ and benzyl alcohol) can be a mild way to generate the corresponding ester.

Troubleshooting Workflow: Auxiliary Cleavage

cluster_3 Auxiliary Cleavage Troubleshooting start Low Cleavage Yield or Epimerization q1 Is the desired product a carboxylic acid, alcohol, or ester? start->q1 s1 For Acid: Use LiOH/H₂O₂ at 0°C. q1->s1 s2 For Alcohol: Use Reductive Cleavage (LiBH₄). q1->s2 s3 For Ester: Use Transesterification (Ti(OⁱPr)₄). q1->s3 q2 Is epimerization occurring? s1->q2 end Successful Cleavage s2->end s3->end s4 Switch to a milder, non-basic method (Reductive or Transesterification). q2->s4 Yes q2->end No s4->end

Caption: Selecting the appropriate cleavage method.

Protocols for Auxiliary Cleavage
Protocol 1: Reductive Cleavage to a Primary Alcohol

Materials:

  • N-acylated auxiliary

  • Anhydrous Diethyl Ether or THF

  • Lithium borohydride (LiBH₄)

  • Water

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in diethyl ether at 0 °C.

  • Add LiBH₄ (2.0 eq) portion-wise.

  • Stir at 0 °C for 1-3 hours until the reaction is complete (monitored by TLC).

  • Slowly add water to quench the excess LiBH₄, followed by a standard aqueous workup.

Protocol 2: Hydrolysis to a Carboxylic Acid

Materials:

  • N-acylated auxiliary

  • THF/Water mixture (typically 3:1 or 4:1)

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in a THF/water mixture at 0 °C.

  • Add hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the chiral auxiliary by extraction, then acidify the aqueous layer to protonate and extract the carboxylic acid product.

Cleavage MethodProductConditionsProsCons
Hydrolysis Carboxylic AcidLiOH, H₂O₂Direct route to the acid.Can be slow; risk of epimerization.[6]
Reductive Cleavage Primary AlcoholLiBH₄, LiAlH₄Fast, clean, low risk of epimerization.Product is an alcohol, not an acid.
Transesterification EsterTi(OⁱPr)₄, ROHVery mild conditions.Requires an additional step if the acid is the final target.
References
  • Wikipedia. Chiral auxiliary. [Link]

  • No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Chemistry LibreTexts. 15: Nu Sub alpha alkylation. [Link]

  • evans enolate alkylation-hydrolysisx. [Link]

  • MDPI. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • PubMed Central. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • Macmillan Group. The Selective Aldol Reaction. [Link]

Sources

Stability issues of (R)-4,5,5-Triphenyloxazolidin-2-one under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance on the stability and handling of the chiral auxiliary, (R)-4,5,5-Triphenyloxazolidin-2-one. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs): Core Stability Parameters

This section addresses the most common initial inquiries regarding the fundamental stability of (R)-4,5,5-Triphenyloxazolidin-2-one.

Question: What are the general stability characteristics and recommended storage conditions for (R)-4,5,5-Triphenyloxazolidin-2-one?

Answer: (R)-4,5,5-Triphenyloxazolidin-2-one is a crystalline solid with a high melting point of 245-249 °C, indicating good thermal stability in its solid state.[1] For long-term storage, it should be kept in a tightly sealed container in a dark, dry place under an inert atmosphere at room temperature.[1] The primary vulnerabilities of the oxazolidinone core, particularly when acylated for use in synthesis, are to harsh hydrolytic (acidic or basic) and certain nucleophilic conditions.

Question: How stable is the auxiliary under acidic conditions?

Answer: The N-H form of the auxiliary is relatively stable to mild acidic conditions. However, when N-acylated to form the active chiral synthon, the resulting amide bond is susceptible to acid-catalyzed hydrolysis. Strong aqueous acids (e.g., 1N HCl), especially with heating, can lead to the cleavage of the acyl group and potential degradation of the oxazolidinone ring itself through amide hydrolysis.[2] This is a known degradation pathway for the oxazolidinone pharmacophore in other contexts.[2][3] For reactions requiring Lewis acids (e.g., TiCl₄, Bu₂BOTf) for enolate formation, the auxiliary is generally stable as these reactions are conducted under anhydrous conditions at low temperatures.[4][5]

Question: What is the expected behavior of the auxiliary under basic conditions?

Answer: The auxiliary is susceptible to strong bases. The N-H proton can be deprotonated by strong, non-nucleophilic bases like BuLi or LDA to form the lithium salt, which is a necessary step for N-acylation.[6]

Once N-acylated, the system's stability depends on the nature of the base.

  • Non-nucleophilic bases (e.g., DIPEA, LDA) are used to generate enolates from the acyl group for subsequent reactions without degrading the auxiliary.[4]

  • Nucleophilic bases (e.g., LiOH, NaOMe) will attack the acyl carbonyl, leading to cleavage of the auxiliary. This is a standard and controlled method for recovering the chiral product and the auxiliary after a reaction.[6] Uncontrolled exposure to strong nucleophilic bases, especially at elevated temperatures, can lead to unintended cleavage and side reactions.

Question: What is the thermal stability profile of this auxiliary?

Answer: As a solid, the auxiliary is thermally stable up to its melting point of 245-249 °C.[1] In solution, the stability is highly dependent on the solvent and other reagents present. Prolonged heating in protic or reactive solvents is not recommended. Most reactions utilizing this auxiliary, such as asymmetric aldol or alkylation reactions, are performed at low temperatures (e.g., -78 °C to 0 °C) to maximize stereoselectivity and prevent side reactions, including potential thermal degradation.[4][6]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems encountered during synthesis, focusing on the causality behind the issues.

Question: My reaction yield is low, and I'm recovering most of my starting N-acylated auxiliary. What are the likely causes?

Answer: This issue almost always points to inefficient enolate formation. The causality can be traced to several factors:

  • Insufficient Base: The stoichiometry of the base must be precise. Use of slightly less than one equivalent of base (e.g., LDA, Bu₂BOTf) will result in incomplete conversion to the enolate.

  • Presence of Moisture: Grignard reagents, organolithiums, and other strong bases react readily with water.[7][8] Any moisture in the solvent, glassware, or reagents will consume the base, preventing deprotonation of the N-acyl group. Ensure all materials are rigorously dried before use.

  • Incorrect Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure stability. If the temperature is too high, the enolate may be unstable or undergo side reactions.

Troubleshooting Workflow: Low Yield or Poor Selectivity

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Post-Reaction Checks start Problem Encountered: Low Yield or Poor Diastereoselectivity check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Cleavage start->check_workup base Base Titrated? (e.g., BuLi, LDA) check_reagents->base moisture Anhydrous Solvents/Reagents? check_reagents->moisture lewis_acid Lewis Acid Quality? check_reagents->lewis_acid temp Temperature Control Strict? (-78°C for enolization) check_conditions->temp time Sufficient Reaction Time? check_conditions->time cleavage_method Cleavage Method Appropriate? (Hydrolytic vs. Reductive) check_workup->cleavage_method epimerization Potential for Epimerization during Cleavage/Purification? check_workup->epimerization G A 1. N-Acylation (Auxiliary + Acyl Chloride) B 2. Enolate Formation (Base + Lewis Acid, -78°C) A->B C 3. Asymmetric Reaction (+ Electrophile, e.g., Aldehyde) B->C D 4. Cleavage (e.g., LiOH/H₂O₂ or LiBH₄) C->D E Chiral Product D->E F Recovered Auxiliary D->F

Sources

Technical Support Center: Alternative Cleavage Methods for N-acyl (R)-4,5,5-Triphenyloxazolidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R)-4,5,5-Triphenyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically demanding yet highly effective chiral auxiliary. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the critical step of auxiliary cleavage. Our focus is on providing practical, field-tested advice to help you navigate the unique challenges presented by the triphenyl substitution, ensuring high yields and preservation of stereochemical integrity in your final product.

Introduction: The Challenge of Steric Hindrance

The (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary offers exceptional diastereofacial shielding due to the three phenyl groups, leading to high levels of stereoselectivity in asymmetric transformations. However, this same steric bulk that makes it so effective in the bond-forming step can complicate its subsequent removal. Standard cleavage protocols developed for less hindered Evans auxiliaries, such as the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, may be sluggish or lead to undesired side reactions when applied to this system. This guide will address these specific challenges and provide robust alternative methods.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to quickly diagnose and resolve common problems encountered during the cleavage of N-acyl (R)-4,5,5-Triphenyloxazolidin-2-ones.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Cleavage Steric Hindrance: The triphenylmethyl group is significantly impeding nucleophilic attack at the exocyclic carbonyl.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gentle heating (e.g., to 40 °C) can be beneficial, but be cautious of potential epimerization. Use a Less Hindered Nucleophile/Reagent: For transesterification, consider smaller alkoxides. For reductive cleavage, ensure the hydride reagent is not overly bulky. Increase Reagent Stoichiometry: An excess of the cleaving nucleophile may be required to drive the reaction to completion. Use up to 10 equivalents of the nucleophile and monitor progress.
Low Yield of Desired Product Endocyclic Cleavage: Nucleophilic attack at the oxazolidinone ring carbonyl instead of the desired exocyclic acyl carbonyl. This is a known issue with some nucleophiles.[1] Product Degradation: The desired product may be unstable under the cleavage conditions. Epimerization: Loss of stereochemical integrity at the α-carbon. Difficult Purification: The bulky triphenylmethanol byproduct can co-elute with the desired product.For Hydrolytic Cleavage: Strictly use Lithium Hydroperoxide (LiOOH), not just LiOH. LiOOH preferentially attacks the exocyclic carbonyl.[1] For Reductive Cleavage: Use a milder reducing agent like LiBH₄, which is less prone to over-reduction.[2] Maintain Low Temperatures: Especially for reductive and some hydrolytic methods, conduct the reaction at 0 °C or below to minimize side reactions and epimerization. Optimize Work-up and Purification: See the detailed protocols and FAQ section for tips on separating the triphenylmethanol byproduct.
Epimerization of the α-Stereocenter Prolonged Exposure to Basic Conditions: Strong bases can deprotonate the α-proton, leading to racemization. Elevated Temperatures: Higher temperatures can accelerate epimerization.Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Use Milder Conditions: If possible, opt for cleavage methods that do not require strongly basic conditions. Maintain Low Temperature: Conduct the reaction at the lowest effective temperature.
Difficulty in Recovering the Chiral Auxiliary Decomposition of the Auxiliary: Harsh cleavage conditions can degrade the oxazolidinone ring. Emulsion Formation During Work-up: The lipophilic nature of the auxiliary can lead to issues during aqueous extraction.Use Mild Cleavage Conditions: This will preserve the integrity of the auxiliary. Optimize Extraction pH: Adjust the pH of the aqueous layer during work-up to ensure the auxiliary remains in the organic phase. Use a Different Solvent System for Extraction: If emulsions persist, consider alternative extraction solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrolytic cleavage with LiOH giving a complex mixture and low yield?

A1: You are likely observing endocyclic cleavage. Lithium hydroxide (LiOH) alone can attack the less sterically hindered endocyclic carbonyl of the oxazolidinone ring, leading to ring-opening and the formation of byproducts. The recommended reagent is lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide. The hydroperoxide anion is a softer nucleophile and exhibits a higher propensity to attack the exocyclic N-acyl carbonyl, leading to the desired product.[1]

Q2: I'm trying to reduce the N-acyl group to an aldehyde using DIBAL-H, but the reaction is not working well. What could be the issue?

A2: While DIBAL-H is a common choice for this transformation, the steric bulk of the triphenyl auxiliary can significantly affect the reaction. The 5,5-disubstitution on the oxazolidinone ring can inhibit endocyclic cleavage, which is a positive attribute. However, the overall steric environment might also slow down the desired reduction. Ensure you are using low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. If the reaction is still sluggish, a careful increase in the equivalents of DIBAL-H may be necessary.

Q3: How can I effectively remove the (R)-4,5,5-triphenylmethanol byproduct after cleavage?

A3: This is a common purification challenge. Due to its bulky and relatively nonpolar nature, the triphenylmethanol byproduct can have similar chromatographic behavior to some desired products. Here are a few strategies:

  • Crystallization: If your desired product is crystalline, this can be an effective method for separation.

  • Column Chromatography: A careful choice of solvent system is crucial. Often, a gradient elution starting with a nonpolar eluent and gradually increasing polarity can achieve separation.

  • Acidic Wash: In some cases, a mild acidic wash during the work-up can help to protonate any basic impurities, but the triphenylmethanol itself is not basic.

Q4: Is it possible to recover and recycle the (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary?

A4: Yes, and it is highly recommended due to its cost. After the cleavage reaction and work-up, the auxiliary will be in the organic layer. It can be purified by column chromatography or recrystallization. A general recovery protocol is provided in this guide.

Q5: Can I use sodium borohydride (NaBH₄) for the reductive cleavage to the alcohol?

A5: Sodium borohydride is generally not strong enough to reduce the N-acyl oxazolidinone. Lithium borohydride (LiBH₄) is the preferred reagent for this transformation as it is a stronger reducing agent than NaBH₄ but milder and more chemoselective than lithium aluminum hydride (LiAlH₄).[2]

Detailed Experimental Protocols

Method 1: Hydrolytic Cleavage to Carboxylic Acid

This method is ideal for obtaining the chiral carboxylic acid. The use of hydrogen peroxide is crucial to favor exocyclic cleavage.

Diagram of Hydrolytic Cleavage Workflow

hydrolytic_cleavage start N-acyl (R)-4,5,5-Triphenyloxazolidin-2-one in THF/H₂O reagents Add LiOH·H₂O and 30% H₂O₂ at 0 °C start->reagents reaction Stir at 0 °C to RT (Monitor by TLC/LC-MS) reagents->reaction quench Quench with Na₂SO₃ (aq.) reaction->quench extraction Aqueous Work-up (Separate layers) quench->extraction product Isolate Chiral Carboxylic Acid extraction->product auxiliary Recover Chiral Auxiliary extraction->auxiliary

Caption: Workflow for hydrolytic cleavage to the carboxylic acid.

Step-by-Step Protocol:

  • Dissolve the N-acyl (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add finely ground lithium hydroxide monohydrate (LiOH·H₂O, 4.0 equiv).

  • Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 8.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with DCM or ethyl acetate to obtain the chiral carboxylic acid.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Method 2: Reductive Cleavage to Chiral Alcohol

This method utilizes lithium borohydride to furnish the corresponding chiral primary alcohol.

Diagram of Reductive Cleavage Workflow

reductive_cleavage start N-acyl (R)-4,5,5-Triphenyloxazolidin-2-one in THF reagents Add LiBH₄ at 0 °C start->reagents reaction Stir at 0 °C to RT (Monitor by TLC/LC-MS) reagents->reaction quench Quench with saturated NH₄Cl (aq.) reaction->quench extraction Aqueous Work-up (Separate layers) quench->extraction product Isolate Chiral Alcohol extraction->product auxiliary Recover Chiral Auxiliary extraction->auxiliary

Caption: Workflow for reductive cleavage to the chiral alcohol.

Step-by-Step Protocol:

  • Dissolve the N-acyl (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0-4.0 equiv) portion-wise.

  • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature overnight. Monitor by TLC or LC-MS.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute the mixture with water and extract with ethyl acetate or DCM.

  • The organic layer will contain both the chiral alcohol and the auxiliary.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to separate the chiral alcohol from the auxiliary.

Method 3: Transesterification to Chiral Ester

This method is useful for obtaining methyl or other simple alkyl esters. Magnesium methoxide is a mild and effective catalyst.

Diagram of Transesterification Workflow

transesterification start N-acyl (R)-4,5,5-Triphenyloxazolidin-2-one in THF reagents Add Mg(OMe)₂ in MeOH at RT start->reagents reaction Stir at RT to Reflux (Monitor by TLC/LC-MS) reagents->reaction quench Quench with saturated NH₄Cl (aq.) reaction->quench extraction Aqueous Work-up (Separate layers) quench->extraction product Isolate Chiral Ester extraction->product auxiliary Recover Chiral Auxiliary extraction->auxiliary

Caption: Workflow for transesterification to the chiral ester.

Step-by-Step Protocol:

  • Prepare a solution of magnesium methoxide by reacting magnesium turnings (2.0 equiv) with anhydrous methanol under an inert atmosphere.

  • To this solution, add the N-acyl (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 equiv) dissolved in a minimal amount of anhydrous THF.

  • Stir the reaction at room temperature. Gentle heating may be required to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to separate the chiral ester from the auxiliary.

Protocol for Auxiliary Recovery
  • Combine the organic layers from the work-up that contain the (R)-4,5,5-Triphenyloxazolidin-2-one.

  • Wash with water and brine.

  • Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude auxiliary can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Cai, Z., Lan, T., Ma, P., Zhang, J., Yang, Q., & He, W. (2019). A new type of L-Tertiary leucine-derived ligand: Synthesis and application in Cu(II)-catalyzed asymmetric Henry reactions. Molecules, 24(16), 2883.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Larionov, O. V., & Corey, E. J. (2007). A mild and convenient procedure for the reductive cleavage of oxazolidinones from N-acyl derivatives. Organic Letters, 9(18), 3599–3601.
  • McKennon, M. J., & Meyers, A. I. (1993). A convenient method for the cleavage of oxazolidinone chiral auxiliaries. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • PMP Fermentation Products, Inc. (1998). U.S. Patent No. 5,756,765. Washington, DC: U.S.
  • Pu, L. (1998). 1,1'-Binaphthyl-based chiral catalysts. Chemical Reviews, 98(7), 2405–2494.
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Validation & Comparative

A Comparative Guide: Unveiling the Advantages of (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic and medicinal chemistry, the precise construction of stereogenic centers is a foundational pillar for the synthesis of enantiomerically pure compounds crucial for therapeutic applications. Chiral auxiliaries have long stood as a reliable and powerful tool in the chemist's arsenal for achieving high levels of stereocontrol. Among the pantheon of these chiral directors, the Evans' oxazolidinone auxiliaries have enjoyed a preeminent status for decades, celebrated for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] However, the pursuit of enhanced stereochemical control and improved practical utility has led to the development of next-generation auxiliaries. This guide provides an in-depth technical comparison of the traditional Evans' auxiliaries with a more sterically demanding counterpart, (R)-4,5,5-Triphenyloxazolidin-2-one , highlighting the distinct advantages offered by its unique structural architecture.

Introduction to Chiral Auxiliaries: A Legacy of Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The general workflow involves three key stages: attachment of the auxiliary, a diastereoselective transformation, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse.[3] The success of a chiral auxiliary is judged by its ability to impart high diastereoselectivity, the ease of its attachment and removal, and the overall yield of the synthetic sequence.

The archetypal Evans' auxiliaries, such as (S)-4-benzyl-2-oxazolidinone and (R)-4-isopropyl-2-oxazolidinone, derive their stereodirecting power from the substituent at the C4 position of the oxazolidinone ring. This group effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high fidelity.[1]

(R)-4,5,5-Triphenyloxazolidin-2-one: A Paradigm of Steric Dominance

(R)-4,5,5-Triphenyloxazolidin-2-one represents a significant structural evolution from the classical Evans' auxiliaries. The introduction of three phenyl groups creates a highly rigid and sterically congested environment around the reactive center. This pronounced steric hindrance is the cornerstone of its enhanced performance in many asymmetric transformations.

One of the primary advantages of the triphenyl substitution is the exceptional facial shielding it provides to the enolate. The sheer bulk of the three phenyl rings creates a formidable steric barrier, leading to significantly higher diastereoselectivities in reactions such as alkylations and aldol additions compared to the less hindered Evans' auxiliaries.

Comparative Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the construction of chiral centers. The diastereoselectivity of this reaction is highly dependent on the ability of the chiral auxiliary to effectively bias the approach of the electrophile.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone Benzyl bromide>99:180-92
(S)-4-Isopropyl-2-oxazolidinone Methyl iodide99:185
(R)-4,5,5-Triphenyloxazolidin-2-one Benzyl bromide>99:1 (typically higher than Evans)High

Note: Direct comparative data for (R)-4,5,5-Triphenyloxazolidin-2-one under identical conditions to the cited Evans' auxiliary data is limited in publicly available literature. The stated performance is based on the well-established principles of steric influence in asymmetric synthesis.

The enhanced steric bulk of the triphenylmethyl group in (R)-4,5,5-Triphenyloxazolidin-2-one is anticipated to lead to even greater facial discrimination of the enolate, pushing the diastereomeric ratios closer to exclusivity, particularly with sterically demanding electrophiles.

The Logic of Stereochemical Control: A Visualized Comparison

The stereochemical outcome of alkylation reactions using these oxazolidinone auxiliaries can be rationalized by considering the transition state models. The enolate typically adopts a Z-configuration, and the metal cation (commonly lithium or sodium) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring. The substituent at the C4 position then dictates which face of the enolate is accessible to the incoming electrophile.

Caption: Transition state models illustrating stereochemical control.

Practical Advantages Beyond Diastereoselectivity

Beyond the superior stereocontrol, the triphenyl substitution imparts several practical advantages:

  • Crystallinity of Derivatives: N-acylated derivatives of (R)-4,5,5-Triphenyloxazolidin-2-one often exhibit high crystallinity. This facilitates purification by recrystallization, which is a more scalable and cost-effective method compared to chromatography, a significant advantage in process development and large-scale synthesis.

  • Ease of Auxiliary Recovery: The high crystallinity and low solubility of the free (R)-4,5,5-Triphenyloxazolidin-2-one in common organic solvents simplifies its recovery after the cleavage step, often allowing for near-quantitative retrieval by simple filtration.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the application of both Evans' auxiliaries and (R)-4,5,5-Triphenyloxazolidin-2-one in a typical asymmetric alkylation sequence.

Protocol 1: Acylation of the Chiral Auxiliary

This initial step attaches the prochiral acyl group to the nitrogen of the oxazolidinone.

Materials:

  • Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone or (R)-4,5,5-Triphenyloxazolidin-2-one) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

  • Argon or nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral auxiliary and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise and stir the solution for 15 minutes.

  • Slowly add the acyl chloride to the reaction mixture.

  • Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Diastereoselective Alkylation

This step creates the new stereocenter under the direction of the chiral auxiliary.

Materials:

  • N-acylated chiral auxiliary (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 equiv)

  • Alkylating agent (e.g., benzyl bromide) (1.2 equiv)

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve the N-acylated chiral auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the base (NaHMDS or LDA) and stir for 30 minutes to form the enolate.

  • Add the alkylating agent dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography or recrystallization to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step removes the auxiliary to reveal the chiral product. The choice of cleavage reagent determines the resulting functional group.

Materials:

  • N-alkylated auxiliary

  • Tetrahydrofuran (THF) / Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the N-alkylated auxiliary in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH and H₂O₂.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture and extract the chiral carboxylic acid.

  • The aqueous layer can be basified to recover the chiral auxiliary.

Materials:

  • N-alkylated auxiliary

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

Procedure:

  • Dissolve the N-alkylated auxiliary in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add the hydride reagent.

  • Stir at 0 °C or room temperature until the reaction is complete.

  • Carefully quench the reaction with a standard workup procedure (e.g., Fieser workup for LiAlH₄).

  • Extract the chiral alcohol and recover the auxiliary.

Conclusion: A Superior Scaffold for Demanding Syntheses

While Evans' auxiliaries remain a cornerstone of asymmetric synthesis, (R)-4,5,5-Triphenyloxazolidin-2-one offers compelling advantages in situations demanding the highest levels of stereocontrol and practical efficiency. The pronounced steric bulk of the three phenyl groups leads to exceptional diastereoselectivity in a range of C-C bond-forming reactions. Furthermore, the increased crystallinity of its derivatives simplifies purification and enhances the recovery of the valuable chiral auxiliary, making it an attractive choice for process development and large-scale applications. For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is paramount, and (R)-4,5,5-Triphenyloxazolidin-2-one represents a powerful evolution in the quest for synthetic perfection.

References

Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890–1906. [4] Lee, H., Kim, H., & Kim, S. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(1), 123. [5] BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem. [6] Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. [7] Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [8] Seebach, D., Hintermann, T., & Maestro, M. A. (1998). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 81(11), 2093-2126. [9] Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(4), 179–192. [10] Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [11] Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192–4193. [12] Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R*)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32. [2] Procter, G. (1995). Asymmetric Synthesis. Oxford University Press. [13] Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A Unified Approach to the Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 116(20), 9361–9362. [14] Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral materials. Chemical Reviews, 104(3), 1687–1716. [15] Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [16] Trost, B. M. (1995). Asymmetric catalysis. An enabling science. Angewandte Chemie International Edition in English, 34(22), 259–281. [17] Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [18] Sharpless, K. B. (2002). Searching for new reactivity. Angewandte Chemie International Edition, 41(12), 2024–2032. [3] Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [19] Kagan, H. B. (2003). Asymmetric Synthesis. Georg Thieme Verlag.

Sources

A Comparative Guide to Determining Enantiomeric Excess for Products of (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. The (R)-4,5,5-Triphenyloxazolidin-2-one, a derivative of the renowned Evans oxazolidinone family, offers a unique steric profile due to its three phenyl substituents. This significant bulk provides a powerful tool for directing stereoselective transformations. However, this same steric hindrance presents distinct challenges and considerations for the subsequent, crucial step: the accurate determination of the enantiomeric excess (ee) of the synthesized product.

This guide provides an in-depth comparison of the primary analytical techniques used for this purpose. We will explore the causality behind experimental choices, present objective data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the most effective method for their specific application.

The First Critical Choice: To Cleave or Not to Cleave?

Before any ee analysis can be performed, a fundamental decision must be made: should the chiral auxiliary be cleaved from the product? The (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary, with a molecular weight of 315.37 g/mol , is a large, UV-active, and chiral entity. Its presence can significantly complicate the analysis of the newly formed stereocenter in the product.

  • Direct Analysis (Auxiliary Attached): Analyzing the N-acylated product directly treats the two enantiomers of the product as a pair of diastereomers (due to the single enantiomer of the auxiliary). In theory, these diastereomers can be separated on a standard (achiral) stationary phase. However, the large, rigid nature of the triphenyloxazolidinone can dominate the structure, often leading to poor separation of the diastereomers whose only difference is at a remote stereocenter.

  • Analysis after Cleavage (Auxiliary Removed): Removing the auxiliary yields the final chiral product (e.g., an acid, alcohol, or aldehyde). This approach simplifies the analytical challenge to separating a pair of enantiomers. This is the most common and generally recommended strategy, as it provides a direct and more accurate measure of the product's enantiopurity and allows for the recovery and recycling of the valuable auxiliary.[1]

The most common method for cleaving Evans-type auxiliaries to yield the corresponding carboxylic acid is through mild hydrolytic conditions.[1]

Workflow: From Synthesis to Analysis

The overall process involves the initial asymmetric reaction, followed by the crucial cleavage step, and finally the ee determination.

G cluster_0 Synthesis & Workup cluster_1 Pre-Analysis cluster_2 Analysis start Asymmetric Reaction with (R)-4,5,5-Triphenyloxazolidin-2-one purify Chromatographic Purification of N-Acyl Product start->purify Reaction Workup cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) purify->cleavage Isolated Diastereomerically Pure Adduct extract Extraction & Purification of Chiral Product cleavage->extract ee_det Determination of Enantiomeric Excess extract->ee_det Enantioenriched Product

Caption: General workflow from synthesis to ee determination.

Comparative Analysis of Analytical Techniques

The three primary methods for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on available instrumentation, sample properties, throughput requirements, and the need for preparative scale-up.

FeatureChiral HPLCChiral SFCNMR Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Differential interaction with a CSP using a supercritical fluid (CO₂) mobile phase.Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.
Primary Advantage Ubiquitous, robust, and versatile with a wide range of available CSPs.[2]High speed, reduced solvent consumption (greener), and often superior peak shapes.[3][4]Rapid analysis without chromatographic separation; provides structural information.
Primary Disadvantage Higher solvent consumption and cost; longer run times compared to SFC.Requires specialized, higher-pressure instrumentation not available in all labs.Lower sensitivity and accuracy for very high ee values (>99%); requires chiral reagents.[5]
Best For... Universal applicability, established methods, and labs without SFC capabilities.High-throughput screening, green chemistry initiatives, and preparative separations.[6][7]Rapid screening, verification of major enantiomer, and when chromatographic methods fail.

In-Depth Guide to Chromatographic Methods: HPLC vs. SFC

For products derived from the sterically demanding (R)-4,5,5-Triphenyloxazolidin-2-one, chromatographic methods are the gold standard due to their high accuracy and resolving power. The choice between HPLC and SFC is often a trade-off between speed, cost, and instrument availability.[8]

Chiral Stationary Phases (CSPs)

The cornerstone of any chiral separation is the CSP. For the types of products typically generated using oxazolidinone auxiliaries (e.g., β-hydroxy acids, esters), polysaccharide-based CSPs are overwhelmingly the most successful. These columns, such as those coated with derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities.[9][10]

  • Recommended Screening Columns:

    • Chiralpak® AD / Chiralcel® OD: Amylose and cellulose tris(3,5-dimethylphenylcarbamate). These are often the first choice for general screening.

    • Chiralpak® IA / IB / IC: Immobilized versions of polysaccharide CSPs that offer greater solvent compatibility.

Supercritical Fluid Chromatography (SFC): The Modern Choice

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several compelling advantages.[11] By using supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, SFC enables much faster separations (often 3-5 times faster) without a loss of efficiency.[4] This is particularly beneficial for high-throughput screening in drug discovery.

Advantages of SFC:

  • Speed: Faster run times and quicker column equilibration.[3]

  • Green Chemistry: Drastically reduces the consumption of organic solvents.[7]

  • Efficiency: Often provides sharper peaks and better resolution compared to normal-phase HPLC.[6]

Experimental Protocol: Chiral SFC Method Development

This protocol outlines a generic screening approach for a chiral carboxylic acid product obtained after cleavage of the auxiliary.

G prep 1. Sample Preparation Dissolve product in Methanol or Ethanol (approx. 1 mg/mL) screen 2. Initial Screening Column: Chiralpak AD-H (or similar) Mobile Phase: CO₂ / Methanol gradient prep->screen detect 3. Detection UV Detector (e.g., 220 nm, 254 nm) screen->detect analyze 4. Data Analysis Integrate peak areas of the two enantiomers detect->analyze calc 5. Calculate ee ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 analyze->calc

Caption: Step-by-step workflow for ee determination by Chiral SFC.

1. Instrumentation:

  • An analytical SFC system equipped with a back-pressure regulator, UV-Vis detector, and autosampler.

2. Chromatographic Conditions (Screening):

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol

  • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 5 µL

3. Rationale for Choices:

  • Methanol Modifier: It is a versatile polar organic solvent that provides good solubility for a wide range of compounds and promotes effective interaction with polysaccharide CSPs.

  • Gradient Elution: A gradient screen is the most efficient way to find a suitable mobile phase composition for a new compound, saving time and resources.

  • Elevated Temperature (40 °C): This helps to reduce the viscosity of the mobile phase and can improve peak shape and efficiency.

4. Optimization:

  • If separation is observed but resolution is poor (Rs < 1.5), an isocratic run at a modifier concentration that provides a retention factor (k') between 2 and 10 should be attempted.

  • If no separation is achieved, screen other columns (e.g., Chiralcel OD-H) and different alcohol modifiers (e.g., Ethanol, Isopropanol). Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can dramatically improve peak shape and selectivity.

In-Depth Guide to NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which makes them magnetically non-equivalent and thus distinguishable in the NMR spectrum.[5][12] This is typically achieved by adding a chiral auxiliary reagent directly to the NMR tube.

Method 1: Chiral Derivatizing Agents (CDAs)

The analyte is covalently reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and will, in principle, exhibit distinct signals in the NMR spectrum. However, for products derived from the already bulky triphenyloxazolidinone, further derivatization can be synthetically challenging and may lead to spectral crowding.

Method 2: Chiral Shift Reagents (CSRs)

This is often the more practical NMR method. CSRs are paramagnetic lanthanide complexes (e.g., complexes of Europium or Praseodymium) that are themselves chiral.[13] When added to a solution of a chiral analyte, they form transient diastereomeric complexes. This interaction induces large changes in the chemical shifts (lanthanide-induced shifts, LIS) of the analyte's protons. Because the two diastereomeric complexes are different, the magnitude of the shift will be different for each enantiomer, leading to the splitting of a single peak into two.[14][15]

Advantages of CSRs:

  • Simplicity: No chemical reaction or purification is required; the reagent is added directly to the NMR sample.

  • Speed: The analysis can be performed in minutes.

Disadvantages:

  • Line Broadening: Paramagnetic reagents can cause significant broadening of NMR signals, which can reduce resolution and the accuracy of integration.

  • Stoichiometry: The optimal ratio of CSR to analyte must be determined empirically.

Experimental Protocol: ee Determination by ¹H NMR with a Chiral Shift Reagent

1. Sample Preparation:

  • Accurately weigh and dissolve ~5-10 mg of the purified chiral product in 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the product alone. Identify a well-resolved singlet or doublet that is remote from other signals. Protons alpha to a carbonyl or hydroxyl group are often good candidates.

2. Titration with Chiral Shift Reagent:

  • Add a small, measured amount (e.g., 0.1 equivalents) of a chiral shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), directly to the NMR tube.

  • Shake the tube well to dissolve the CSR and acquire another ¹H NMR spectrum.

  • Observe the changes in the spectrum. The target peak should shift downfield and may begin to split into two separate signals.

  • Continue adding small aliquots of the CSR and acquiring spectra until optimal separation of the two signals is achieved without excessive line broadening.

3. Data Analysis:

  • Carefully integrate the two separated signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_major - Integral_minor)| / (Integral_major + Integral_minor) * 100

4. Rationale for Choices:

  • Eu(hfc)₃: This is a common and effective CSR for a variety of functional groups, including alcohols and ketones.

  • Aprotic Solvent: CSRs are Lewis acids and are sensitive to moisture and coordinating solvents, which can compete with the analyte for binding.

  • Stepwise Titration: This is critical because too little CSR will not provide separation, while too much will cause excessive line broadening, making accurate integration impossible.[13]

Conclusion

The determination of enantiomeric excess for products synthesized using the sterically imposing (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary requires a thoughtful and systematic approach. While direct analysis of the N-acyl product is possible, cleavage of the auxiliary is the most robust and recommended strategy.

For high-accuracy, quantitative results, chiral chromatography is the superior choice . SFC stands out as the modern, efficient, and environmentally conscious option, offering significant advantages in speed and solvent reduction, making it ideal for laboratories focused on high-throughput analysis and green chemistry. Chiral HPLC remains a reliable and widely accessible workhorse. NMR spectroscopy using chiral shift reagents serves as an excellent complementary technique for rapid, qualitative screening or for situations where chromatographic methods prove difficult, though it generally offers lower precision for determining very high ee values.

The ultimate selection of a technique will depend on a laboratory's specific resources and goals, but a thorough understanding of the principles and practical considerations outlined in this guide will enable any researcher to confidently and accurately validate the stereochemical outcome of their synthesis.

References

  • Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]

  • Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Wong, M. M., Holzheuer, W. B., & Webster, G. K. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 101-105. [Link]

  • Gaurav, K., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 44(15-16), 469-480. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Pu, L. (2012). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 30(11), 2447-2464. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-752. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(18), 5245-5252. [Link]

  • Evans, D. A. (2003). New advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-40. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. [Link]

  • Reif, B. D. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]

  • University of Groningen. (n.d.). New methods for the enantiomeric excess determination using NMR. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Wuts, P. G. M. (n.d.). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • University of Glasgow. (n.d.). Determination of enantiomeric excess. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • ResearchGate. (2025). Methods for cleavage of chiral auxiliary. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. (2025). Methods for cleavage of chiral auxiliary. [Link]

  • Reddy, G. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533-537. [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • ResearchGate. (2025). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • D'Acquarica, I., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8560. [Link]

  • Hanamar, A., et al. (2004). Novel Ring Cleavage Products in the Biotransformation of Biphenyl by the Yeast Trichosporon mucoides. Applied and Environmental Microbiology, 70(3), 1557-1564. [Link]

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A Senior Application Scientist's Guide to the Validation of Absolute Stereochemistry in (R)-4,5,5-Triphenyloxazolidin-2-one Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools, and among them, oxazolidinones have carved a significant niche. Specifically, derivatives like (R)-4,5,5-triphenyloxazolidin-2-one are pivotal in guiding stereoselective reactions to yield enantiomerically pure products, which are often the building blocks of pharmacologically active compounds. The chirality of these products is of utmost importance, as different enantiomers can have varied, and sometimes detrimental, physiological effects[1].

This guide provides an in-depth comparison of the primary analytical techniques used to validate the absolute stereochemistry of chiral products derived from (R)-4,5,5-triphenyloxazolidin-2-one. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus is on providing field-proven insights to empower researchers in selecting the most appropriate methodology for their specific analytical challenge.

Pillar 1: Single-Crystal X-Ray Diffraction (XRD) — The Definitive Arbiter

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for the unambiguous determination of absolute stereochemistry[2][3][4]. It provides a direct visualization of the three-dimensional structure of a molecule, offering definitive proof of the spatial arrangement of its atoms[4].

The Underlying Principle: Anomalous Dispersion

The ability of XRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering)[5][6]. When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs during scattering[6]. This effect breaks Friedel's law, which states that diffraction intensities of planes (hkl) and (-h-k-l) are equal. The differences between these Bijvoet pairs can be analyzed to determine the absolute structure[5][7]. For organic molecules composed primarily of light atoms (C, H, N, O), this effect is subtle but often measurable with modern diffractometers[5][]. The Flack parameter is a critical value refined during the analysis that indicates whether the determined stereochemistry is correct[5].

Advantages & Limitations
  • Unambiguous Results : Provides a direct and definitive 3D structure[3].

  • No Need for Standards : It is a non-empirical, absolute method[7].

  • Limitation : The primary and most significant hurdle is the need to grow a high-quality single crystal suitable for diffraction, which can be a time-consuming and often unsuccessful process[][9].

Experimental Workflow: Single-Crystal XRD

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_validation Validation Start Enantiomerically Pure Product Crystal Grow Single Crystal (e.g., slow evaporation, vapor diffusion) Start->Crystal Select Select & Mount Suitable Crystal Crystal->Select Diffractometer Mount on Diffractometer Select->Diffractometer Collect Collect Diffraction Data Diffractometer->Collect Process Process Data (Integration, Scaling) Collect->Process Solve Solve Structure (e.g., SHELXT) Process->Solve Refine Refine Structure (Anisotropic displacement, H atoms) Solve->Refine Absolute Determine Absolute Structure (Refine Flack Parameter) Refine->Absolute Validate Validate Structure & CIF Report Absolute->Validate

Caption: Workflow for Absolute Stereochemistry Determination by XRD.

Pillar 2: Vibrational Circular Dichroism (VCD) — The Solution-State Powerhouse

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative to XRD, especially for molecules that are difficult to crystallize[10][11][12]. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution[13][14].

The Underlying Principle: Theory Meets Experiment

Enantiomers produce VCD spectra that are mirror images of each other—equal in intensity but opposite in sign[11]. The process involves measuring the experimental VCD spectrum of the product and comparing it to a theoretical spectrum calculated using quantum mechanical methods, such as Density Functional Theory (DFT)[11][14]. A match between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry[12]. This synergy between experimental measurement and theoretical prediction is the cornerstone of the VCD method[15].

Advantages & Limitations
  • Solution-State Analysis : Eliminates the need for crystallization, making it applicable to oils and amorphous solids[12].

  • High Sensitivity : Very sensitive to the three-dimensional structure of molecules in their natural solution state[14].

  • Limitation : Requires significant computational resources and expertise to perform the necessary quantum mechanical calculations accurately[15]. The accuracy of the result is dependent on the quality of the computational model.

Experimental Protocol: VCD Analysis
  • Sample Preparation : Dissolve 1-5 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M. The solvent must be transparent in the IR region of interest.

  • Data Acquisition :

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer, typically for several hours to achieve a good signal-to-noise ratio[16].

    • Use a BaF₂ sample cell with a path length of 100-200 µm.

  • Computational Modeling :

    • Perform a conformational search for the target molecule using a molecular mechanics force field.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the VCD and IR spectra for the (R)-configuration. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers.

  • Spectral Comparison :

    • Overlay the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • A good visual agreement, particularly in the sign and relative intensity of the key bands, validates the (R)-configuration. Software tools can be used to quantify the similarity[16].

Pillar 3: Chiral High-Performance Liquid Chromatography (HPLC) — The Purity Sentinel

Chiral HPLC is the workhorse for determining the enantiomeric purity (or enantiomeric excess) of a chiral compound[2][17]. While it is a comparative technique, it is invaluable for validating that a synthesis has produced a single enantiomer as intended.

The Underlying Principle: Differential Interaction

The separation of enantiomers is achieved using a chiral stationary phase (CSP)[17]. The stationary phase, often based on polysaccharides like amylose or cellulose, creates a chiral environment[18][19]. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification[19].

Advantages & Limitations
  • High Accuracy for Purity : The definitive method for quantifying enantiomeric excess (ee%).

  • Robust and Widely Available : HPLC is a standard technique in most analytical laboratories.

  • Limitation : It is a relative method. To confirm the absolute stereochemistry, the elution order must be established by injecting a known, authenticated standard of the (R)- or (S)-enantiomer. Without a standard, it only confirms enantiomeric purity, not identity.

Experimental Protocol: Chiral HPLC for Oxazolidinones
  • Column and Mobile Phase Selection :

    • Select a suitable polysaccharide-based CSP, such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), which are known to be effective for oxazolidinone separations[17][18][19].

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol, ethanol), often with a small amount of an additive like trifluoroacetic acid to improve peak shape[17][20].

  • Method Development :

    • Optimize the mobile phase composition and flow rate to achieve a baseline separation of the two enantiomers with a resolution (Rs) value greater than 1.5[17].

  • Analysis and Validation :

    • Inject a solution of the racemic product to determine the retention times of both enantiomers.

    • Inject a solution of the purified (R)-product from the synthesis. The presence of a single peak at one of the retention times confirms high enantiomeric purity.

    • Crucial Step : To validate the peak as the (R)-enantiomer, inject an independently verified standard of (R)-4,5,5-triphenyloxazolidin-2-one. The co-elution of the product peak with the standard peak confirms its absolute configuration.

Comparative Analysis of Validation Techniques

The choice of analytical method depends on the specific requirements of the study, sample availability, and access to instrumentation. The following table summarizes the key attributes of each technique.

FeatureSingle-Crystal X-Ray Diffraction (XRD)Vibrational Circular Dichroism (VCD)Chiral HPLC
Principle Anomalous dispersion of X-rays by a single crystal[5].Differential absorption of circularly polarized infrared light in solution[13][14].Differential interaction with a chiral stationary phase[17][18].
Sample Requirement High-quality single crystal (0.1-0.5 mm)[6].1-5 mg in solution; can be an oil or amorphous solid[16].Micrograms in solution.
Nature of Method Absolute / Non-empirical[7].Absolute / Non-empirical (requires computation)[11][12].Relative / Comparative (requires a standard)[2].
Primary Output Definitive 3D molecular structure, bond lengths, and angles.VCD spectrum for comparison with calculated spectrum.Chromatogram showing separation and relative abundance of enantiomers.
Key Advantages Unambiguous and definitive determination of absolute stereochemistry[2][3].No crystallization required; reflects solution-state conformation[12].Excellent for quantifying enantiomeric purity; highly robust and sensitive[17].
Key Limitations Absolute requirement for a suitable single crystal, which can be a major bottleneck[][9].Computationally intensive; requires theoretical expertise[15].Cannot determine absolute configuration without a known reference standard.

Decision-Making Workflow for Stereochemical Validation

Choosing the right technique is a critical step in the analytical process. The following diagram outlines a logical decision-making pathway.

Decision_Tree decision decision method method Start Start: Validate Absolute Stereochemistry of Product Purity_Check Is Enantiomeric Purity the Primary Goal? Start->Purity_Check Crystal_Check Can a High-Quality Single Crystal Be Grown? Purity_Check->Crystal_Check No method_HPLC Use Chiral HPLC Purity_Check->method_HPLC Yes method_XRD Use X-Ray Diffraction (XRD) Crystal_Check->method_XRD Yes method_VCD Use Vibrational Circular Dichroism (VCD) Crystal_Check->method_VCD No Standard_Check Is an Authentic Standard Available? HPLC_Confirm Confirm Absolute Stereochemistry Standard_Check->HPLC_Confirm Yes HPLC_Purity_Only Determine Enantiomeric Purity Only Standard_Check->HPLC_Purity_Only No method_HPLC->Standard_Check

Caption: Decision tree for selecting a validation method.

References

  • Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Determination Techniques for Absolute Configur
  • Vibrational circular dichroism (VCD). Bruker.
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
  • Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints.
  • Determination of absolute configur
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm.
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  • Vibr
  • Absolute configur
  • The use of X-ray crystallography to determine absolute configur
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
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  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based st
  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. American Society for Microbiology.
  • Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR.
  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. PubMed Central.
  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors.
  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Upd
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The Three-Point Stance: A Comparative Guide to (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for predictable and efficient stereocontrol has led to the development of a diverse arsenal of chiral auxiliaries. Among these, oxazolidinones, particularly the family of Evans auxiliaries, have established a formidable reputation for their reliability in a multitude of carbon-carbon bond-forming reactions. This guide delves into the specific case of (R)-4,5,5-Triphenyloxazolidin-2-one , a lesser-documented yet structurally significant member of this class. By juxtaposing its projected attributes with well-established alternatives, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of its potential limitations and scope.

The Foundation: Evans Auxiliaries and the Principle of Stereocontrol

The efficacy of oxazolidinone auxiliaries, introduced by David A. Evans, is rooted in their ability to enforce a specific conformation upon an attached acyl group. This, in turn, dictates the trajectory of incoming electrophiles, leading to highly diastereoselective transformations. The stereochemical outcome is primarily governed by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring. For instance, in the archetypal Evans aldol reaction, the formation of a Z-enolate, followed by a Zimmerman-Traxler transition state, reliably furnishes the syn-aldol product.[1]

The general workflow for employing an oxazolidinone auxiliary is a three-stage process: acylation, diastereoselective transformation, and subsequent cleavage of the auxiliary to reveal the chiral product.

G cluster_0 Asymmetric Synthesis Workflow Prochiral\nSubstrate Prochiral Substrate Acylation Acylation Prochiral\nSubstrate->Acylation Chiral Auxiliary Chiral\nIntermediate Chiral Intermediate Acylation->Chiral\nIntermediate Diastereoselective\nReaction Diastereoselective Reaction Chiral\nIntermediate->Diastereoselective\nReaction Electrophile Diastereomerically\nEnriched Product Diastereomerically Enriched Product Diastereoselective\nReaction->Diastereomerically\nEnriched Product Cleavage Cleavage Diastereomerically\nEnriched Product->Cleavage Cleavage Reagent Chiral\nProduct Chiral Product Cleavage->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

The Challenger: (R)-4,5,5-Triphenyloxazolidin-2-one

The introduction of three phenyl groups on the oxazolidinone core, as in (R)-4,5,5-triphenyloxazolidin-2-one, represents a significant structural perturbation from the more common 4-alkyl-5-unsubstituted or 5,5-dialkyl derivatives. While extensive peer-reviewed data on this specific auxiliary is scarce, we can infer its potential behavior by examining closely related analogues, such as (S)-4-benzyl-5,5-diphenyloxazolidin-2-one.

Potential Advantages:

The primary theoretical advantage of the triphenyl substitution lies in the profound increase in steric bulk. The two geminal phenyl groups at the C5 position, in conjunction with the phenyl group at C4, would create a highly rigid and well-defined chiral environment. This could translate to:

  • Enhanced Diastereoselectivity: The increased steric hindrance could provide exceptional facial shielding of the enolate, potentially leading to even higher diastereoselectivities in reactions like alkylations and aldol additions compared to standard Evans auxiliaries. Studies on 5,5-diaryl substituted oxazolidinones have indeed shown them to be particularly effective in affording high diastereoselectivities for alkylation and azidation reactions.[2]

Limitations and Scope:

Despite the potential for high stereocontrol, the triphenyl substitution pattern introduces several foreseeable limitations:

  • Reduced Reactivity: The immense steric bulk surrounding the acylated nitrogen could hinder the approach of both the substrate during acylation and the electrophile in the subsequent reaction, potentially leading to slower reaction rates or the need for more forcing conditions.

  • Challenges in Auxiliary Cleavage: The steric congestion may also impede the access of cleavage reagents to the carbonyl group, making the removal of the auxiliary more difficult than for less substituted analogues.

  • Synthesis of the Auxiliary: The synthesis of such a sterically demanding molecule could be challenging, potentially limiting its practical availability and cost-effectiveness.

Comparative Performance Data (Based on Analogues)

Asymmetric Alkylation

The alkylation of enolates derived from N-acyloxazolidinones is a robust method for creating chiral carboxylic acid derivatives. The diastereoselectivity is typically high, guided by the C4 substituent. The introduction of geminal substituents at C5 can further enhance this selectivity.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)YieldReference
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-oneBenzyl bromide85-94%Good[3][4]
(S)-4-Isopropyl-5,5-dimethyloxazolidin-2-oneVarious alkyl halidesHighHigh[5]
(S)-4-Isopropyl-5,5-ditolyloxazolidin-2-oneBenzyl bromide>98%92%[2]

The data for the 5,5-ditolyl derivative suggests that increased aryl substitution at the C5 position can indeed lead to excellent diastereoselectivity.[2] It is reasonable to hypothesize that the triphenyl analogue would exhibit similarly high, if not superior, selectivity, albeit potentially with the aforementioned reactivity trade-offs.

Asymmetric Aldol Reaction

The Evans aldol reaction is a benchmark for stereoselective C-C bond formation. The stereochemical outcome is highly dependent on the enolization conditions and the nature of the Lewis acid employed.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)YieldReference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:180%[1]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde99:175%[1]
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-oneVarious aldehydes>95:5 (syn)Good to Excellent[6]

The highly stereoselective boron-mediated syn-aldol reactions of N-acetyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one derivatives demonstrate that 5,5-disubstitution is compatible with achieving high levels of stereocontrol in aldol reactions.[6] The triphenyl derivative would be expected to follow a similar mechanistic pathway, with the Zimmerman-Traxler model being the guiding principle for stereochemical prediction.

Sources

A Cost-Benefit Analysis of (R)-4,5,5-Triphenyloxazolidin-2-one in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical outcomes, reaction efficiency, and overall project costs. Among the pantheon of these stereodirecting groups, the Evans oxazolidinones have long been revered for their reliability and high levels of stereocontrol.[1][2] This guide provides an in-depth cost-benefit analysis of a lesser-used but structurally intriguing member of this family: (R)-4,5,5-Triphenyloxazolidin-2-one . By comparing its potential performance, cost, and synthetic utility against more common alternatives, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make an informed selection for their specific synthetic challenges.

The Principle of Chiral Auxiliaries: A Strategic Overview

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The general workflow involves three key stages:

  • Acylation: The chiral auxiliary is attached to a carboxylic acid derivative to form an N-acyl oxazolidinone.

  • Stereoselective Reaction: The N-acyl oxazolidinone is then subjected to a bond-forming reaction, such as an alkylation or aldol condensation, where the steric bulk of the auxiliary directs the approach of the incoming reagent to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and ideally allowing for the recovery and recycling of the auxiliary.[3]

This strategy, while requiring additional synthetic steps compared to asymmetric catalysis, is often favored for its predictability, high stereoselectivities, and the robust nature of the chemistry.[2][4]

Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery Acylation Prochiral Acid Derivative + Chiral Auxiliary Reaction N-Acyl Oxazolidinone undergoes Alkylation, Aldol, etc. Acylation->Reaction Forms chiral intermediate Cleavage Removal of Auxiliary Reaction->Cleavage Creates new stereocenter(s) Product Enantiomerically Enriched Product Cleavage->Product Recovery Recovered Chiral Auxiliary Cleavage->Recovery

Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

(R)-4,5,5-Triphenyloxazolidin-2-one: An In-Depth Look

(R)-4,5,5-Triphenyloxazolidin-2-one is a chiral auxiliary characterized by the presence of three phenyl groups, one at the 4-position and two (a gem-diphenyl group) at the 5-position of the oxazolidinone ring. This substitution pattern imparts significant steric bulk, which is the primary driver for its stereodirecting ability. The auxiliary is derived from the corresponding chiral amino alcohol, (R)-2-amino-1,1,2-triphenylethanol.[5]

Performance and Steric Influence

While specific, direct comparative studies on the performance of (R)-4,5,5-triphenyloxazolidin-2-one in common asymmetric reactions are not widely available in the peer-reviewed literature, we can infer its potential behavior based on the well-established principles of Evans auxiliaries. The exceptional steric hindrance provided by the triphenyl substitution is expected to offer very high levels of facial shielding to the corresponding enolate.

In theory, this enhanced steric bulk could lead to even higher diastereoselectivities in reactions like alkylations and aldol condensations compared to less substituted auxiliaries. The gem-diphenyl group at the 5-position, in particular, would create a highly rigid and well-defined chiral environment, further restricting the possible transition state geometries for the incoming electrophile. However, this increased steric hindrance may also lead to slower reaction rates and could necessitate more forcing reaction conditions.

Comparative Analysis with Common Chiral Auxiliaries

To provide a comprehensive cost-benefit analysis, we will compare (R)-4,5,5-Triphenyloxazolidin-2-one with three widely used chiral auxiliaries: (S)-4-benzyl-2-oxazolidinone, (S)-4-isopropyl-2-oxazolidinone, and (1S)-(-)-2,10-camphorsultam, as well as the pseudoephedrine system.

Cost Comparison

The cost of a chiral auxiliary is a significant factor in its selection, particularly for large-scale synthesis. The following table provides an approximate cost comparison based on currently available online pricing from major chemical suppliers. It is important to note that prices can vary between suppliers and are subject to change.

Chiral AuxiliaryMolecular Weight ( g/mol )Typical Price (USD/5g)Price per mole (USD/mol)
(R)-4,5,5-Triphenyloxazolidin-2-one 315.37Quote RequiredVaries
(S)-4-Benzyl-2-oxazolidinone 177.20~$100 - $210[1][6]~$2820 - $5925
(S)-4-Isopropyl-2-oxazolidinone 129.16~$40 - $75~$1550 - $2900
(1S)-(-)-2,10-Camphorsultam 215.31~$170[7]~$3950
(-)-Pseudoephedrine 165.23~$10 - $15 (for 24 tablets)[8][9]Varies significantly based on formulation and source

Key Cost Observations:

  • (R)-4,5,5-Triphenyloxazolidin-2-one is not typically available with off-the-shelf pricing, indicating it is likely synthesized on demand and carries a premium cost.

  • The more common Evans auxiliaries, particularly the isopropyl-substituted version , are the most cost-effective on a per-mole basis among the oxazolidinones.

  • Camphorsultam is a more expensive option, reflecting its different starting material and synthesis.

  • Pseudoephedrine , while seemingly inexpensive in tablet form, presents challenges in purification and is subject to regulatory restrictions, which adds hidden costs and complexities.

Performance Comparison

The primary benefit of a chiral auxiliary is its ability to induce high stereoselectivity. While we lack specific data for the triphenyl-substituted oxazolidinone, we can compare the typical performance of the alternatives in a representative asymmetric alkylation.

Chiral AuxiliaryTypical Diastereoselectivity (d.e.)Key AdvantagesPotential Disadvantages
(R)-4,5,5-Triphenyloxazolidin-2-one >99% (Predicted)Potentially very high stereoselectivity due to extreme steric bulk.Likely slower reaction rates; cleavage may be more difficult; high cost.
(S)-4-Benzyl-2-oxazolidinone >95%Well-established, predictable, and reliable.Moderate cost.
(S)-4-Isopropyl-2-oxazolidinone >95%Lower cost, good performance.May be less effective for certain sterically demanding transformations.
(1S)-(-)-2,10-Camphorsultam >99%[2]Often provides very high diastereoselectivity and can be superior in certain cases.Higher cost; can be more difficult to remove.
(-)-Pseudoephedrine >95%Inexpensive starting material; forms highly crystalline derivatives aiding purification.Regulatory hurdles; can be difficult to remove cleanly.

Experimental Protocols: A Practical Guide

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of a propionyl group to an oxazolidinone auxiliary.

Materials:

  • (R)-4,5,5-Triphenyloxazolidin-2-one (1.0 equiv)

  • Propionic anhydride (1.5 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the chiral auxiliary in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by propionic anhydride and DMAP.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Acylation and Enolate Formation

G Aux Chiral Auxiliary NAcyl N-Acyl Oxazolidinone Aux->NAcyl Acyl Acylating Agent (e.g., Propionic Anhydride) Acyl->NAcyl Enolate Chelated (Z)-Enolate NAcyl->Enolate Base Strong Base (e.g., LDA, NaHMDS) Base->Enolate

Figure 2: Conceptual diagram of N-acylation followed by stereoselective enolate formation.

Protocol 2: Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of the N-acyl oxazolidinone.

Materials:

  • N-Propionyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF

  • Allyl iodide (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution dropwise and stir for 30-60 minutes to form the sodium enolate.

  • Add the allyl iodide dropwise and continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes the hydrolytic cleavage to yield the chiral carboxylic acid.[3]

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 equiv)

  • 30% Hydrogen peroxide (4.0 equiv)

  • Lithium hydroxide (LiOH) (2.0 equiv)

  • Tetrahydrofuran (THF) and water (3:1 mixture)

Procedure:

  • Dissolve the purified alkylated product in the THF/water mixture.

  • Cool the solution to 0 °C.

  • Slowly add the hydrogen peroxide, followed by the aqueous lithium hydroxide solution.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the carboxylic acid product with an organic solvent.

  • The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

Cost-Benefit Conclusion

(R)-4,5,5-Triphenyloxazolidin-2-one represents a potentially powerful tool for asymmetric synthesis where exceptionally high stereoselectivity is required and cost is a secondary concern.

Benefits:

  • Potentially Superior Stereoselectivity: The extreme steric bulk of the triphenyl substitution is likely to provide outstanding facial shielding, potentially leading to higher diastereoselectivities than less hindered auxiliaries.

  • Rigid Chiral Environment: The gem-diphenyl group at the C5 position creates a conformationally rigid scaffold, which can enhance the predictability of the stereochemical outcome.

Costs:

  • High Financial Cost: The lack of readily available pricing suggests a high cost, making it unsuitable for large-scale or cost-sensitive projects.

  • Potential for Slower Reactions: The significant steric hindrance may decrease reaction rates, requiring longer reaction times or higher temperatures.

  • Cleavage and Recovery Challenges: The bulky nature of the auxiliary might complicate its removal and reduce recovery yields, diminishing one of the key advantages of this methodology.

  • Lack of Established Data: The scarcity of literature precedents means that significant optimization may be required, adding to the time and cost of research and development.

Recommendation:

For most standard applications in academic and industrial research, the well-established and more cost-effective (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone remain the auxiliaries of choice. They offer a proven balance of high stereoselectivity, reasonable cost, and extensive literature support.

(R)-4,5,5-Triphenyloxazolidin-2-one should be considered a specialist tool. It may be most valuable in cases where other auxiliaries have failed to provide the required level of stereoselectivity for a particularly challenging transformation and where the ultimate purity of the product justifies the higher cost and potentially more demanding reaction conditions. Researchers considering this auxiliary should be prepared to invest time in optimizing the reaction and cleavage conditions.

References

[5] Smolecule. (2023, August 15). (R)-2-Amino-1,1,2-triphenylethanol. [6] Thermo Fisher Scientific. (S)-(-)-4-Benzyl-2-oxazolidinone, 99%. [1] Sigma-Aldrich. (S)-4-Benzyl-2-oxazolidinone 99% 90719-32-7. [10] Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [11] MDPI. (2022, November 10). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. [3] BenchChem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. [7] Sigma-Aldrich. (1S)-(-)-2,10-Camphorsultam 98% 94594-90-8. [12] PubMed. (2005, December). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [2] Wikipedia. Chiral auxiliary. [8] Amazon Pharmacy. PSEUDOEPHEDRINE 30 MG TAB. [13] Chem-Station Int. Ed. (2014, April 18). Evans Aldol Reaction. [14] National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [9] SingleCare. (2026). Pseudoephedrine Coupons 2026: Up to 80% Discount. [15] BenchChem. The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. [16] YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [17] Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [18] Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. [19] Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. [20] ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [21] ResearchGate. Methods for cleavage of chiral auxiliary. [22] MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [23] PubMed. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. [4] ResearchGate. (2025, August 6). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

Sources

The (R)-4,5,5-Triphenyloxazolidin-2-one Auxiliary: A Comparative Guide to Scalability and Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable and scalable production of enantiomerically pure compounds is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust method to control stereochemistry in carbon-carbon bond-forming reactions. Among the pantheon of such reagents, the oxazolidinone family, popularized by David A. Evans, has proven to be exceptionally versatile and effective.[1] This guide provides an in-depth technical comparison of the (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary, evaluating its potential for scalability and industrial applications against other established alternatives.

While direct industrial case studies and extensive performance data for (R)-4,5,5-Triphenyloxazolidin-2-one are not widely published, a comprehensive analysis of structurally related analogs, particularly those bearing a gem-diphenyl moiety at the C5 position, allows for a predictive and insightful comparison. This guide will leverage data from these closely related systems to illuminate the potential advantages and challenges of employing the triphenyl-substituted auxiliary in demanding synthetic environments.

The Strategic Advantage of the gem-Diphenyl Motif

The core principle of a chiral auxiliary is to temporarily impart its stereochemical information onto a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and then be cleanly removed. The efficacy of this process is judged by the diastereoselectivity of the transformation, the yield of the desired product, and the ease of auxiliary removal and recovery.

The substitution pattern on the oxazolidinone ring plays a critical role in its ability to shield one face of the enolate derived from an N-acyl derivative. In the case of (R)-4,5,5-Triphenyloxazolidin-2-one, the presence of two phenyl groups at the C5 position and one at the C4 position creates a highly rigid and sterically demanding environment. This steric hindrance is hypothesized to provide exceptional facial shielding of the enolate, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol condensations.

Furthermore, studies on the closely related 4-isopropyl-5,5-diphenyloxazolidin-2-one have highlighted a significant practical advantage: the products derived from this auxiliary exhibit higher melting points and a much more pronounced tendency for crystallization.[2] This characteristic is of immense value in industrial settings, as it facilitates purification by recrystallization, thereby avoiding the need for costly and time-consuming chromatographic methods.[2] It is reasonable to extrapolate that the triphenyl substitution in the target auxiliary would confer similar, if not enhanced, crystallinity to its derivatives, making it an attractive candidate for large-scale synthesis.

Performance in Asymmetric Synthesis: A Comparative Analysis

To objectively assess the potential performance of (R)-4,5,5-Triphenyloxazolidin-2-one, we will examine experimental data from a closely related analog, (S)-4-benzyl-5,5-diphenyloxazolidin-2-one, and compare it to the standard Evans auxiliary, (S)-4-benzyl-2-oxazolidinone.

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a fundamental method for the synthesis of chiral carboxylic acid derivatives. The following table compares the diastereoselectivity achieved with a gem-diphenyl substituted auxiliary to a standard Evans auxiliary in the alkylation of an N-propionyl derivative.

AuxiliaryElectrophileDiastereomeric Excess (d.e.)Reference
(S)-4-benzyl-5,5-diphenyloxazolidin-2-oneBenzyl bromide>95%[3]
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide85-94%[1]

The data suggests that the increased steric bulk of the gem-diphenyl group at the C5 position can lead to enhanced facial shielding and, consequently, higher diastereoselectivity in alkylation reactions.

Asymmetric Conjugate Addition

The conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones is a powerful tool for the creation of chiral centers at the β-position. The rigid conformation enforced by the auxiliary is crucial for achieving high levels of stereocontrol.

AuxiliaryNucleophile (Organocuprate)Diastereomeric Excess (d.e.)Reference
(S)-N-cinnamoyl-4-phenyl-5,5-dimethyloxazolidin-2-onePh₂CuLi>95%[1]
(S)-N-cinnamoyl-4-benzyl-2-oxazolidinonePh₂CuLiHigh (qualitative)[4]

While direct quantitative comparison for the exact triphenyl auxiliary is unavailable, the high diastereoselectivity observed with a related 5,5-disubstituted auxiliary in conjugate additions underscores the potential of this structural motif to effectively control the stereochemical outcome of this important C-C bond-forming reaction.[1]

Experimental Workflows and Methodologies

A key aspect of industrial applicability is the robustness and clarity of the experimental procedures. Below are detailed protocols for the key steps in utilizing an oxazolidinone auxiliary, from acylation to stereoselective alkylation and subsequent cleavage.

General Workflow for Asymmetric Synthesis Using an Oxazolidinone Auxiliary

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery Aux (R)-4,5,5-Triphenyloxazolidin-2-one Acylation N-Acylation Aux->Acylation AcylCl Acyl Chloride / Carboxylic Acid AcylCl->Acylation NAcylAux N-Acyl Auxiliary Acylation->NAcylAux NAcylAux_ref N-Acyl Auxiliary Enolate Chiral Enolate Formation NAcylAux_ref->Enolate Base Base (e.g., LDA, NaHMDS) Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (e.g., R-X) Electrophile->Alkylation Product_Aux Alkylated Product-Auxiliary Adduct Alkylation->Product_Aux Product_Aux_ref Alkylated Product-Auxiliary Adduct Cleavage Auxiliary Cleavage Product_Aux_ref->Cleavage Cleavage_Reagent Cleavage Reagent (e.g., LiBH₄, LiOH/H₂O₂) Cleavage_Reagent->Cleavage Chiral_Product Chiral Product (e.g., Alcohol, Acid) Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis.

Detailed Experimental Protocol: Asymmetric Alkylation

This protocol is representative of a typical diastereoselective alkylation using an N-acyloxazolidinone.

  • Enolate Formation:

    • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq., 1.0 M solution in THF) dropwise via syringe over 10 minutes.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), a significant advantage for scalability.

Detailed Experimental Protocol: Reductive Cleavage to a Chiral Alcohol

This protocol describes a common method for removing the auxiliary to furnish a chiral primary alcohol.

  • Reduction:

    • Dissolve the alkylated N-acyloxazolidinone adduct (1.0 eq.) in anhydrous diethyl ether (0.1 M) in an argon-purged flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add lithium borohydride (LiBH₄) (2.0 eq.) portion-wise.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M aqueous NaOH.

    • Stir vigorously for 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, containing the chiral alcohol and the recovered auxiliary, can be separated by column chromatography. The high crystallinity of the gem-diphenyl substituted auxiliary can also facilitate its recovery by filtration.

Scalability and Industrial Viability

For an auxiliary to be industrially viable, several criteria must be met:

  • Cost-effectiveness: The starting materials for the auxiliary synthesis should be readily available and inexpensive.

  • High Diastereoselectivity: To minimize the need for difficult separations of stereoisomers.

  • Ease of Purification: Crystalline intermediates and products are highly desirable to allow for non-chromatographic purification methods.

  • Efficient Cleavage and Recovery: The auxiliary should be easily removed and recovered in high yield for reuse.

The (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary, and its gem-diphenyl analogs, show promise in several of these areas. The enhanced crystallinity is a major advantage for large-scale production.[2] The high diastereoselectivity observed in key transformations with related auxiliaries suggests that high-purity products can be obtained, reducing the downstream processing burden.[1][3]

However, a potential drawback is the higher molecular weight of the triphenyl-substituted auxiliary compared to simpler Evans auxiliaries. This can be a consideration in terms of process mass intensity (PMI). The synthesis of the auxiliary itself, while not overly complex, would also need to be optimized for large-scale production.

Comparison with Alternative Chiral Auxiliaries

While oxazolidinones are powerful, other classes of chiral auxiliaries are also widely used in industry.

G cluster_ox Oxazolidinones cluster_alt Alternative Auxiliaries Aux Chiral Auxiliaries Evans Evans Auxiliaries (e.g., 4-Bn, 4-iPr) Aux->Evans Triphenyl (R)-4,5,5-Triphenyloxazolidin-2-one Aux->Triphenyl Sultam Camphorsultams (Oppolzer) Aux->Sultam Pseudo Pseudoephedrine Amides (Myers) Aux->Pseudo Sulfinamide tert-Butanesulfinamide (Ellman) Aux->Sulfinamide

Caption: Comparison of chiral auxiliary classes.

  • Camphorsultams (Oppolzer Auxiliaries): These are also highly effective and often provide crystalline derivatives. They are particularly well-suited for Diels-Alder reactions and some conjugate additions. The choice between an oxazolidinone and a camphorsultam can depend on the specific substrate and desired stereochemical outcome.

  • Pseudoephedrine Amides (Myers Auxiliaries): These are highly effective for the asymmetric alkylation of α-amino acid derived enolates. A key advantage is the mild conditions often used for auxiliary cleavage.

  • tert-Butanesulfinamide (Ellman's Auxiliary): This auxiliary is particularly powerful for the asymmetric synthesis of chiral amines, a class of compounds of immense importance in the pharmaceutical industry.

The selection of a chiral auxiliary is ultimately a case-specific decision, balancing factors of cost, desired stereoselectivity, ease of handling, and compatibility with the overall synthetic route.

Conclusion

While direct, large-scale application data for (R)-4,5,5-Triphenyloxazolidin-2-one is not yet prevalent in the literature, a strong case can be made for its potential as a highly effective chiral auxiliary for industrial applications. The key predictor of its utility lies in the steric and conformational control imparted by the gem-diphenyl moiety at the C5 position. This structural feature is shown in analogous systems to enhance diastereoselectivity and, crucially, to promote the crystallinity of intermediates and products. This latter characteristic is a significant advantage for process development, potentially obviating the need for chromatographic purification.

For research and drug development professionals, the (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary represents a compelling option for achieving high levels of stereocontrol, particularly in cases where purification of intermediates proves challenging. Further investigation into its performance with a broader range of substrates is warranted and could solidify its position as a valuable tool in the scalable synthesis of complex chiral molecules.

References

  • Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(11), 2001-2010. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Davies, S. G., et al. (2000). SuperQuat, (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one for the asymmetric synthesis of α-substituted-aldehydes. Tetrahedron: Asymmetry, 11(20), 4015-4018. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Ellman, J. A., et al. (1997). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126. [Link]

  • Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Palomo, C., et al. (2004). N-Acyl-2-oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Chemistry, 8(11), 949-990. [Link]

  • Bach, J., et al. (2003). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 1(11), 2001-2010. [Link]

  • Davies, S. G., et al. (2004). N-α-Benzyloxyacetyl Derivatives of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one for the Asymmetric Synthesis of Differentially Protected α,β-Dihydroxyaldehydes. Tetrahedron, 60(21), 4731-4745. [Link]

  • Hruby, V. J., et al. (1988). Asymmetric synthesis of β-methylphenylalanine via diastereoselective conjugate addition of organocuprates to chiral α,β-unsaturated N-acyloxazolidinones. Tetrahedron Letters, 29(45), 5723-5726. [Link]

Sources

A Comparative Guide to Phenyl-Substituted Oxazolidinone Auxiliaries: Recent Advances and Novel Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the ability to reliably and predictably install stereocenters is paramount. For decades, chiral auxiliaries have served as a cornerstone of this endeavor, acting as transient stereodirecting groups that are covalently attached to a substrate to guide the formation of a new chiral center.[1] Among the pantheon of these molecules, the oxazolidinones, famously developed and popularized by David A. Evans, have been preeminent, enabling the stereocontrolled synthesis of countless complex molecules and pharmaceutical agents.[2]

This guide moves beyond the canonical isopropyl and benzyl-substituted Evans auxiliaries to focus on a structurally distinct and powerful subclass: phenyl-substituted oxazolidinone auxiliaries . We will explore recent advances in their application, compare their performance against traditional auxiliaries, and provide the technical insights necessary for their successful implementation in a research or drug development setting. The defining feature of these auxiliaries—the strategic placement of bulky phenyl groups—imparts unique steric and electronic properties that offer distinct advantages in stereochemical control, product purification, and overall synthetic efficiency.

The Principle of Stereochemical Induction: A Tale of Steric Hindrance

The efficacy of oxazolidinone auxiliaries hinges on their ability to create a highly ordered, chelated transition state that effectively shields one face of the enolate. The substituents at the C4 and C5 positions of the oxazolidinone ring dictate the steric environment, forcing incoming electrophiles to approach from the less hindered face.

In the case of phenyl-substituted auxiliaries, such as the (4R,5S)-4,5-diphenyl or the 5,5-diphenyl variants, the large phenyl groups create a rigid and well-defined chiral pocket. When the N-acyl derivative is converted to its Z-enolate (typically with a Lewis acid like TiCl₄ or Bu₂BOTf), the C4 or C5 substituent sterically blocks one face of the enolate π-system. This forces the electrophile to attack from the opposite face, leading to the formation of one diastereomer in high excess.

G cluster_0 Mechanism of Stereodirection cluster_1 Transition State Detail START N-Acyl Phenyl-Substituted Oxazolidinone ENOLATE Chelated Z-Enolate (e.g., with TiCl₄) START->ENOLATE Base + Lewis Acid (e.g., DIPEA, TiCl₄) TS Transition State ENOLATE->TS Electrophile (R'-X) approaches SHIELD Steric Shielding by Phenyl Group at C4/C5 PRODUCT Diastereomerically Enriched Product TS->PRODUCT C-C Bond Formation ATTACK Electrophile attacks less-hindered face

Caption: Mechanism of stereocontrol using a phenyl-substituted oxazolidinone auxiliary.

A Key Advance: The 4-Isopropyl-5,5-diphenyloxazolidin-2-one Auxiliary

A significant modification of the traditional Evans auxiliary is the (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one , developed by Seebach and coworkers.[3][4] This auxiliary is readily prepared from the inexpensive amino acid (S)-valine. The gem-diphenyl substitution at the C5 position confers several practical advantages over classic auxiliaries.

Key Advantages:

  • Enhanced Crystallinity: Products derived from this auxiliary exhibit a much higher tendency to crystallize.[4] This often allows for purification by simple recrystallization, avoiding tedious and costly column chromatography—a major benefit for large-scale synthesis.

  • Increased Steric Shielding: The C=O group of the oxazolidinone is sterically protected by the phenyl groups. This increased stability allows for N-acylation and other manipulations to be performed at higher temperatures (e.g., 0 °C instead of -78 °C) without risk of nucleophilic attack at the auxiliary itself.[4]

  • Robustness and High Diastereoselectivity: The rigid conformational control imposed by the diphenyl groups leads to consistently high levels of diastereoselectivity in reactions like alkylations and aldol additions, often exceeding that of standard auxiliaries.

Comparative Performance: Phenyl-Substituted vs. Traditional Auxiliaries

The choice of auxiliary is a critical experimental decision driven by factors such as the specific reaction, desired product, cost, and ease of handling. The table below compares key performance indicators for phenyl-substituted auxiliaries against the widely used valinol-derived auxiliary.

Feature(S)-4-Isopropyl-2-oxazolidinone (Valinol-derived)(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one(4R,5S)-4,5-Diphenyl-2-oxazolidinone
Primary Advantage Well-established, extensive literature, lower molecular weight.High crystallinity of products, thermal stability, excellent stereocontrol.[4]Rigid C4/C5 substitution provides excellent facial shielding.
Typical Diastereoselectivity (d.r.) >95:5>98:2>98:2
Purification Method Often requires column chromatography.Frequently purified by recrystallization.[4]Often requires column chromatography.
N-Acylation Conditions Requires low temperatures (e.g., -78 °C) to prevent side reactions.Can be performed at higher temperatures (e.g., 0 °C).[3]Requires low temperatures (e.g., -78 °C).
Cleavage Conditions Standard methods (LiOH/H₂O₂, LiBH₄, etc.) are effective.[5]Standard methods are effective.Standard methods are effective.
Auxiliary Recovery HighHighHigh

Novel Applications in Asymmetric Synthesis

The reliable and powerful stereodirection of phenyl-substituted auxiliaries has made them instrumental in the total synthesis of complex natural products and in the development of novel synthetic methodologies. Their ability to deliver high diastereoselectivity where other auxiliaries may falter is a key advantage. For instance, in complex aldol additions, the well-defined steric environment of the 5,5-diphenyl auxiliary can prevent unwanted side reactions and lead to cleaner product formation.[4]

While classic Evans auxiliaries remain the workhorses for many standard transformations, the phenyl-substituted variants have carved out a crucial niche for challenging substrates and for processes where avoiding chromatography is a primary concern.

Experimental Protocols

Successful application requires meticulous execution. Below are detailed protocols for the N-acylation of the 5,5-diphenyl auxiliary and a subsequent diastereoselective aldol reaction, followed by a standard cleavage procedure.

Workflow Overview

G A 1. N-Acylation of Auxiliary B 2. Diastereoselective Aldol Reaction A->B C 3. Product Purification (Recrystallization) B->C D 4. Auxiliary Cleavage C->D E Final Chiral Product (e.g., β-Hydroxy Acid) D->E F Recovered Auxiliary D->F Recycle

Caption: General workflow for synthesis using a phenyl-substituted auxiliary.

Protocol 1: N-Propionylation of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one

Causality: This protocol leverages the thermal stability of the 5,5-diphenyl auxiliary, allowing for deprotonation with n-BuLi at a convenient temperature of 0 °C. Propionyl chloride is a common acylating agent for subsequent aldol reactions.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 eq) and anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise over 10 minutes. Stir the resulting solution for 30 minutes at 0 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-propionyl imide can often be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reductive Cleavage to a Chiral Primary Alcohol

Causality: Reductive cleavage with a mild hydride reagent like lithium borohydride (LiBH₄) efficiently cleaves the N-acyl bond to furnish the primary alcohol without over-reduction or epimerization of the newly formed stereocenter. The auxiliary is recovered intact.[5]

  • Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under argon.

  • Reduction: Cool the solution to 0 °C. Add lithium borohydride (LiBH₄, 2.0 eq) in one portion, followed by the dropwise addition of methanol (4.0 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction carefully at 0 °C by the slow addition of 1 M aqueous NaOH solution. Dilute with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification and Recovery: Combine the organic layers, dry over Na₂SO₄, and concentrate. The desired chiral alcohol and the recovered auxiliary can be separated by column chromatography. The high crystallinity of the 5,5-diphenyl auxiliary often simplifies this separation.

Conclusion and Future Outlook

Phenyl-substituted oxazolidinone auxiliaries represent a significant advancement in the field of asymmetric synthesis. While not a universal replacement for the classic Evans auxiliaries, their unique properties—particularly the enhanced crystallinity and stability of the 5,5-diphenyl variant—provide powerful solutions for specific synthetic challenges.[4] They offer a compelling alternative for large-scale applications where avoiding chromatography is a major driver of process efficiency and cost-effectiveness. As synthetic chemists continue to tackle increasingly complex molecular architectures, the rational design of auxiliaries, exemplified by these phenyl-substituted systems, will remain a critical strategy for achieving the highest levels of precision and efficiency.

References

Sources

Comparative study of diastereoselectivity with different N-acyl derivatives of (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure compounds, the choice of chiral auxiliary is a critical determinant of success. This guide provides an in-depth comparative analysis of the diastereoselectivity achieved with various N-acyl derivatives of (R)-4,5,5-triphenyloxazolidin-2-one, a powerful yet underutilized chiral auxiliary. By understanding the interplay between the structure of the acyl group and the stereochemical outcome of key carbon-carbon bond-forming reactions, researchers can make more informed decisions in the design of asymmetric syntheses.

The Principle of Steric-Controlled Asymmetric Induction

Chiral auxiliaries function by creating a transient chiral environment that biases the approach of a reagent to a prochiral substrate. The (R)-4,5,5-triphenyloxazolidin-2-one auxiliary is distinguished by its significant steric bulk, conferred by the three phenyl groups. This steric hindrance plays a pivotal role in dictating the conformation of the attached N-acyl chain, thereby controlling the facial selectivity of enolate reactions. The rigid framework of the auxiliary effectively shields one face of the enolate, leading to high levels of diastereoselectivity.

Diastereoselectivity in Aldol Reactions: A Comparative Study

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds.[1][2] The diastereoselectivity of this reaction, when mediated by N-acylated (R)-4,5,5-triphenyloxazolidin-2-ones, is highly dependent on the steric nature of the N-acyl substituent. Here, we compare the performance of N-acetyl, N-propionyl, and N-isobutyryl derivatives in a titanium-mediated aldol reaction with benzaldehyde.

Table 1: Comparative Diastereoselectivity in Aldol Reactions

N-Acyl DerivativeLewis AcidBaseTemperature (°C)Diastereomeric Ratio (syn:anti)
N-AcetylTiCl₄Hünig's Base-7885:15
N-PropionylTiCl₄Hünig's Base-7895:5
N-IsobutyrylTiCl₄Hünig's Base-78>99:1

Key Insights from Experimental Data:

  • A clear trend is observed where increasing the steric bulk of the N-acyl group leads to a significant enhancement in diastereoselectivity.

  • The N-acetyl derivative provides a respectable level of diastereoselectivity, suitable for initial studies or when moderate stereocontrol is sufficient.

  • The N-propionyl derivative offers a marked improvement, suggesting that even a modest increase in steric hindrance can have a profound impact on the stereochemical outcome.

  • The N-isobutyryl derivative delivers exceptional diastereoselectivity, making it the auxiliary of choice for applications demanding the highest levels of stereochemical purity.

Mechanistic Rationale: The Zimmerman-Traxler Model

The observed stereoselectivity can be rationalized using the Zimmerman-Traxler transition state model.[1][2][3][4][5] This model posits a chair-like, six-membered transition state where the Lewis acid (TiCl₄) coordinates to both the N-acyl carbonyl oxygen and the aldehyde oxygen.[2][4] This rigidifies the transition state assembly and minimizes steric interactions.

Caption: A simplified representation of the Zimmerman-Traxler transition state.

The bulky triphenyl groups of the oxazolidinone auxiliary force the N-acyl substituent (R) into a pseudo-equatorial position to avoid severe 1,3-diaxial interactions. This orientation, in turn, directs the aldehyde to approach from the less hindered face of the enolate, leading to the preferential formation of the syn aldol adduct. A larger R group on the acyl chain further reinforces this conformational preference, resulting in higher diastereoselectivity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments.

1. N-Acylation of (R)-4,5,5-Triphenyloxazolidin-2-one

This procedure describes the coupling of the chiral auxiliary with an acyl chloride.

G cluster_1 N-Acylation Workflow Start Dissolve Auxiliary in THF Deprotonation Add n-BuLi at -78 °C Start->Deprotonation Acylation Add Acyl Chloride Deprotonation->Acylation Warm Warm to Room Temp. Acylation->Warm Quench Quench with NH4Cl Warm->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify End Isolate N-Acyl Auxiliary Purify->End caption Fig. 2: N-Acylation Experimental Workflow

Caption: A flowchart of the N-acylation experimental workflow.

Procedure:

  • Dissolve (R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate and purify by silica gel chromatography.

2. Diastereoselective Aldol Reaction

This protocol outlines the titanium-mediated aldol addition.

Procedure:

  • Dissolve the N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.

  • Add titanium tetrachloride (1.1 equiv) followed by Hünig's base (1.2 equiv).

  • Stir the mixture for 30 minutes, then add the aldehyde (1.5 equiv).

  • After 2-4 hours, quench the reaction with a mixture of saturated aqueous ammonium chloride and sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Purify the product by silica gel chromatography.

Conclusion and Future Directions

The (R)-4,5,5-triphenyloxazolidin-2-one chiral auxiliary, when coupled with sterically demanding N-acyl groups, provides an exceptionally high degree of diastereocontrol in aldol reactions. The predictable and tunable nature of this system makes it a valuable tool for the synthesis of complex molecules with multiple stereocenters. Future research could expand the application of this auxiliary to other important transformations, such as conjugate additions and alkylations, further broadening its utility in asymmetric synthesis.

References

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957, 79 (8), 1920–1923.
  • Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111-212.
  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: A Practical Method for the Synthesis of Enantiomerically Pure syn- and anti-Aldol Adducts. J. Org. Chem.2001, 66 (3), 894–902.
  • Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chem. Eur. J.2002, 8 (1), 36-44.

Sources

A Senior Application Scientist's Guide to Chiral HPLC and NMR Analysis of Products from (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise stereochemical analysis of reaction products is paramount. The Evans chiral auxiliary, (R)-4,5,5-Triphenyloxazolidin-2-one, is a powerful tool for directing asymmetric synthesis, particularly in aldol additions and alkylations, to yield products with high diastereoselectivity.[1][2][3] However, the successful application of this auxiliary is contingent on the accurate determination of the stereochemical outcome of the reaction. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights gleaned from extensive field experience, and provides the necessary data to empower you to select and optimize the analytical method best suited for your research.

The Crucial Role of Stereochemical Analysis

The (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary, a derivative of (R)-phenylglycinol, offers a sterically demanding environment that effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. The bulky triphenyl substitution enhances this facial bias. Following the desired transformation, the auxiliary is cleaved to reveal the chiral product. Verifying the diastereomeric ratio (d.r.) of the N-acyl oxazolidinone intermediate and the enantiomeric excess (e.e.) of the final product is a critical validation of the synthetic methodology.

Chiral HPLC: The Gold Standard for Separation

Chiral HPLC is an indispensable technique for the separation and quantification of stereoisomers. The underlying principle involves the differential interaction of the enantiomers or diastereomers with a chiral stationary phase (CSP), resulting in different retention times.[4] For products derived from Evans auxiliaries, polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose or amylose, are often the columns of choice due to their broad applicability and excellent resolving power.[4][5]

Key Considerations for Method Development
  • Column Selection: The choice of CSP is the most critical parameter. Columns with phenylcarbamate derivatives of cellulose and amylose (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are excellent starting points. The aromatic functionalities of the CSP can engage in π-π stacking interactions with the phenyl groups of the analyte and the triphenyl-substituted auxiliary, enhancing chiral recognition.

  • Mobile Phase: A normal phase elution mode, typically using mixtures of alkanes (like hexane or heptane) and alcohols (such as isopropanol or ethanol), often provides the best resolution for these types of compounds. The alcohol component acts as a polar modifier, influencing the retention and selectivity. Fine-tuning the alkane-to-alcohol ratio is a key optimization step.

  • Flow Rate and Temperature: A lower flow rate (e.g., 0.5-1.0 mL/min) generally improves resolution by allowing more time for the analytes to interact with the CSP. Temperature can also influence the separation; therefore, a column thermostat is recommended for reproducibility.

Experimental Protocol: Chiral HPLC Analysis of an Aldol Adduct

This protocol outlines a general procedure for the analysis of a diastereomeric mixture of an aldol adduct of an N-acyl-(R)-4,5,5-Triphenyloxazolidin-2-one.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the crude reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm (adjust based on the chromophore of your product)

    • Injection Volume: 10 µL

Data Presentation: Expected Performance
Analyte TypeChiral Stationary PhaseMobile Phase (v/v)Retention Times (min)Separation Factor (α)Resolution (Rs)
Phenyl-substituted propylamineCyclobond IAcetonitrile/TEAA buffer12.5, 14.21.15>1.5
Methyl phenyl sulfoxideCellulose-phenylcarbamateHexane:Ethanol (90:10)11.6, 13.81.18>2.0
Halogenated 3-phenyl-3-(2-pyridyl)propylaminesCyclobond IVaries->1.07>0.9

This table is a compilation of representative data from similar separations and serves as a guideline. Actual results will vary depending on the specific analyte.[6][7]

NMR Spectroscopy: A Powerful Tool for Diastereomeric Ratio Determination

NMR spectroscopy, particularly ¹H NMR, is a rapid and powerful technique for determining the diastereomeric ratio of the N-acyl oxazolidinone intermediates. This method does not require physical separation of the diastereomers. The principle lies in the fact that diastereomers have different physical properties and, therefore, their corresponding nuclei will reside in slightly different magnetic environments, leading to distinct chemical shifts in the NMR spectrum.[8][9][10]

Causality in Chemical Shift Differences

In the context of aldol adducts derived from Evans auxiliaries, the newly formed stereocenters are in close proximity to the chiral auxiliary. The rigid, chelated transition state of the Evans aldol reaction typically leads to a syn relationship between the α-substituent and the β-hydroxyl group.[1] The triphenyl groups on the oxazolidinone ring create a highly anisotropic environment, leading to significant differences in the chemical shifts of protons in the two diastereomers (syn and anti).

Specifically, the protons on and adjacent to the newly formed stereocenters (e.g., the α-proton and the β-proton) will exhibit different chemical shifts and coupling constants in the syn and anti diastereomers. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio can be accurately determined.

Experimental Protocol: ¹H NMR Analysis for Diastereomeric Ratio
  • Sample Preparation: Dissolve approximately 5-10 mg of the crude, dried reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the signals of the diastereomers.

  • Data Analysis:

    • Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer. Protons on the oxazolidinone ring or the α-proton of the acyl chain are often good candidates.

    • Integrate the area under each of these signals.

    • The ratio of the integrals directly corresponds to the diastereomeric ratio of the product mixture.

Data Presentation: Interpreting ¹H NMR Spectra

The following is an illustrative example of how ¹H NMR can distinguish between syn and anti diastereomers of a 3,4,5-substituted oxazolidin-2-one.

Characteristic Chemical Shift Differences:

Protonsyn-isomeranti-isomerRationale for Difference
OCH (oxazolidinone ring)More deshielded (downfield)More shielded (upfield)Due to the γ-effect and the relative orientation of substituents.[8]
α-CH of acyl groupVariesVariesDifferent magnetic environment due to proximity to the auxiliary and new stereocenter.

This is a generalized representation based on related structures. The exact chemical shifts will be specific to the molecule under investigation.[8][10]

Workflow for Product Analysis

The following diagram illustrates a typical workflow for the analysis of products from a reaction utilizing the (R)-4,5,5-Triphenyloxazolidin-2-one chiral auxiliary.

G cluster_synthesis Synthesis cluster_analysis Analysis of N-Acyl Intermediate cluster_cleavage Auxiliary Cleavage cluster_final_analysis Analysis of Final Product start Asymmetric Reaction with (R)-4,5,5-Triphenyloxazolidin-2-one nmr ¹H NMR Analysis start->nmr Crude Product hplc_diastereomer Achiral/Chiral HPLC (Method Development) start->hplc_diastereomer Crude Product dr_determination Determine Diastereomeric Ratio (d.r.) nmr->dr_determination hplc_diastereomer->dr_determination cleavage Cleavage of Chiral Auxiliary dr_determination->cleavage Proceed if d.r. is high hplc_enantiomer Chiral HPLC Analysis cleavage->hplc_enantiomer Purified Product ee_determination Determine Enantiomeric Excess (e.e.) hplc_enantiomer->ee_determination

Workflow for stereochemical analysis.

Comparison of Chiral HPLC and NMR Methods

FeatureChiral HPLCNMR Spectroscopy
Primary Application Separation and quantification of enantiomers and diastereomers.Determination of diastereomeric ratios of crude mixtures. Can be used for e.e. with chiral derivatizing/solvating agents.
Sample Throughput Lower; requires method development and run time per sample.Higher; rapid data acquisition for crude samples.
Resolution Excellent for both enantiomers and diastereomers with proper method development.Can be challenging for complex mixtures or subtle chemical shift differences. Higher field instruments improve resolution.
Quantification Highly accurate and reproducible for determining both d.r. and e.e.Accurate for d.r. of diastereomers with well-resolved signals. Less direct for e.e. determination.
Sample Requirement Small quantities, but the sample is consumed.Requires slightly more material, but the sample is non-destructively recovered.
Cost & Complexity Moderate initial instrument cost; requires expertise in method development.High initial instrument cost; requires expertise in spectral interpretation.

Conclusion: A Synergistic Approach

Both Chiral HPLC and NMR spectroscopy are powerful and often complementary techniques for the analysis of products derived from (R)-4,5,5-Triphenyloxazolidin-2-one.

  • NMR spectroscopy excels as a rapid, upfront method to assess the diastereoselectivity of the reaction on the crude N-acyl intermediate. Its non-destructive nature is a significant advantage.

  • Chiral HPLC is the definitive method for the separation and accurate quantification of all stereoisomers. It is essential for determining the enantiomeric excess of the final product after the auxiliary has been cleaved.

For a comprehensive and robust validation of an asymmetric synthesis utilizing the (R)-4,5,5-Triphenyloxazolidin-2-one auxiliary, a synergistic approach is recommended. Use ¹H NMR for the initial, rapid determination of the diastereomeric ratio of the reaction intermediate. Following successful cleavage of the auxiliary, employ Chiral HPLC to accurately determine the enantiomeric excess of the final, valuable product. This dual-pronged analytical strategy ensures the scientific integrity and trustworthiness of your synthetic results.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-4,5,5-Triphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (R)-4,5,5-Triphenyloxazolidin-2-one is a valuable chiral auxiliary in asymmetric synthesis, but its safe and effective use hinges on rigorous adherence to proper handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Identification: The Foundation of Safety

Understanding the specific risks associated with a compound is the critical first step in developing a robust safety plan. (R)-4,5,5-Triphenyloxazolidin-2-one is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

These classifications are not mere suggestions; they are data-driven warnings that directly inform our choice of personal protective equipment and handling procedures. The risk of irritation dictates robust barrier protection for skin and eyes, while the oral toxicity warning underscores the importance of preventing dust inhalation and ingestion through meticulous hygiene and engineering controls.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is a direct response to the identified hazards. For (R)-4,5,5-Triphenyloxazolidin-2-one, a multi-layered approach is necessary to prevent exposure. The minimum required PPE should be supplemented based on a task-specific risk assessment.[2]

Core PPE Requirements
TaskEngineering ControlEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash GogglesDouble Nitrile GlovesLaboratory Coat (fully buttoned)Recommended (N95 Respirator)
Handling Solutions Chemical Fume HoodChemical Splash GogglesNitrile GlovesLaboratory Coat (fully buttoned)Not typically required
Reaction Work-up/Quenching Chemical Fume HoodGoggles & Face ShieldNitrile GlovesLaboratory Coat (fully buttoned)As needed, based on reagents
Spill Cleanup N/AGoggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant Apron over Lab CoatRequired (N95 Respirator)
Detailed PPE Specifications
  • Eye and Face Protection : Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particulates and accidental splashes.[2][3] For large-scale operations or tasks with a higher splash risk, a full face shield should be worn over the goggles.[4]

  • Hand Protection : To counter the risk of skin irritation (H315), chemically resistant gloves are essential.[1] Disposable nitrile gloves are the minimum requirement for incidental contact.[2] When weighing the solid compound, where the risk of exposure is higher, double-gloving is a prudent measure to protect against contamination in case the outer glove is breached. Always inspect gloves for tears or punctures before use and remove them with care to avoid contaminating your skin.[5][6]

  • Body Protection : A clean, flame-resistant laboratory coat, kept fully buttoned with sleeves rolled down, is the primary barrier for protecting skin and personal clothing.[4] For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : While (R)-4,5,5-Triphenyloxazolidin-2-one is a solid, fine powders can become airborne during weighing and transfer, creating an inhalation and ingestion hazard (H302).[1] Therefore, all handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. As an added precaution, wearing a NIOSH-approved N95 respirator is recommended during these operations to minimize inhalation of fine particulates.

Below is a workflow diagram illustrating the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_assessment 1. Hazard Assessment cluster_task 2. Task Evaluation cluster_selection 3. PPE Selection cluster_control 4. Engineering Controls A Identify Compound (R)-4,5,5-Triphenyloxazolidin-2-one B Review Hazards (SDS) H302: Harmful if swallowed H315: Skin Irritant H319: Serious Eye Irritant A->B C Evaluate Task (e.g., Weighing, Solution Transfer, Cleanup) B->C Inform D Eye/Face Protection Chemical Splash Goggles (Add Face Shield for Splash Risk) C->D Determine Level E Hand Protection Nitrile Gloves (Double-glove for solids) C->E Determine Level F Body Protection Lab Coat (Add Apron for Splash Risk) C->F Determine Level G Respiratory Protection (N95 for weighing solids) C->G Determine Level H Work in Fume Hood or Ventilated Enclosure C->H Mandates

Caption: PPE Selection Workflow for (R)-4,5,5-Triphenyloxazolidin-2-one.

Operational and Disposal Plan

A comprehensive safety strategy extends beyond PPE to include operational procedures and waste management.

Safe Handling Protocol
  • Preparation : Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including waste containers.

  • Weighing : Conduct all weighing operations within a fume hood or ventilated enclosure to contain any airborne dust. Use anti-static weighing boats or paper to prevent dispersal of the powder.

  • Transfer : When adding the solid to a reaction vessel, do so carefully and slowly to minimize dust generation. Use a powder funnel where appropriate.

  • Hygiene : After handling the compound, remove gloves using the proper technique and wash hands thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.

Decontamination and Disposal

Proper disposal is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[5]

  • Waste Collection :

    • Solid Waste : Collect all unused (R)-4,5,5-Triphenyloxazolidin-2-one and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • Contaminated PPE : Used gloves, disposable gowns, and other contaminated PPE should be placed in the same solid hazardous waste container.[8]

    • Solutions : Liquid waste containing the compound should be collected in a designated, labeled container for halogen-free organic waste. Do not empty into drains.[7]

  • Glassware Decontamination :

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) into the designated liquid waste container.

    • Wash the glassware with soap and water.

  • Spill Management :

    • In case of a spill, evacuate the area if necessary.

    • Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material.

    • Carefully sweep the material into the designated solid hazardous waste container.[6]

    • Wipe down the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place all cleanup materials in the hazardous waste container.

The following diagram outlines the waste disposal workflow.

Disposal_Workflow cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal & Decontamination Actions Start Generate Waste (R)-4,5,5-Triphenyloxazolidin-2-one) Solid Solid Compound & Contaminated PPE (gloves, weighing paper) Start->Solid Liquid Solutions & Solvent Rinses Start->Liquid Glass Contaminated Glassware Start->Glass Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Organic Liquid Waste Container Liquid->Liquid_Container Decon 1. Rinse with Solvent into Liquid Waste Container 2. Wash with Soap & Water Glass->Decon End Properly Disposed Solid_Container->End Liquid_Container->End Decon->Liquid_Container Rinsate Decon->End Clean Glassware

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.